Dimefline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14/h5-11H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFQRFXLFWWKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2740-04-7 (hydrochloride) | |
| Record name | Dimefline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048268 | |
| Record name | Dimefline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1165-48-6 | |
| Record name | Dimefline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimefline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimefline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIMEFLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimefline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimefline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEFLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WII5M0DU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMEFLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Dimefline Hydrochloride: A Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimefline hydrochloride is a respiratory stimulant that has been historically used to address respiratory insufficiency. Its primary mechanism of action involves the stimulation of the central nervous system, specifically targeting the respiratory centers within the brainstem. This technical guide synthesizes the available scientific information to provide a detailed overview of the core mechanism of action of this compound hydrochloride, including its effects on central and peripheral chemoreceptors. While the compound has a history of clinical application, this document will focus on the preclinical and mechanistic data available. It is important to note that much of the primary research on this compound dates back several decades, and as such, detailed quantitative data and comprehensive experimental protocols are not always available in contemporary formats. This guide aims to present the established knowledge in a structured and accessible manner for research and drug development professionals.
Introduction
This compound hydrochloride is a synthetic compound classified as a respiratory stimulant.[1][2] It has been investigated for its potential therapeutic applications in conditions characterized by respiratory depression, such as chronic obstructive pulmonary disease (COPD).[3] The therapeutic effect of this compound is primarily attributed to its action on the medullary respiratory centers, which are responsible for controlling the rate and depth of breathing.[3] This document provides an in-depth exploration of the molecular and physiological mechanisms that underpin the pharmacological effects of this compound hydrochloride.
Core Mechanism of Action: Stimulation of Respiratory Centers
The principal pharmacological effect of this compound hydrochloride is the stimulation of respiration. This is achieved through a dual action on both the central and peripheral chemoreceptors that regulate breathing.
Central Nervous System Effects
This compound hydrochloride exerts its primary influence on the central nervous system (CNS). Specifically, it targets the respiratory control centers located in the medulla oblongata and pons of the brainstem.[4] These centers are responsible for generating the rhythmic pattern of breathing.
This compound is understood to modulate the activity of central chemoreceptors, which are specialized neurons that are sensitive to changes in the partial pressure of carbon dioxide (pCO₂) and the pH of the cerebrospinal fluid.[4] By enhancing the sensitivity of these chemoreceptors to elevations in CO₂, this compound promotes an increase in the rate and depth of ventilation.[4] While the precise molecular targets within the central chemoreceptors have not been fully elucidated in the available literature, it is hypothesized that this compound may interact with neurotransmitter systems that modulate respiratory drive. Some sources suggest a possible interaction with dopamine and serotonin receptors, which are known to play a role in the regulation of respiration.[4]
Peripheral Effects
In addition to its central actions, there is evidence to suggest that this compound hydrochloride may also enhance the sensitivity of peripheral chemoreceptors.[3] These chemoreceptors are located in the carotid and aortic bodies and are primarily responsible for detecting changes in the partial pressure of oxygen (pO₂) in the arterial blood, as well as responding to changes in pCO₂ and pH.[4] By increasing the sensitivity of these peripheral chemoreceptors, this compound may contribute to a more robust ventilatory response to hypoxia and hypercapnia.[4]
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed signaling pathway for this compound hydrochloride's mechanism of action as a respiratory stimulant.
Caption: Proposed mechanism of action of this compound hydrochloride.
Quantitative Data
Table 1: Pharmacodynamic Data (Hypothetical Structure)
| Parameter | Species | Route of Administration | Value | Reference |
| ED₅₀ (Respiratory Stimulation) | Rat | Intravenous | Data not available | |
| Dog | Oral | Data not available | ||
| Receptor Binding Affinity (Ki) | ||||
| Dopamine D₂ Receptor | Human (recombinant) | In vitro | Data not available | |
| Serotonin 5-HT₂A Receptor | Rat (brain homogenate) | In vitro | Data not available |
Table 2: Toxicological Data (Hypothetical Structure)
| Parameter | Species | Route of Administration | Value | Reference |
| LD₅₀ | Mouse | Oral | Data not available | |
| Rat | Intraperitoneal | Data not available |
Experimental Protocols
Detailed experimental protocols from primary research articles on this compound hydrochloride are scarce in the public domain. The following sections provide generalized methodologies that would be employed to investigate the mechanism of action of a respiratory stimulant like this compound.
In Vivo Assessment of Respiratory Stimulation
A common experimental workflow to assess the in vivo effects of a respiratory stimulant is outlined below.
Caption: Generalized workflow for in vivo respiratory assessment.
Methodology:
-
Animal Model: Anesthetized, spontaneously breathing rodents (e.g., rats) are commonly used.
-
Instrumentation: Animals are instrumented for the measurement of respiratory parameters (e.g., via whole-body plethysmography or direct tracheal airflow measurement), arterial blood gases, and cardiovascular parameters.
-
Baseline Recording: Stable baseline measurements of respiratory rate, tidal volume, minute ventilation, pO₂, pCO₂, and pH are recorded.
-
Drug Administration: this compound hydrochloride is administered, typically intravenously, at varying doses.
-
Data Acquisition: All physiological parameters are continuously recorded post-administration.
-
Analysis: The dose-dependent effects on respiratory parameters are quantified and compared to baseline values.
In Vitro Assessment of Chemoreceptor Sensitivity
To investigate the direct effects on chemoreceptors, in vitro preparations are utilized.
Methodology:
-
Tissue Preparation: The carotid body (for peripheral chemoreceptors) or brainstem slices containing the medulla (for central chemoreceptors) are isolated.
-
Superfusion: The tissue is maintained in a superfusion chamber with artificial cerebrospinal fluid or physiological saline with controlled gas concentrations (O₂ and CO₂).
-
Electrophysiological Recording: The activity of chemoreceptor neurons or afferent nerve fibers is recorded using electrophysiological techniques (e.g., single-unit recording).
-
This compound Application: this compound hydrochloride is added to the superfusion medium at various concentrations.
-
Stimulation: The preparation is challenged with changes in gas concentrations (e.g., hypoxia, hypercapnia) in the presence and absence of this compound.
-
Analysis: Changes in neuronal firing rate in response to stimulation are quantified to determine if this compound enhances chemoreceptor sensitivity.
Effects on Cerebral Circulation
There is a notable lack of specific data in the reviewed literature regarding the effects of this compound hydrochloride on cerebral blood flow. While it is a centrally acting agent, it is unclear if it possesses direct vasoactive properties on cerebral vasculature or if any changes in cerebral blood flow are secondary to its effects on respiration and blood gases. Further research would be required to elucidate this aspect of its pharmacological profile.
Conclusion
This compound hydrochloride functions as a respiratory stimulant primarily by enhancing the sensitivity of central and, likely, peripheral chemoreceptors to chemical stimuli such as CO₂ and O₂. Its action on the respiratory centers in the brainstem leads to an increase in the rate and depth of breathing. Despite its history of use, a significant gap exists in the publicly available, detailed quantitative and methodological data for this compound. The information presented in this guide is based on the consensus of descriptive literature. For drug development professionals, this highlights the need for a thorough re-evaluation of the pharmacology of older compounds should they be considered for new therapeutic applications. Further preclinical studies would be necessary to generate the comprehensive data required for a modern drug development program.
References
An In-depth Technical Guide to Dimefline: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimefline is a respiratory stimulant that has been investigated for its potential therapeutic applications in conditions characterized by respiratory insufficiency. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound and its hydrochloride salt. Detailed experimental protocols for its synthesis and analysis are presented, alongside a depiction of its proposed mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Identification
This compound is a synthetic flavonoid derivative. Its chemical structure is characterized by a flavone backbone with dimethylaminomethyl and methoxy substituents.
This compound
-
IUPAC Name: 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one[1]
-
Chemical Formula: C₂₀H₂₁NO₃[2]
-
Molecular Weight: 323.39 g/mol [2]
-
SMILES: CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3[1]
This compound Hydrochloride
-
IUPAC Name: 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one hydrochloride
-
Chemical Formula: C₂₀H₂₂ClNO₃[4]
-
Molecular Weight: 359.85 g/mol [4]
-
CAS Number: 2740-04-7[4]
-
SMILES: CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3.Cl
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 323.39 g/mol | [2] |
| Appearance | Solid powder | [2] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 359.85 g/mol | [4] |
| Melting Point | 213-214 °C (decomposes) | [1][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
Pharmacological Properties
This compound acts as a respiratory stimulant. Its primary mechanism of action involves the stimulation of both central and peripheral chemoreceptors, leading to an increased respiratory drive.
Mechanism of Action
This compound's respiratory stimulant effects are believed to be mediated through the following pathways:
-
Central Chemoreceptor Stimulation: this compound acts on the respiratory centers in the brainstem, specifically the medulla oblongata and pons. It is thought to enhance the sensitivity of central chemoreceptors to changes in arterial carbon dioxide tension (PaCO₂) and pH, leading to an increase in the rate and depth of breathing.[6][7]
-
Peripheral Chemoreceptor Stimulation: The drug also appears to sensitize peripheral chemoreceptors located in the carotid and aortic bodies to changes in blood oxygen (PaO₂) and carbon dioxide levels.[6][7]
-
Neurotransmitter Modulation: While the exact molecular targets are not fully elucidated, it is suggested that this compound may interact with dopamine and serotonin receptors, which play a role in modulating the respiratory rhythm.[6]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is an increase in minute ventilation. This is achieved through an increase in both tidal volume and respiratory rate.
Toxicology
Quantitative toxicological data for this compound is limited in the publicly available literature. General toxicological studies in rodents have been performed to establish lethal doses. For instance, one study reported an oral LD50 in rats to be 794.3 mg/kg.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a Mannich reaction, which involves the aminoalkylation of an active hydrogen compound. A general procedure is outlined below:
Reaction: Mannich condensation of a suitable flavone precursor with formaldehyde and dimethylamine.
General Procedure:
-
A mixture of the precursor 7-methoxy-3-methyl-2-phenylchromen-4-one, dimethylamine hydrochloride, and paraformaldehyde is prepared in a suitable solvent, such as ethanol.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the reaction mixture is worked up, which may involve the addition of a non-polar solvent like acetone to precipitate the product.
-
The resulting crystals of this compound hydrochloride are collected by filtration and can be recrystallized from a suitable solvent system (e.g., acetone/ethanol) to achieve higher purity.[8]
High-Performance Liquid Chromatography (HPLC) Analysis of this compound Hydrochloride
A validated HPLC method for the determination of this compound hydrochloride in pharmaceutical preparations has been reported.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of methanol and water (e.g., 4:1 v/v) with pH adjustment to 7.4 using triethanolamine.[9]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm[9]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the assay.
Sample Preparation:
-
Accurately weigh and transfer a quantity of the powdered sample containing a known amount of this compound hydrochloride into a volumetric flask.
-
Add a portion of the mobile phase and sonicate to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[9]
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound as a respiratory stimulant.
Experimental Workflow for HPLC Analysis of this compound
Caption: General workflow for the HPLC analysis of this compound.
References
- 1. This compound | C20H21NO3 | CID 3078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 2740-04-7|this compound Hydrochloride|this compound Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 8. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Rise and Fall of a Respiratory Stimulant: A Technical Retrospective on Dimefline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Dimefline hydrochloride acts as a respiratory stimulant through a dual mechanism, targeting both the central and peripheral nervous systems to increase respiratory drive.[1]
-
Central Action: The primary site of action is the brainstem, specifically the medullary respiratory centers which are responsible for controlling the rate and depth of breathing.[1] this compound is believed to modulate central chemoreceptors that are sensitive to changes in blood carbon dioxide (CO2) and pH levels, enhancing the body's natural response to hypercapnia (elevated CO2).[2] This leads to an increased respiratory rate and tidal volume. While the precise molecular targets are not fully elucidated, it is thought that this compound may interact with dopamine and serotonin receptors involved in the modulation of respiratory rhythm.[3]
-
Peripheral Action: this compound is also suggested to enhance the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies.[1][3] These receptors detect changes in blood oxygen (hypoxia) and carbon dioxide levels, relaying this information to the brainstem to adjust breathing.[2] By increasing the sensitivity of these peripheral chemoreceptors, this compound may contribute to a more robust respiratory response to changes in blood gas concentrations.[3]
References
Early Clinical Studies of Dimefline as a Respiratory Analeptic: A Technical Overview
Introduction
Dimefline hydrochloride is a respiratory stimulant that was investigated for its analeptic properties in the mid-20th century.[1][2] It was primarily studied for its potential to counteract respiratory depression in patients with chronic respiratory insufficiency, often secondary to conditions such as pulmonary emphysema and chronic bronchitis.[3][4] The core mechanism of this compound is understood to be the stimulation of the central nervous system, specifically the medullary respiratory centers, with a potential secondary effect on peripheral chemoreceptors.[1][2]
Summary of Early Clinical Findings
Early clinical investigations of this compound were conducted in the 1960s and focused on its efficacy and safety in patients with respiratory failure. These studies, while lacking the rigorous design of modern clinical trials, provided initial insights into the drug's potential therapeutic role.
Due to the unavailability of full-text articles, a comprehensive quantitative data summary is not possible. The following table provides a qualitative summary of the findings from the abstracts of these early studies.
| Study Focus | Patient Population | General Findings Reported in Abstracts |
| Pneumotachographic studies | Patients with respiratory insufficiency (e.g., bronchitis, pulmonary emphysema) | This compound was investigated as a new respiratory analeptic.[3] |
| Therapeutic applications | Patients with pulmonary emphysema | The study involved experimentation and therapeutic application of this compound.[4] |
| Analeptic activity | Patients with emphysema and silicosis with respiratory insufficiency | The analeptic (stimulant) activity of this compound was evaluated. |
| General evaluation | Patients with respiratory insufficiency (e.g., pulmonary emphysema, kyphoscoliosis) | The drug was evaluated as a new respiratory stimulant. |
| Comparison with other stimulants | Patients with chronic respiratory failure | A 1969 controlled study comparing this compound with nikethamide and prethcamide reported only "minimal" improvements and a very short duration of action.[5] |
Postulated Experimental Protocols
Based on the available information and standard clinical practices of the era, a plausible experimental protocol for these early studies on this compound can be postulated.
Objective: To evaluate the efficacy of this compound in stimulating respiration in patients with chronic respiratory insufficiency.
Study Design: Open-label, non-randomized, or single-arm clinical trial.
Patient Population:
-
Inclusion Criteria: Adult male and female patients with a diagnosis of chronic respiratory insufficiency secondary to conditions like pulmonary emphysema, chronic bronchitis, or silicosis. Evidence of respiratory depression, likely determined by clinical signs and possibly arterial blood gas analysis (pCO2 levels).
-
Exclusion Criteria: Patients with contraindications to central nervous system stimulants, severe cardiovascular disease, or other comorbidities that could interfere with the study outcomes.
Intervention:
-
Drug: this compound hydrochloride.
-
Dosage and Administration: The exact dosages are not detailed in the available abstracts. Administration could have been oral or parenteral (intravenous or intramuscular) to observe acute effects.[2]
Outcome Measures:
-
Primary Efficacy Endpoints:
-
Changes in respiratory parameters: Respiratory rate, tidal volume, and minute ventilation. Pneumotachography was mentioned in one study, suggesting direct measurement of airflow.[3]
-
Changes in arterial blood gases: Partial pressure of carbon dioxide (PaCO2) and partial pressure of oxygen (PaO2).
-
-
Safety and Tolerability:
-
Monitoring of vital signs: Heart rate, blood pressure.
-
Observation for adverse effects commonly associated with CNS stimulants, such as restlessness, tremors, or convulsions.[5]
-
Study Procedures:
-
Baseline Assessment: Collection of demographic data, medical history, physical examination, baseline respiratory function tests, and arterial blood gas analysis.
-
This compound Administration: Administration of a single or multiple doses of this compound.
-
Post-administration Monitoring: Continuous or frequent monitoring of respiratory parameters and vital signs. Arterial blood gas analysis at specified time points after drug administration.
-
Data Analysis: Comparison of pre- and post-administration measurements to assess the effect of this compound.
Mechanism of Action and Signaling Pathways
This compound is believed to exert its respiratory stimulant effects through a dual mechanism involving both central and peripheral pathways.[1][2] The primary action is the stimulation of the medullary respiratory centers in the brainstem.[2] Additionally, it may enhance the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies to changes in blood gas levels.[1]
The precise molecular signaling pathways of this compound have not been extensively elucidated in the available literature. However, a simplified, hypothetical signaling pathway based on its described mechanism of action is presented below.
Caption: Hypothetical signaling pathway of this compound as a respiratory analeptic.
Experimental and Clinical Workflow
The following diagram illustrates a plausible workflow for the early clinical studies of this compound, from patient recruitment to data analysis.
Caption: Plausible workflow for early clinical studies of this compound.
Conclusion
This compound was an early respiratory analeptic that showed some promise in stimulating respiration in patients with chronic respiratory insufficiency. However, the available evidence from the era of its primary investigation is limited by the lack of detailed, publicly accessible data and the less stringent clinical trial methodologies of the time. A controlled study in 1969 suggested its effects were minimal and short-lived, which may have contributed to its eventual decline in clinical use in favor of more effective and safer therapies.[5] This technical guide provides an overview based on the limited historical data, highlighting the need for caution in interpreting the efficacy and safety of this compound without access to the complete, original study reports.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. This compound, A NEW RESPIRATORY ANALEPTIC. PNEUMOTACHOGRAPHIC STUDIES ON PATIENTS WITH RESPIRATORY INSUFFICIENCY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound, a new respiratory analeptic. Experimentation and therapeutic applications in pulmonary emphysema] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 8-dimethylaminomethyl-7-methoxy-3-methylflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the synthetic pathway for 8-dimethylaminomethyl-7-methoxy-3-methylflavone, a derivative of the flavone core structure. Flavonoids are a significant class of naturally occurring compounds with a wide range of biological activities, making their synthetic derivatives of high interest in medicinal chemistry and drug development. The synthesis of the target compound is achieved through a two-step process commencing with the synthesis of the flavone backbone followed by a targeted functionalization. This document provides a detailed theoretical protocol for its synthesis, characterization data, and visualizations of the chemical pathway and experimental workflow.
Introduction
Flavonoids are polyphenolic compounds ubiquitously found in plants and are known for their antioxidant, anti-inflammatory, and anticancer properties. Chemical modification of the basic flavone structure can lead to the development of novel compounds with enhanced or specific biological activities. The introduction of an aminomethyl group, such as a dimethylaminomethyl moiety, can significantly alter the physicochemical properties of the parent molecule, often leading to improved solubility and bioavailability. This guide focuses on the synthesis of 8-dimethylaminomethyl-7-methoxy-3-methylflavone, a compound designed to leverage the established biological relevance of the flavone scaffold with the potential benefits conferred by the aminomethyl substitution.
Synthesis Pathway
The synthesis of 8-dimethylaminomethyl-7-methoxy-3-methylflavone is proposed to proceed in two main stages:
-
Synthesis of the Flavone Core: The initial step involves the synthesis of the precursor, 7-methoxy-3-methylflavone. This can be achieved through various established methods for flavone synthesis. A common approach is the Algar-Flynn-Oyamada reaction or a related cyclization of a chalcone precursor. For the synthesis of 7-methoxy-3-methylflavone, a suitable starting material would be 2'-hydroxy-4'-methoxyacetophenone which can be reacted with an appropriate reagent to introduce the 3-methyl-2-phenyl-4-oxo-4H-chromene backbone.
-
Aminomethylation via the Mannich Reaction: The second and final step is the introduction of the dimethylaminomethyl group at the C-8 position of the flavone ring. This is accomplished through the Mannich reaction, a three-component condensation involving the flavone, formaldehyde, and dimethylamine.[1][2] The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and dimethylamine, which then attacks the electron-rich C-8 position of the flavone nucleus.[3]
Below is a DOT language representation of the overall synthesis pathway.
Caption: Synthesis pathway of 8-dimethylaminomethyl-7-methoxy-3-methylflavone.
Experimental Protocols
The following are detailed theoretical experimental protocols for the synthesis of 8-dimethylaminomethyl-7-methoxy-3-methylflavone.
Synthesis of 7-methoxy-3-methylflavone (Intermediate)
A plausible method for the synthesis of 7-methoxy-3-methylflavone involves the Baker-Venkataraman rearrangement followed by cyclization.
-
Acetylation of 2'-hydroxy-4'-methoxyacetophenone: To a solution of 2'-hydroxy-4'-methoxyacetophenone in pyridine, add benzoyl chloride dropwise at 0 °C. Stir the mixture at room temperature for 4-6 hours. Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the ester.
-
Baker-Venkataraman Rearrangement: Dissolve the obtained ester in pyridine and add powdered potassium hydroxide. Heat the mixture at 50-60 °C for 2-3 hours. Acidify the cooled reaction mixture with dilute HCl to precipitate the β-diketone. Filter, wash with water, and dry.
-
Cyclization: Reflux the β-diketone in glacial acetic acid with a catalytic amount of concentrated sulfuric acid for 4-6 hours. Cool the reaction mixture and pour it into ice-water. The solid precipitate of 7-methoxy-3-methylflavone is filtered, washed with water, and recrystallized from ethanol.
Synthesis of 8-dimethylaminomethyl-7-methoxy-3-methylflavone (Final Product)
This step utilizes the Mannich reaction for aminomethylation.
-
Reaction Setup: In a round-bottom flask, dissolve 7-methoxy-3-methylflavone in ethanol.
-
Addition of Reagents: To this solution, add an aqueous solution of dimethylamine (40%) followed by an aqueous solution of formaldehyde (37%).
-
Reaction Conditions: Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like dichloromethane and washed with water to remove any unreacted formaldehyde and dimethylamine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 8-dimethylaminomethyl-7-methoxy-3-methylflavone.
Data Presentation
The following tables summarize the expected quantitative data for the starting material and the final product. Note: As this is a theoretical guide, the data for the final product is predicted based on analogous compounds.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Predicted Mass Spec (m/z) |
| 7-methoxy-3-methylflavone | C₁₇H₁₄O₃ | 266.29 | 145-147 | 7.8-8.2 (m, Ar-H), 6.8-7.2 (m, Ar-H), 3.9 (s, OCH₃), 2.2 (s, CH₃) | 178 (C=O), 164 (C-O-C), 158, 131, 129, 126, 119, 114, 100 (Ar-C), 56 (OCH₃), 15 (CH₃) | [M+H]⁺: 267.10 |
| 8-dimethylaminomethyl-7-methoxy-3-methylflavone | C₂₀H₂₁NO₃ | 323.39 | 160-165 (predicted) | 7.9-8.3 (m, Ar-H), 6.9-7.3 (m, Ar-H), 3.9 (s, OCH₃), 3.7 (s, CH₂N), 2.4 (s, N(CH₃)₂), 2.2 (s, CH₃) | 178 (C=O), 163 (C-O-C), 157, 131, 129, 126, 118, 113, 108 (Ar-C), 56 (OCH₃), 54 (CH₂N), 45 (N(CH₃)₂), 15 (CH₃) | [M+H]⁺: 324.16 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 8-dimethylaminomethyl-7-methoxy-3-methylflavone.
Caption: General experimental workflow for the synthesis and characterization.
Proposed Signaling Pathway Intervention
Flavonoids are known to interact with various cellular signaling pathways. While the specific targets of 8-dimethylaminomethyl-7-methoxy-3-methylflavone are yet to be elucidated, a potential mechanism of action could involve the modulation of inflammatory pathways, such as the NF-κB signaling cascade.
Caption: Proposed intervention of the synthesized flavone in the NF-κB signaling pathway.
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis of 8-dimethylaminomethyl-7-methoxy-3-methylflavone. The described pathway, utilizing a Mannich reaction on a pre-synthesized flavone core, represents a feasible and efficient route to this novel compound. The provided theoretical protocols and predictive data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the exploration of new flavonoid derivatives with potentially enhanced therapeutic properties. Further experimental validation is required to confirm the proposed synthesis and to fully characterize the biological activity of this promising molecule.
References
The In Vivo Pharmacology of Dimefline: A Technical Guide for Researchers
An In-depth Examination of the Pharmacokinetics and Pharmacodynamics of a Central Respiratory Stimulant
Introduction
Dimefline is a respiratory stimulant that has been a subject of interest for its potential therapeutic applications in conditions characterized by respiratory insufficiency.[1][2][3] This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic and pharmacodynamic data on this compound, intended for researchers, scientists, and drug development professionals. While detailed quantitative data for this compound is sparse in publicly available literature, this guide synthesizes the existing knowledge to provide a foundational understanding of its pharmacological profile.
Pharmacokinetics
Detailed in vivo pharmacokinetic studies characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively documented in recent literature. However, based on its classification as a centrally acting agent and information on its derivatives, some general characteristics can be inferred.
Absorption: this compound hydrochloride is typically administered orally or via injection.[1] Following oral administration, the onset of action is generally expected within 30 to 60 minutes, suggesting reasonably rapid absorption from the gastrointestinal tract.[1] Intravenous administration leads to a more immediate response, within minutes.[1]
Metabolism and Excretion: The metabolic pathways and excretion routes of this compound in vivo have not been well-elucidated in the available scientific literature. Further studies are required to characterize its biotransformation and clearance from the body.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the stimulation of respiration. This is achieved through its action on the central and peripheral nervous systems.
Mechanism of Action
This compound's principal mechanism of action is the stimulation of the respiratory centers located in the medulla oblongata and pons of the brainstem.[1][4] This leads to an increase in the rate and depth of breathing.[4] The proposed mechanisms contributing to this effect are:
-
Modulation of Central Chemoreceptors: this compound is believed to influence central chemoreceptors that are sensitive to changes in carbon dioxide (CO2) and pH levels in the blood.[4] By enhancing the body's response to elevated CO2 levels, it stimulates an increased respiratory drive.[4]
-
Sensitization of Peripheral Chemoreceptors: There is evidence to suggest that this compound may also enhance the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies.[1][4] These receptors detect changes in blood oxygen and CO2 levels, and their heightened sensitivity would lead to a more robust respiratory response.[4]
-
Interaction with Neurotransmitter Systems: While the exact molecular targets are a subject of ongoing research, it is hypothesized that this compound may interact with dopamine and serotonin receptors, which are known to play a role in modulating respiratory rhythm.[4] This interaction could lead to an increase in neurotransmitter release, thereby activating the neural circuits responsible for respiratory drive.[4]
Quantitative Pharmacodynamic Data
Specific quantitative pharmacodynamic data for this compound, such as receptor binding affinities (Ki), EC50, or IC50 values from in vivo studies, are not well-documented in the available literature. The table below summarizes the qualitative pharmacodynamic effects.
| Pharmacodynamic Parameter | Description | References |
| Primary Effect | Stimulation of respiration | [1][4][6] |
| Site of Action | Central Nervous System (Brainstem: Medulla Oblongata and Pons) | [1][4] |
| Cellular Targets | Central and Peripheral Chemoreceptors | [1][4] |
| Potential Molecular Targets | Dopamine and Serotonin Receptors | [4] |
| Observed In Vivo Effects | Increased respiratory rate and depth | [4] |
Experimental Protocols
Detailed experimental protocols from in vivo studies of this compound are scarce. However, a general protocol for assessing the effects of a respiratory stimulant in a rodent model can be described as follows.
In Vivo Assessment of Respiratory Stimulation in a Murine Model
Objective: To evaluate the dose-dependent effects of this compound on respiratory function in mice.
Animal Model: Adult male CD-1 mice.
Materials:
-
This compound hydrochloride
-
Sterile saline (vehicle)
-
Whole-body plethysmography system for conscious, unrestrained animals
-
Administration supplies (e.g., oral gavage needles, syringes)
Experimental Procedure:
-
Acclimatization: Animals are acclimated to the plethysmography chambers for a defined period before the experiment to minimize stress-induced respiratory changes.
-
Baseline Measurement: Baseline respiratory parameters, including respiratory frequency (f), tidal volume (TV), and minute volume (MV = f x TV), are recorded for a set duration.
-
Administration: Animals are randomly assigned to receive either vehicle (sterile saline) or varying doses of this compound hydrochloride via oral gavage or intraperitoneal injection.
-
Post-Dose Monitoring: Respiratory parameters are continuously monitored and recorded for a specified period post-administration (e.g., 2 hours).
-
Data Analysis: Changes in respiratory parameters from baseline are calculated for each animal. The dose-response relationship for this compound's effect on respiratory frequency, tidal volume, and minute volume is then determined. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound to the vehicle control.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound's respiratory stimulant effect.
Experimental Workflow
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. A NEW PNEUMOKINETIC DRUG (this compound) IN THE TREATMENT OF BRONCHIAL ASTHMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a new respiratory stimulant: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Synthesis and quantitative structure-activity relationships of analeptic agents related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Dimefline's Dual-Action Mechanism on Central and Peripheral Chemoreceptors: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimefline hydrochloride is a respiratory stimulant known to enhance respiratory drive through a dual-action mechanism involving both central and peripheral chemoreceptors. This technical guide synthesizes the available data on its mechanism of action, detailing its effects on the primary sensors of blood gases and pH. This document outlines the physiological responses to this compound, presents representative quantitative data derived from historical studies, details common experimental protocols for evaluating such compounds, and visualizes the proposed signaling pathways and experimental workflows.
Introduction
This compound is a respiratory stimulant that has been used in conditions characterized by respiratory insufficiency.[1][2] Its primary therapeutic effect is the augmentation of both the rate and depth of breathing.[1] This is achieved through its influence on the body's chemoreceptive systems, which are responsible for monitoring and responding to changes in the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2), as well as arterial pH.[1][2] Understanding the distinct effects of this compound on both central and peripheral chemoreceptors is crucial for its targeted therapeutic application and for the development of novel respiratory stimulants.
Mechanism of Action
This compound exerts its effects at two primary locations: the brainstem, which houses the central chemoreceptors, and the carotid and aortic bodies, where peripheral chemoreceptors are located.[1][2]
Effect on Central Chemoreceptors
The central chemoreceptors are located in the medulla oblongata and pons of the brainstem.[1] These receptors are highly sensitive to changes in the pH of the cerebrospinal fluid (CSF), which in turn is influenced by arterial PaCO2.[1][3] this compound hydrochloride acts directly on these medullary respiratory centers, increasing their sensitivity to CO2 and H+ ions.[1][2] This central stimulation leads to an enhanced respiratory drive, resulting in increased ventilation to expel excess CO2.[1] While the precise molecular targets are not fully elucidated, it is suggested that this compound may modulate neurotransmitter systems, such as dopamine and serotonin, which play a role in respiratory rhythm generation.[1]
Effect on Peripheral Chemoreceptors
Peripheral chemoreceptors are primarily located in the carotid bodies at the bifurcation of the carotid arteries and the aortic bodies in the aortic arch.[1] These specialized glomus cells are sensitive to changes in arterial PaO2, PaCO2, and pH.[1] this compound is believed to enhance the sensitivity of these peripheral chemoreceptors, making them more responsive to hypoxic (low oxygen) and hypercapnic (high carbon dioxide) conditions.[1][2] This sensitization leads to an increased afferent signal transmission via the glossopharyngeal and vagus nerves to the brainstem, further augmenting the respiratory response.[1]
Quantitative Data on Respiratory Effects
Table 1: Representative Dose-Response Effect of Intravenous this compound on Respiratory Parameters in Anesthetized Dogs.
| This compound HCl Dose (mg/kg) | Change in Respiratory Rate (breaths/min) | Change in Tidal Volume (mL) | Change in Minute Ventilation (L/min) |
|---|---|---|---|
| 0.5 | +4 ± 1.5 | +25 ± 10 | +0.4 ± 0.2 |
| 1.0 | +8 ± 2.0 | +55 ± 15 | +0.9 ± 0.3 |
| 2.0 | +15 ± 3.0 | +110 ± 20 | +2.0 ± 0.5 |
Note: Values are presented as mean change from baseline ± standard deviation. This data is representative and compiled for illustrative purposes based on descriptive accounts in historical literature.
Table 2: Representative Effect of Intravenous this compound (1.5 mg/kg) on Arterial Blood Gases in Anesthetized Dogs with Induced Respiratory Depression.
| Parameter | Baseline (Pre-Dimefline) | 15 Minutes Post-Dimefline | 60 Minutes Post-Dimefline |
|---|---|---|---|
| Arterial pH | 7.28 ± 0.04 | 7.38 ± 0.03 | 7.35 ± 0.04 |
| Arterial pCO2 (mmHg) | 65 ± 5 | 48 ± 4 | 52 ± 5 |
| Arterial pO2 (mmHg) | 55 ± 6 | 75 ± 7 | 70 ± 6 |
| HCO3- (mEq/L) | 24 ± 2 | 25 ± 2 | 24.5 ± 2 |
Note: Values are presented as mean ± standard deviation. This data is representative and compiled for illustrative purposes based on descriptive accounts in historical literature.
Experimental Protocols
The evaluation of respiratory stimulants like this compound involves established in vivo animal models. The following protocols describe the general methodology used in such studies.
In Vivo Anesthetized Dog/Cat Model for Respiratory Analysis
-
Animal Preparation: Adult mongrel dogs or cats are anesthetized (e.g., with pentobarbital sodium). An endotracheal tube is inserted to ensure a patent airway and to allow for the measurement of respiratory volumes and gas concentrations.
-
Catheterization: The femoral artery is catheterized for continuous blood pressure monitoring and for obtaining arterial blood samples for gas analysis. The femoral vein is catheterized for the intravenous administration of this compound and other agents.
-
Physiological Monitoring:
-
Ventilation: A pneumotachograph is connected to the endotracheal tube to measure respiratory rate, tidal volume, and minute ventilation.
-
Blood Gases: Arterial blood samples are collected at baseline and at specified intervals post-dimefline administration. Samples are analyzed for PaO2, PaCO2, and pH using a blood gas analyzer.
-
Cardiovascular: ECG and arterial blood pressure are continuously monitored.
-
-
Drug Administration: this compound hydrochloride, dissolved in a sterile saline solution, is administered intravenously as a bolus or a continuous infusion at varying doses to establish a dose-response relationship.
-
Data Analysis: Changes in respiratory and blood gas parameters from baseline are calculated and statistically analyzed.
Electrophysiological Recording of Carotid Sinus Nerve Activity
-
Animal Preparation: Animals (typically cats or rabbits) are anesthetized and tracheostomized. The area around the carotid bifurcation is surgically exposed.
-
Nerve Isolation: The carotid sinus nerve, which carries afferent signals from the carotid body chemoreceptors, is carefully isolated from surrounding tissues.
-
Single-Fiber Recording: The nerve is placed on a pair of platinum-iridium recording electrodes. The nerve bundle is then progressively split until the activity of a single chemoreceptor afferent fiber can be clearly identified.
-
Stimulation and Drug Administration: The animal is ventilated with gas mixtures of varying O2 and CO2 concentrations to confirm chemoreceptor responsiveness. This compound is then administered intravenously.
-
Data Acquisition: Nerve impulses (action potentials) are amplified, filtered, and recorded. The frequency of nerve discharge (impulses/sec) is quantified before and after this compound administration to determine its effect on chemoreceptor sensitivity.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the proposed mechanisms and experimental procedures.
Caption: High-level overview of this compound's dual-action mechanism.
Caption: Generalized workflow for in vivo respiratory stimulant testing.
Conclusion
This compound hydrochloride functions as an effective respiratory stimulant by acting on both central and peripheral chemoreceptors. It enhances the central response to hypercapnia and sensitizes peripheral receptors to both hypercapnia and hypoxia. This dual mechanism ensures a robust and comprehensive stimulation of the respiratory drive. The experimental protocols and representative data presented in this guide provide a framework for understanding the evaluation and physiological effects of such compounds. Further research into the specific molecular interactions of this compound within the chemoreceptive signaling pathways could pave the way for the development of more targeted and efficacious respiratory stimulants.
References
- 1. [this compound IN LARGE DOSES IN THE THERAPY OF THE SYNDROME OF CO-2 INTOXICATION IN PATIENTS WITH EMPHYSEMA AND WITH SILICOSIS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Mechanisms of Acute Oxygen Sensing by Arterial Chemoreceptor Cells. Role of Hif2α [frontiersin.org]
- 3. Central chemoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Original research papers on Dimefline evaluation from the 1960s
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts: Mechanism of Action
Dimefline hydrochloride acts as a respiratory stimulant by targeting the central nervous system (CNS).[1] Its primary site of action is believed to be the medullary respiratory centers in the brainstem, which are responsible for controlling the rate and depth of breathing.[1] By stimulating these centers, this compound increases the respiratory drive, leading to enhanced ventilation and improved oxygenation in patients with respiratory depression.[1]
There is also evidence to suggest a secondary, peripheral mechanism of action. This compound may enhance the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies.[1] These receptors detect changes in blood gas levels, and their increased sensitivity would lead to a more robust respiratory response to hypercapnia (elevated carbon dioxide) and hypoxia (low oxygen).[1]
Key Experimental Findings from the 1960s
A study by Bailey and Brinkman in 1962 focused on the evaluation of this compound as a new respiratory stimulant. Research by Waddell and Emerson in 1966 also investigated its role as a new respiratory stimulant under the trade name 'Remeflin'. Further applications were explored by Baudraz et al. (1962) in pulmonary emphysema, by Miller (1964) in the treatment of bronchial asthma, and by Sartorelli et al. (1963) in managing CO2 intoxication in patients with emphysema and silicosis.
It is important to note that by the late 1960s, the therapeutic use of analeptics, including this compound, began to decline. A 1969 controlled study comparing nikethamide, this compound, and prethcamide in chronic respiratory failure concluded that these stimulants offered only "minimal" improvements and had a very short duration of action.
Proposed Signaling Pathway for this compound
Based on the described mechanism of action, a proposed signaling pathway for this compound's effect on respiratory stimulation is visualized below. This diagram illustrates the dual action on both central and peripheral nervous system components that regulate respiration.
Experimental Protocols (General Overview)
While specific, detailed protocols from the 1960s papers are unavailable, a general approach for evaluating a respiratory stimulant during that period would have likely included the following components:
-
Patient Selection: Patients with documented chronic respiratory failure, often secondary to conditions like COPD, would have been recruited. Baseline respiratory function would be established through spirometry and arterial blood gas analysis.
-
Drug Administration: this compound would have been administered, likely through intravenous or oral routes, at varying dosages to establish a dose-response relationship.
-
Monitoring: Key parameters would be monitored pre- and post-administration. This would include:
-
Ventilatory parameters: Respiratory rate, tidal volume, and minute ventilation.
-
Arterial Blood Gases: pO2 (partial pressure of oxygen) and pCO2 (partial pressure of carbon dioxide) to quantify the drug's effect on gas exchange.
-
-
Control Groups: In more rigorous studies, a placebo or a comparative analeptic drug would have been used as a control to differentiate the specific effects of this compound.
Quantitative Data Summary
A comprehensive table of quantitative data from the 1960s studies on this compound cannot be provided due to the inaccessibility of the full-text articles. The creation of such a table would require access to the original papers to extract specific measurements of changes in respiratory parameters and blood gas levels at various dosages and time points.
Conclusion
The evaluation of this compound in the 1960s represented an effort to find effective pharmacological treatments for respiratory insufficiency. While it showed some promise as a respiratory stimulant, its clinical utility was ultimately limited, and it fell out of favor along with other analeptics of that era. This technical guide provides a high-level overview based on the available information. A more detailed analysis would necessitate access to the original research articles. Professionals in drug development can view this historical context as informative for the ongoing search for safe and effective respiratory stimulants.
References
Dimefline: A Technical Whitepaper on a Flavonoid-Based Respiratory Stimulant
For Researchers, Scientists, and Drug Development Professionals
Abstract: Dimefline is a synthetic flavonoid derivative recognized for its pharmacological role as a respiratory stimulant. This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, toxicological profile, and therapeutic applications. Particular emphasis is placed on its dual-action mechanism, involving the stimulation of both central and peripheral chemoreceptors to enhance respiratory drive. This guide incorporates quantitative data into structured tables, outlines a representative preclinical experimental protocol, and uses visualizations to illustrate key pathways and workflows, serving as a critical resource for professionals in pharmacology and drug development.
Introduction: A Flavonoid Scaffold for Respiratory Stimulation
This compound (8-((dimethylamino)methyl)-7-methoxy-3-methylflavone) is a unique pharmacological agent belonging to the flavonoid chemical class.[1][2][3] Unlike many flavonoids studied for their antioxidant or anti-inflammatory properties, this compound was developed and investigated for its potent analeptic, or respiratory stimulant, effects.[3][4] It has been clinically utilized in the management of respiratory depression stemming from various causes, including chronic obstructive pulmonary disease (COPD), post-anesthetic recovery, and other conditions that impair respiratory function.[1][2] Although it is a less commonly used medication today compared to agents like doxapram, its distinct flavonoid structure and mechanism of action warrant continued scientific interest.[1] This whitepaper aims to consolidate the available technical information on this compound for a scientific audience.
Chemical and Physical Properties
This compound's core structure is a flavone, characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. The specific substitutions on this scaffold are responsible for its pharmacological activity. The key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one | PubChem[2] |
| Molecular Formula | C₂₀H₂₁NO₃ | PubChem[2] |
| Molar Mass | 323.39 g/mol | PubChem[2] |
| CAS Number | 1165-48-6 | MedKoo Biosciences[1] |
| Chemical Class | Flavonoid | PubChem[2] |
| Appearance | Crystals (Hydrochloride salt) | PubChem[2] |
| Decomposition | 213-214 °C (Hydrochloride salt) | PubChem[2] |
Mechanism of Action
This compound enhances respiratory drive through a dual mechanism that involves both the central nervous system (CNS) and peripheral receptors.[1][2]
-
Central Stimulation: The primary action of this compound occurs in the brainstem, specifically targeting the medullary respiratory centers located in the medulla oblongata and pons.[1][2] These centers are responsible for controlling the intrinsic rhythm and depth of breathing. This compound stimulates these central chemoreceptors, increasing their sensitivity to changes in blood carbon dioxide (CO₂) and pH levels.[2] This leads to an enhanced respiratory drive, resulting in increased ventilation and improved oxygenation.[1]
-
Peripheral Stimulation: In addition to its central effects, there is evidence that this compound enhances the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies.[1][2] These receptors monitor oxygen and carbon dioxide levels in the blood and send afferent signals to the brainstem to modulate breathing. By sensitizing these peripheral receptors, this compound ensures a more robust respiratory response to hypercapnia (high CO₂) and hypoxia (low O₂).[2]
The precise molecular targets remain a subject of research, but it is believed that this compound may interact with dopamine and serotonin receptor pathways that play a role in modulating the respiratory rhythm.[2]
Caption: Proposed mechanism of action for this compound.
Non-clinical Pharmacology and Toxicology
Animal studies have been pivotal in characterizing the pharmacological and toxicological profile of this compound. It has been shown to effectively counteract respiratory depression induced by barbiturates in canine models.[3] The acute toxicity of this compound has been established across several species and routes of administration, as detailed in the table below. The data indicates high toxicity, with low LD₅₀ values.
| Species | Route of Administration | LD₅₀ Value | Observed Effects | Source |
| Mouse | Oral | 30 mg/kg | Tremor, Convulsions | Sigma-Aldrich[5] |
| Mouse | Intraperitoneal | 25 mg/kg | - | Sigma-Aldrich[5] |
| Rat | Intraperitoneal | 21 mg/kg | Excitement, Convulsions | Sigma-Aldrich[5] |
| Guinea Pig | Dermal | 0.5 mg/kg | - | Sigma-Aldrich[5] |
| Guinea Pig | Intraperitoneal | 45 mg/kg | Excitement, Convulsions | Sigma-Aldrich[5] |
| Rabbit | Intraperitoneal | 100 mg/kg | Excitement, Convulsions | Sigma-Aldrich[5] |
Pharmacokinetics and Metabolism
Detailed pharmacokinetic parameters such as half-life, volume of distribution, and clearance for this compound are not extensively documented in recent literature. However, available data provides key insights into its absorption and excretion.
-
Absorption and Onset: The onset of action is dependent on the route of administration. Intravenous (IV) administration produces a rapid response within minutes, making it suitable for acute situations.[1] Oral administration results in a slower onset, typically within 30 to 60 minutes.[1]
-
Metabolism and Excretion: this compound appears to be extensively metabolized. A study involving the oral administration of a 16 mg dose to human subjects found that only a very small fraction (mean of 0.26%) of the dose was excreted as the conjugated drug in urine within 24 hours.[5] The peak concentration in urine occurred approximately 3 hours after dosing.[5] This suggests that the liver, likely via cytochrome P450 enzymes, is the primary site for drug metabolism.[1][6]
Therapeutic Applications
This compound has been used in clinical settings for its respiratory stimulant properties. Its primary applications include:
-
Respiratory Insufficiency: It has been used in the management of respiratory insufficiency in patients with conditions like COPD, sleep apnea, and emphysema.[2][4][7]
-
Post-Anesthetic Recovery: It can be used to counteract respiratory depression caused by anesthetic drugs.[1]
-
Asthma: Some studies have explored its use as a "pneumokinetic" agent in patients with bronchial asthma.[1]
Dosage must be carefully adjusted by healthcare professionals based on the patient's condition and response.[1]
Detailed Experimental Protocols
To investigate the central respiratory effects of this compound, a preclinical animal model, such as an anesthetized, vagotomized, and artificially ventilated cat or rat, can be employed. The following protocol is a representative example based on established methodologies for studying centrally-acting respiratory drugs.
Objective: To determine the effect of direct microinjection of this compound into the ventral medullary respiratory centers on respiratory output.
Materials:
-
This compound hydrochloride solution (e.g., 1-10 mM in artificial cerebrospinal fluid)
-
Anesthetic (e.g., pentobarbital or isoflurane)
-
Adult Sprague-Dawley rats or cats
-
Stereotaxic apparatus
-
Micropipette for injections
-
Physiological monitoring equipment (ECG, blood pressure, temperature)
-
Amplifiers and recording system for nerve activity
-
Mechanical ventilator
Methodology:
-
Animal Preparation: Anesthetize the animal and confirm the depth of anesthesia. Perform a tracheotomy and connect the animal to a mechanical ventilator. Surgically isolate the phrenic nerve for recording respiratory motor output. Catheterize the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Perform a craniotomy to expose the dorsal surface of the brainstem. Using established stereotaxic coordinates, lower a glass micropipette to the target region on the ventral surface of the medulla.
-
Baseline Recording: Record stable baseline activity for at least 15-30 minutes. This includes phrenic nerve activity (integrated and raw), blood pressure, and heart rate.
-
This compound Microinjection: Eject a small volume (e.g., 10-50 nL) of the this compound solution into the target medullary region.
-
Post-Injection Recording: Continuously record all physiological parameters for at least 60-90 minutes post-injection to observe the onset, peak, and duration of the drug's effect.
-
Data Analysis: Analyze the phrenic nerve recordings to quantify changes in respiratory frequency (bursts per minute), tidal volume (amplitude of integrated bursts), and minute ventilation (frequency x tidal volume) relative to the baseline.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brainstem and use histological techniques to verify the precise location of the microinjection site.
Caption: Workflow for a preclinical study of this compound.
Conclusion
This compound is a noteworthy compound that sits at the intersection of natural product chemistry and synthetic pharmacology. Its identity as a flavonoid derivative with potent, centrally and peripherally mediated respiratory stimulant activity makes it a subject of significant scientific interest. While its clinical use has been superseded by newer agents, the study of this compound can still provide valuable insights into the structure-activity relationships of flavonoids and the neuropharmacology of respiratory control. The comprehensive data on its mechanism, toxicology, and potential applications presented in this guide serves as a foundational resource for future research and development efforts in the field of respiratory medicine.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. THE EFFECT OF this compound ON ACUTE CANINE BARBITURATE DEPRESSION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound, a new respiratory analeptic. Experimentation and therapeutic applications in pulmonary emphysema] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of diuretics on the excretion and metabolism of doping agents--V. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Metabolism - Drugs - MSD Manual Consumer Version [msdmanuals.com]
- 7. [this compound IN LARGE DOSES IN THE THERAPY OF THE SYNDROME OF CO-2 INTOXICATION IN PATIENTS WITH EMPHYSEMA AND WITH SILICOSIS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dimefline Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information on the solubility and formulation of dimefline hydrochloride for research purposes. The following protocols and data are intended to serve as a guide for laboratory use.
Physicochemical Properties and Solubility
This compound hydrochloride is a respiratory stimulant.[1] Its molecular formula is C20H22ClNO3, with a molecular weight of approximately 359.85 g/mol .[2][3]
Solubility Data
Quantitative solubility data for this compound hydrochloride in common laboratory solvents is not extensively published. The following table summarizes the available information. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
| Solvent | Solubility (mg/mL) | Notes |
| Water | Data not available | Hydrochloride salts of organic compounds are often soluble in water, but experimental verification is required. |
| Ethanol | Data not available | The Merck Index notes that this compound hydrochloride can be crystallized from alcohol and ether, suggesting some degree of solubility.[4] |
| DMSO (Dimethyl Sulfoxide) | Soluble (exact value not specified) | This compound, the free base, is soluble in DMSO. It is anticipated that the hydrochloride salt is also soluble. |
Signaling Pathway and Mechanism of Action
This compound hydrochloride stimulates respiration by acting on the central nervous system.[1] Its primary mechanism involves the modulation of chemoreceptors responsible for detecting changes in blood gases.[1]
Mechanism of Action Overview:
-
Central Action: this compound hydrochloride targets the brainstem, specifically the medulla oblongata and pons, which are key respiratory control centers.[1] It enhances the sensitivity of central chemoreceptors to carbon dioxide (CO2) and pH changes in the blood, leading to an increased respiratory rate and depth.[1]
-
Peripheral Action: It is also suggested that this compound hydrochloride can increase the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies. These receptors detect changes in blood oxygen and CO2 levels.[1]
-
Neurotransmitter Interaction: While the exact molecular targets are still under investigation, it is believed that this compound hydrochloride may interact with dopamine and serotonin receptors, which play a role in modulating respiratory rhythm.[1]
Caption: Proposed signaling pathway for this compound hydrochloride.
Experimental Protocols
The following are generalized protocols for the preparation of this compound hydrochloride solutions for research. Note: These protocols are based on standard laboratory procedures and may require optimization for your specific application.
Protocol 1: Preparation of a Stock Solution for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution, typically in DMSO, for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Note on Final Dilutions: When preparing working solutions for cell culture, it is crucial to dilute the DMSO stock solution sufficiently in the aqueous culture medium to minimize solvent toxicity. The final concentration of DMSO in the assay should typically be kept below 0.5%, and a vehicle control with the same final DMSO concentration should always be included in the experiment.
References
Application Notes and Protocols for In Vitro Bioactivity Testing of Dimefline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefline is a respiratory stimulant primarily known for its action on the central nervous system to enhance respiratory drive.[1] Its mechanism of action is centered on the brainstem, particularly the medulla oblongata and pons, where it modulates central and peripheral chemoreceptors sensitive to blood CO2 and pH levels.[1] There is also evidence suggesting its interaction with dopamine and serotonin receptors.[1] Additionally, this compound has been noted for its cerebrovascular dilating effects.
These application notes provide a comprehensive overview of established in vitro assays to investigate and quantify the bioactivity of this compound. The following sections detail experimental protocols for key bioassays, present quantitative data in structured tables, and include diagrams of relevant signaling pathways and workflows.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize key quantitative parameters for this compound's bioactivity. Please note that due to the limited availability of recent in vitro data for this compound, some values are presented as examples or are derived from studies on analogous compounds.
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | Tissue/Cell Line | Ki (nM) [Example] | Reference |
| Dopamine D2 | [3H]-Spiperone | Rat Striatal Membranes | 150 | Hypothetical |
| Serotonin 5-HT2A | [3H]-Ketanserin | Human Recombinant HEK293 cells | 250 | Hypothetical |
Table 2: Functional Potency of this compound in Cell-Based Assays
| Assay | Cell Line | Parameter | EC50 (µM) [Example] | Reference |
| Neuronal Firing Rate (Brainstem Slice) | Medullary Brainstem Slice | Increase in Firing Frequency | 10 | Hypothetical |
| Cerebrovascular Smooth Muscle Relaxation | Primary Cerebral Artery Smooth Muscle Cells | % Relaxation | 5 | Hypothetical |
Core Bioactivity Assays for this compound
Central Respiratory Chemoreceptor Activity Assay
This assay evaluates the effect of this compound on the firing rate of neurons in the medullary brainstem, a key area for central respiratory control.
Experimental Protocol: Brainstem Slice Electrophysiology
-
Tissue Preparation:
-
Humanely euthanize a juvenile rat (P10-P21) in accordance with institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 glucose.
-
Prepare 300-400 µm thick coronal slices of the medulla oblongata using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a brainstem slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Visualize neurons within the pre-Bötzinger complex or retrotrapezoid nucleus using DIC microscopy.
-
Perform whole-cell patch-clamp recordings from individual neurons using borosilicate glass pipettes (3-5 MΩ) filled with an intracellular solution (e.g., in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP, pH 7.3).
-
Record baseline neuronal firing activity in current-clamp mode.
-
-
This compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO) and dilute to final concentrations in aCSF.
-
Apply this compound to the slice via the perfusion system at increasing concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Record the neuronal firing rate at each concentration for a stable period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Analyze the change in neuronal firing frequency from baseline in response to this compound.
-
Construct a dose-response curve and calculate the EC50 value.
-
References
Application Notes and Protocols for Studying Dimefline-Induced Respiratory Stimulation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefline hydrochloride is a respiratory stimulant, also known as an analeptic, that acts on the central nervous system to increase respiratory drive.[1] It is of interest in conditions characterized by respiratory insufficiency.[1] Understanding its effects on respiratory parameters in preclinical animal models is crucial for its therapeutic development. This document provides detailed protocols and application notes for studying this compound-induced respiratory stimulation in two commonly used animal models: rats and rabbits.
The primary mechanism of this compound involves the stimulation of central chemoreceptors in the medulla oblongata and pons, which are sensitive to changes in blood carbon dioxide (CO2) and pH levels.[1] By enhancing the body's response to elevated CO2, this compound increases the rate and depth of breathing.[1] There is also evidence to suggest that it may enhance the sensitivity of peripheral chemoreceptors in the carotid and aortic bodies, which detect changes in blood oxygen and CO2.[1] The molecular mechanism is thought to involve interactions with dopamine and serotonin receptors, which play a role in modulating respiratory rhythm.[1]
Animal Models
Rats and rabbits are suitable models for studying the effects of respiratory stimulants. Rats are widely used due to their small size, ease of handling, and well-characterized physiology. Rabbits, being larger, can be advantageous for surgical procedures and repeated blood sampling. The choice of model may depend on the specific experimental questions and available resources.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from studies of this compound-induced respiratory stimulation. Due to a lack of specific published quantitative data for this compound's effects on these precise respiratory parameters in the reviewed literature, these tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Effect of Intravenous this compound Administration on Respiratory Parameters in Anesthetized Rats Measured by Whole-Body Plethysmography
| Treatment Group | Dose (mg/kg) | Respiratory Rate (breaths/min) | Tidal Volume (mL) | Minute Ventilation (mL/min) |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Table 2: Effect of Intravenous this compound Administration on Arterial Blood Gas Parameters in Anesthetized Rabbits
| Treatment Group | Dose (mg/kg) | PaO₂ (mmHg) | PaCO₂ (mmHg) | pH |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Respiratory Stimulation in Anesthetized Rats using Whole-Body Plethysmography
1. Animal Preparation:
- Adult male Sprague-Dawley rats (250-300g) are to be used.
- Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane, 1.2 g/kg, intraperitoneally) to a level that abolishes the pedal withdrawal reflex but maintains spontaneous breathing.
- Place the anesthetized rat in a supine position on a heating pad to maintain body temperature at 37°C.
- Cannulate the femoral vein for intravenous administration of this compound or vehicle.
2. Whole-Body Plethysmography:
- Place the anesthetized rat into a whole-body plethysmography chamber.
- Allow the animal to acclimatize to the chamber for at least 10-15 minutes until a stable breathing pattern is observed.
- Record baseline respiratory parameters, including respiratory rate (f), tidal volume (VT), and minute ventilation (VE), for a period of 5-10 minutes.
3. This compound Administration:
- Prepare a stock solution of this compound hydrochloride in sterile saline.
- Administer this compound or vehicle control intravenously as a bolus injection.
- A dose-response study can be performed using a range of doses (e.g., 1, 5, and 10 mg/kg).
4. Data Acquisition and Analysis:
- Continuously record respiratory parameters for at least 30-60 minutes post-injection.
- Analyze the data to determine the peak respiratory stimulation and the duration of the effect.
- Compare the changes in respiratory parameters between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
Protocol 2: In Vivo Assessment of this compound-Induced Respiratory Stimulation in Anesthetized Rabbits using Arterial Blood Gas Analysis
1. Animal Preparation:
- Adult New Zealand White rabbits (2.5-3.5 kg) of either sex can be used.
- Anesthetize the rabbits with an appropriate anesthetic regimen (e.g., a combination of ketamine and xylazine) to achieve a surgical plane of anesthesia while maintaining spontaneous respiration.
- Place the rabbit in a supine position and maintain body temperature.
- Cannulate the central ear artery for blood sampling and the marginal ear vein for drug administration.
2. Baseline Measurements:
- After a stabilization period of 15-20 minutes, collect a baseline arterial blood sample (approximately 0.5 mL) into a heparinized syringe.
- Immediately analyze the blood sample for partial pressure of oxygen (PaO₂), partial pressure of carbon dioxide (PaCO₂), and pH using a blood gas analyzer.
3. This compound Administration:
- Administer this compound hydrochloride or vehicle control intravenously.
- A dose-escalation study can be performed in the same animal, allowing for sufficient time between doses for respiratory parameters to return to baseline.
4. Post-Dose Blood Sampling and Analysis:
- Collect arterial blood samples at various time points post-injection (e.g., 5, 15, 30, and 60 minutes).
- Analyze the blood samples for PaO₂, PaCO₂, and pH.
- Monitor for any adverse effects throughout the experiment.
5. Data Analysis:
- Compare the changes in arterial blood gas parameters from baseline at each time point for both this compound and vehicle-treated groups.
- Use appropriate statistical analysis to determine the significance of the observed changes.
Visualization of Signaling Pathways and Workflows
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced respiratory stimulation.
Experimental Workflow
Caption: General experimental workflow for studying this compound's effects.
References
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity with Dimefline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefline is a respiratory stimulant that acts on the central nervous system to increase respiratory drive.[1][2] Its primary mechanism of action is believed to involve the modulation of central and peripheral chemoreceptors, which are sensitive to changes in blood carbon dioxide and pH levels.[1][3][4] Additionally, there is evidence to suggest that this compound may interact with dopaminergic and serotonergic neurotransmitter systems, which are known to play a role in regulating respiratory rhythm and neuronal excitability.[1]
These application notes provide a guide for researchers to investigate the electrophysiological effects of this compound on neuronal activity. The protocols outlined below are designed to elucidate the cellular and synaptic mechanisms underlying this compound's effects on neurons, particularly those within the brainstem respiratory centers and other regions rich in dopamine and serotonin receptors. Given the limited specific electrophysiological data on this compound, these protocols are based on its proposed mechanisms of action and general electrophysiological principles.
Putative Signaling Pathways of this compound Action
The precise signaling pathways of this compound are not fully elucidated. However, based on its known effects as a respiratory stimulant and its potential interaction with monoaminergic systems, two primary putative pathways can be proposed for investigation.
References
Application Notes and Protocols for the Administration of a Novel Respiratory Stimulant in Preclinical Rodent Studies
Disclaimer: Despite a comprehensive search of scientific literature, specific preclinical data regarding the administration of Dimefeline in rodent models (rats, mice) is scarce to non-existent in publicly available resources. The information that exists primarily describes its general mechanism as a respiratory stimulant. Therefore, the following application notes and protocols are provided as a generalized framework for the preclinical evaluation of a novel respiratory stimulant, based on established methodologies for drug administration in rodents. Researchers must adapt these protocols based on the specific physicochemical properties of the compound, the objectives of the study, and in strict accordance with institutional and national guidelines for animal welfare.
Introduction
Dimefline is classified as a respiratory stimulant.[1] Its mechanism of action is understood to involve the stimulation of central respiratory centers located in the brainstem (medulla oblongata and pons) and potentially enhancing the sensitivity of peripheral chemoreceptors in the carotid and aortic bodies to changes in blood gases (CO2 and O2 levels).[2] This dual action leads to an increased respiratory drive, resulting in a greater rate and depth of breathing.[2] These characteristics make it a compound of interest for conditions associated with respiratory depression.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for administering a novel respiratory stimulant, using this compound as a representative compound, in preclinical rodent studies.
Quantitative Data Summary
As specific preclinical data for this compound in rodents is not available, the following tables are presented as templates for summarizing experimentally determined data for a novel respiratory stimulant.
Table 1: Pharmacokinetic Parameters in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | |||||||
| Intravenous | |||||||
| Intraperitoneal | |||||||
| Oral Gavage | |||||||
| Rat | |||||||
| Intravenous | |||||||
| Intraperitoneal | |||||||
| Oral Gavage |
Table 2: Acute Toxicity in Rodents
| Species | Route of Administration | LD50 (mg/kg) | MTD (mg/kg) | Observed Toxicities |
| Mouse | Intravenous | |||
| Intraperitoneal | ||||
| Oral Gavage | ||||
| Rat | Intravenous | |||
| Intraperitoneal | ||||
| Oral Gavage |
LD50: Median lethal dose; MTD: Maximum tolerated dose
Experimental Protocols
The following are detailed protocols for key experiments in the preclinical evaluation of a novel respiratory stimulant.
Preparation of Dosing Solutions
-
Vehicle Selection: Based on the physicochemical properties of the test compound, select an appropriate vehicle. Common vehicles for preclinical studies include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), and solutions containing solubilizing agents such as DMSO, Tween 80, or PEG400.
-
Concentration Calculation: Calculate the required concentration of the dosing solution based on the desired dose (mg/kg) and the average body weight of the animals.
-
Preparation and Storage: Prepare the dosing solution under sterile conditions. Ensure the final concentration of any solubilizing agents is well-tolerated by the animals. Store the solution as per its stability data (e.g., at 4°C, protected from light).
Administration Routes
The choice of administration route depends on the experimental objective, such as determining bioavailability or modeling a specific clinical application.
-
Animal Restraint: Place the rodent in a suitable restrainer to allow access to the lateral tail vein.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the veins.
-
Injection: Using a 27-30 gauge needle, insert the needle into the lateral tail vein and inject the dosing solution slowly.
-
Post-injection Monitoring: Observe the animal for any signs of distress and ensure hemostasis at the injection site.
-
Animal Restraint: Firmly restrain the animal, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle and inject the solution into the peritoneal cavity.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
-
Animal Restraint: Gently restrain the animal and hold it in an upright position.
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the esophagus. Do not force the needle.
-
Administration: Once the needle is in the stomach, administer the dosing solution.
-
Post-administration Monitoring: Observe the animal for any signs of respiratory distress, which could indicate improper needle placement.
Pharmacokinetic Study
-
Animal Groups: Assign animals to different groups based on the administration route and time points for sample collection.
-
Dosing: Administer the compound according to the selected route and dose.
-
Blood Sampling: At predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h), collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using appropriate software.
Rodent Model of Respiratory Depression
-
Induction of Respiratory Depression: Anesthetize the rodent with an agent known to cause respiratory depression (e.g., a barbiturate or opioid).
-
Monitoring: Continuously monitor respiratory parameters such as respiratory rate, tidal volume, and blood oxygen saturation using whole-body plethysmography or other suitable methods.
-
Administration of Test Compound: Once a stable state of respiratory depression is achieved, administer the novel respiratory stimulant via the desired route.
-
Data Collection: Continue to monitor respiratory parameters to assess the efficacy and duration of action of the test compound in reversing respiratory depression.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for a Respiratory Stimulant
Caption: Proposed mechanism of action for a respiratory stimulant.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical rodent studies.
References
Application Notes and Protocols for Measuring Changes in Blood Gas Levels Following Dimefline Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefline hydrochloride is a respiratory stimulant known to act on the central nervous system to enhance respiratory drive.[1][2] It primarily targets the respiratory centers in the medulla oblongata and pons, increasing both the rate and depth of breathing.[1][3] The mechanism involves modulating central chemoreceptors sensitive to blood carbon dioxide (CO2) and pH levels, and potentially enhancing the sensitivity of peripheral chemoreceptors in the carotid and aortic bodies.[1][4] Stimulation of the respiratory system is expected to alter arterial blood gas levels, primarily by causing a decrease in the partial pressure of carbon dioxide (PaCO2) and a subsequent increase in blood pH, potentially leading to respiratory alkalosis.[4]
These application notes provide a detailed protocol for the in vivo assessment of this compound's effects on arterial blood gas parameters in a preclinical animal model.
Principle of Assay
This protocol describes the measurement of arterial blood gases (pH, PaCO2, PaO2) in conscious, unrestrained rats before and after the administration of this compound. An indwelling arterial catheter allows for serial blood sampling without causing significant stress to the animal, which could otherwise affect respiratory parameters. By comparing baseline blood gas values to those at various time points post-administration, the pharmacodynamic effect of this compound as a respiratory stimulant can be quantitatively assessed.
Signaling Pathway of this compound
This compound stimulates respiration through a dual mechanism involving both central and peripheral pathways. It acts directly on the brainstem's respiratory centers and enhances the sensitivity of chemoreceptors that monitor blood gas levels.
Experimental Protocol
This protocol is designed for adult male Sprague-Dawley rats (250-350g). All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials and Reagents
-
This compound hydrochloride
-
Sterile Saline (0.9% NaCl)
-
Anesthetics (e.g., Isoflurane for surgery)
-
Heparinized saline (10-20 U/mL)
-
Vascular catheters (e.g., 2-French)
-
Surgical instruments
-
Portable blood gas analyzer (e.g., i-STAT or similar)
-
Heparinized capillary tubes or syringes for blood collection
Experimental Workflow Diagram
Surgical Procedure: Arterial Catheterization
-
Anesthetize the rat using isoflurane.
-
Surgically expose the femoral or carotid artery.
-
Implant a heparin-coated catheter into the artery, ensuring it is secure.
-
Tunnel the catheter subcutaneously to exit at the dorsal neck region.
-
Flush the catheter with heparinized saline to maintain patency and seal the external end.
-
Allow the animal to recover for at least 72 hours before the experiment.
Experimental Procedure
-
On the day of the experiment, acclimate the conscious, unrestrained rat in a suitable chamber for 30 minutes.
-
Connect the exteriorized catheter to a syringe for blood sampling.
-
Baseline Sample (T=0): Withdraw approximately 60-80 µL of arterial blood into a heparinized syringe. Ensure the sample is free of air bubbles.
-
Immediately analyze the baseline sample using a calibrated blood gas analyzer.
-
Drug Administration: Administer this compound hydrochloride (dissolved in sterile saline) or vehicle control via an appropriate route (e.g., intravenous via a tail vein catheter or intraperitoneal). The dosage should be determined from dose-ranging studies.
-
Post-Administration Sampling: Withdraw arterial blood samples at specified time points (e.g., 15, 30, 60, and 120 minutes) after drug administration.
-
Analyze each sample immediately after collection.
-
Monitor the animal for any adverse effects throughout the procedure.
Data Presentation and Expected Results
The primary effects of a respiratory stimulant like this compound are an increase in minute ventilation, leading to a decrease in arterial CO2 tension (PaCO2) and a corresponding increase in arterial pH. The partial pressure of oxygen (PaO2) may see a slight increase.
The following table presents illustrative quantitative data representing expected outcomes. Actual results will vary based on dose, route of administration, and experimental conditions.
Table 1: Illustrative Arterial Blood Gas Changes After this compound Administration (e.g., 5 mg/kg, IV) in Rats
| Time Point | pH | PaCO2 (mmHg) | PaO2 (mmHg) | HCO3- (mmol/L) |
| Baseline (T=0) | 7.41 ± 0.01 | 39 ± 3 | 88 ± 3 | 25.0 ± 1.5 |
| 15 min | 7.49 ± 0.02 | 28 ± 2 | 95 ± 4 | 24.5 ± 1.4 |
| 30 min | 7.51 ± 0.02 | 26 ± 2 | 98 ± 4 | 24.2 ± 1.6 |
| 60 min | 7.47 ± 0.01 | 31 ± 3 | 92 ± 3 | 24.6 ± 1.5 |
| 120 min | 7.43 ± 0.01 | 36 ± 2 | 90 ± 4 | 24.8 ± 1.4 |
Values are presented as Mean ± SD. Baseline values are consistent with published data for awake rats.
Troubleshooting
-
Catheter Occlusion: If blood cannot be withdrawn, the catheter may be clotted. Do not force a flush. Gentle aspiration may dislodge a clot. Prophylactic, slow infusion of heparinized saline can help maintain patency.
-
Air Bubbles in Sample: Air contamination will significantly alter gas tension readings (falsely lowering PaCO2 and raising PaO2). Expel all visible air from the syringe before analysis.
-
Animal Stress: Excessive handling or restraint can induce hyperventilation, altering baseline readings. Ensure proper acclimation and use of long, flexible catheters that allow freedom of movement.
-
Unexpected Results: If respiratory depression (increased PaCO2, decreased pH) is observed, consider potential off-target effects, excessive dosage leading to CNS depression, or issues with the drug formulation.
Conclusion
The protocol outlined provides a robust framework for evaluating the pharmacodynamic effects of this compound on respiratory physiology. Accurate measurement of arterial blood gases is a critical step in characterizing the potency and duration of action of respiratory stimulants, providing essential data for drug development and research professionals.
References
- 1. Experimental protocols and preparations to study respiratory long term facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Breathing Stimulants for Reversal of Synthetic Opioid-Induced Respiratory Depression in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE EFFECT OF this compound ON ACUTE CANINE BARBITURATE DEPRESSION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for Modeling Hyperventilation with Dimefline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimefline hydrochloride is a respiratory stimulant that has been historically used to address respiratory insufficiency.[1][2] Its mechanism of action involves the stimulation of both central and peripheral chemoreceptors, leading to an increase in the rate and depth of breathing.[1] This property makes this compound a potential pharmacological tool for modeling hyperventilation in a controlled laboratory setting. Hyperventilation, a state of breathing in excess of metabolic requirements, leads to a decrease in the partial pressure of arterial carbon dioxide (PaCO2) and can result in respiratory alkalosis.[1] Understanding the physiological and biochemical consequences of hyperventilation is crucial in various fields of research, including respiratory physiology, neurobiology, and the study of anxiety disorders.
These application notes provide a framework for utilizing this compound to induce and study hyperventilation in a laboratory environment, with a focus on experimental protocols and data interpretation.
Mechanism of Action
This compound exerts its respiratory stimulant effects through a dual mechanism:
-
Central Action: It directly stimulates the respiratory centers located in the medulla oblongata and pons of the brainstem.[1] This central action is believed to involve the modulation of central chemoreceptors that are sensitive to changes in blood pH and CO2 levels.[1] While the precise molecular targets are not fully elucidated, it is suggested that this compound may interact with dopamine and serotonin receptor pathways that play a role in regulating respiratory rhythm.[1]
-
Peripheral Action: this compound enhances the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies.[1] These receptors detect changes in blood oxygen (PaO2) and carbon dioxide (PaCO2) levels, sending afferent signals to the brainstem to modulate breathing.
Overstimulation of these respiratory control centers can lead to a state of hyperventilation.[1]
Data Presentation
Due to the limited availability of specific preclinical data on this compound-induced hyperventilation in publicly accessible literature, the following tables are presented as hypothetical examples of expected outcomes based on the known pharmacology of respiratory stimulants. These tables are intended to serve as a template for data collection and presentation in future studies.
Table 1: Hypothetical Dose-Response of Intravenous this compound on Respiratory Rate in Rabbits
| This compound Hydrochloride Dose (mg/kg) | Mean Respiratory Rate (breaths/min) ± SD | % Increase from Baseline |
| Vehicle Control | 45 ± 5 | 0% |
| 0.5 | 65 ± 7 | ~44% |
| 1.0 | 90 ± 10 | ~100% |
| 2.0 | 125 ± 15 | ~178% |
Table 2: Hypothetical Arterial Blood Gas Parameters Following this compound-Induced Hyperventilation in Rabbits
| Parameter | Baseline (Pre-Dimefline) | 15 Minutes Post-Dimefline (1 mg/kg IV) |
| pH | 7.40 ± 0.05 | 7.55 ± 0.07 |
| PaCO2 (mmHg) | 40 ± 4 | 25 ± 5 |
| PaO2 (mmHg) | 95 ± 8 | 110 ± 10 |
| HCO3- (mEq/L) | 24 ± 2 | 20 ± 3 |
| Base Excess (mEq/L) | 0 ± 1 | -2 ± 1.5 |
Experimental Protocols
The following are detailed, yet hypothetical , protocols for inducing hyperventilation in a rabbit model using this compound. These protocols are based on general pharmacological and physiological principles and should be adapted and validated with appropriate institutional animal care and use committee (IACUC) approval.
Protocol 1: Acute Hyperventilation Model via Intravenous Bolus Injection
Objective: To induce a rapid and transient state of hyperventilation to study acute physiological changes.
Materials:
-
This compound hydrochloride sterile solution (e.g., 10 mg/mL)
-
Vehicle control (e.g., sterile saline)
-
Adult New Zealand White rabbits (2.5-3.5 kg)
-
Anesthesia (e.g., isoflurane)
-
Catheters for intravenous administration and arterial blood sampling
-
Physiological monitoring equipment (ECG, respiratory rate monitor, pulse oximeter)
-
Blood gas analyzer
Procedure:
-
Animal Preparation: Anesthetize the rabbit and maintain a stable plane of anesthesia. Place an intravenous catheter in a marginal ear vein for drug administration and an arterial catheter in the central ear artery for blood sampling. Allow the animal to stabilize for at least 15-20 minutes post-instrumentation.
-
Baseline Measurements: Record baseline physiological parameters, including respiratory rate, heart rate, and blood pressure. Collect a baseline arterial blood sample for blood gas analysis.
-
This compound Administration: Administer a bolus intravenous injection of this compound hydrochloride at the desired dose (e.g., 1 mg/kg). For control animals, administer an equivalent volume of the vehicle.
-
Monitoring and Data Collection: Continuously monitor respiratory rate and other vital signs. Collect arterial blood samples at predetermined time points (e.g., 5, 15, 30, and 60 minutes) post-injection to analyze changes in blood gases.
-
Recovery: After the experimental period, discontinue anesthesia and allow the animal to recover under observation.
Protocol 2: Sustained Hyperventilation Model via Continuous Intravenous Infusion
Objective: To maintain a steady state of hyperventilation for a longer duration to investigate compensatory mechanisms and downstream effects.
Materials:
-
Same as Protocol 1, with the addition of a syringe pump for continuous infusion.
Procedure:
-
Animal Preparation and Baseline Measurements: Follow steps 1 and 2 from Protocol 1.
-
This compound Infusion: Administer a loading dose of this compound hydrochloride (e.g., 0.5 mg/kg IV bolus) followed immediately by a continuous intravenous infusion at a constant rate (e.g., 0.1-0.5 mg/kg/min). The infusion rate should be titrated to achieve the desired level of hyperventilation, as determined by respiratory rate and/or end-tidal CO2 monitoring.
-
Monitoring and Data Collection: Continuously monitor vital signs. Collect arterial blood samples at regular intervals (e.g., every 15-30 minutes) to assess the stability of the hyperventilation state and monitor blood gas parameters.
-
Termination and Recovery: At the end of the infusion period, stop the infusion and discontinue anesthesia. Monitor the animal during the recovery phase.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a putative signaling pathway for this compound-induced respiratory stimulation. This is a conceptual model based on the current understanding of respiratory control and the general mechanism of action of this compound.
Caption: Putative signaling pathway of this compound-induced respiratory stimulation.
Experimental Workflow
The following diagram outlines the general workflow for an experiment modeling hyperventilation with this compound.
Caption: General experimental workflow for this compound-induced hyperventilation.
Disclaimer: The quantitative data and experimental protocols provided in these notes are hypothetical and for illustrative purposes due to the lack of specific, publicly available preclinical data. Researchers should develop and validate their own protocols based on the available literature and in accordance with institutional guidelines for animal care and use.
References
Application Notes and Protocols: Dimefline as a Tool for Neuroscience Research on Respiratory Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimefline hydrochloride is a respiratory stimulant recognized for its action on the central nervous system to enhance respiratory drive.[1][2] It is primarily indicated for conditions of respiratory depression.[2] For neuroscience researchers, this compound serves as a valuable pharmacological tool to investigate the intricate mechanisms of respiratory control within the brainstem. Its stimulant properties allow for the targeted modulation of respiratory centers, facilitating the study of neuronal circuits that govern breathing.
These application notes provide a comprehensive overview of this compound's mechanism of action, detail its applications in neuroscience research, present quantitative data in a structured format, and offer detailed experimental protocols for its use.
Mechanism of Action
This compound's primary mechanism of action is the stimulation of the medullary respiratory centers located in the brainstem.[1] This action leads to an increase in the rate and depth of breathing. Evidence also suggests a potential secondary mechanism involving the sensitization of peripheral chemoreceptors to changes in blood gas levels (CO2 and O2).[1][2] While the precise molecular targets are not fully elucidated, it is hypothesized that this compound may interact with dopaminergic and serotonergic neurotransmitter systems that play a crucial role in modulating the respiratory rhythm.[1]
Applications in Neuroscience Research
-
Probing the Central Respiratory Pattern Generator (CPG): this compound can be used to pharmacologically activate the respiratory CPG, allowing for the study of its intrinsic properties and its response to excitatory stimuli.
-
Investigating Neuronal Control of Breathing: By observing the effects of this compound on the firing patterns of specific medullary respiratory neurons, researchers can dissect the functional roles of different neuronal populations in respiratory control.
-
Modeling and Reversing Respiratory Depression: this compound can be used to counteract respiratory depression induced by opioids or other central nervous system depressants, providing a model system to test novel therapeutic interventions.
-
Screening for Novel Respiratory Modulators: As a compound with a known respiratory stimulant effect, this compound can be used as a positive control in high-throughput screening assays designed to identify new molecules that modulate respiratory function.
Data Presentation: Effects of this compound on Respiratory Parameters
The following table summarizes hypothetical quantitative data illustrating the expected effects of this compound on key respiratory and physiological parameters. This structured format is recommended for presenting experimental findings.
| Parameter | Control (Vehicle) | This compound (1 mg/kg) | This compound (5 mg/kg) |
| Respiratory Rate (breaths/min) | 85 ± 7 | 130 ± 11 | 195 ± 15 |
| Tidal Volume (mL) | 0.21 ± 0.02 | 0.28 ± 0.03 | 0.35 ± 0.04 |
| Minute Ventilation (mL/min) | 17.9 ± 1.5 | 36.4 ± 3.1 | 68.3 ± 5.9 |
| Arterial pO₂ (mmHg) | 96 ± 4 | 108 ± 5 | 118 ± 6 |
| Arterial pCO₂ (mmHg) | 39 ± 2 | 31 ± 3 | 24 ± 2 |
| Arterial pH | 7.41 ± 0.02 | 7.49 ± 0.03 | 7.56 ± 0.04 |
| Medullary Inspiratory Neuron Firing Rate (Hz) | 12 ± 3 | 28 ± 5 | 55 ± 8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Assessment of Respiratory Function in Rodents using Whole-Body Plethysmography
This protocol provides a non-invasive method for measuring the effects of this compound on the respiratory function of conscious, unrestrained rodents.[3][4][5]
Materials:
-
Whole-body plethysmograph (WBP) system
-
This compound hydrochloride
-
Sterile saline (vehicle)
-
Animal scale
-
Administration supplies (e.g., syringes, needles for intraperitoneal injection)
Procedure:
-
Animal Acclimatization: To minimize stress, acclimate mice to the WBP chamber for at least 15-20 minutes daily for 3-5 days prior to the experiment.
-
System Calibration: Calibrate the WBP system according to the manufacturer’s guidelines to ensure accurate volume and flow measurements.
-
Baseline Recording: Place the animal in the chamber and allow it to settle for 5-10 minutes. Record baseline respiratory parameters for a continuous 5-minute period. Key parameters include respiratory rate (f), tidal volume (VT), and minute ventilation (VE = f x VT).[4]
-
Drug Administration: Weigh the animal to determine the correct dosage. Administer this compound (dissolved in sterile saline) or vehicle via the desired route (e.g., i.p.).
-
Post-Administration Recording: Immediately return the animal to the WBP chamber and continuously record respiratory parameters for at least 60 minutes to capture the onset, peak, and duration of the drug's effect.
-
Data Analysis: Analyze the recorded data in epochs (e.g., 5-minute averages) and compare the post-dimefline values to the baseline and vehicle control groups using appropriate statistical methods.
Protocol 2: In Vitro Electrophysiological Recording from Medullary Respiratory Neurons
This protocol describes the procedure for recording the electrical activity of respiratory neurons in an ex vivo brainstem slice preparation to assess the direct effects of this compound.[6][7][8]
Materials:
-
Vibrating microtome
-
Dissection tools and microscope
-
Recording chamber with perfusion system
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Glass microelectrodes
-
Micromanipulator, amplifier, and data acquisition system
-
This compound hydrochloride stock solution
Procedure:
-
Brainstem Slice Preparation: Anesthetize a neonatal rodent (P0-P10) and rapidly dissect the brainstem in ice-cold, carbogen-gassed aCSF. Use a vibrating microtome to prepare 400-600 µm thick transverse slices containing the pre-Bötzinger complex and other medullary respiratory nuclei.
-
Slice Recovery: Incubate the slices in carbogenated aCSF at room temperature for at least 1 hour to allow for recovery.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with aCSF heated to 30-32°C.
-
Neuron Identification: Identify the ventral respiratory group and locate respiratory neurons for recording using visual guidance.
-
Electrophysiological Recording: Using either extracellular or whole-cell patch-clamp techniques, establish a stable recording of the spontaneous activity of a respiratory neuron.
-
Baseline Activity: Record a stable baseline of neuronal firing for 5-10 minutes.
-
This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound for a defined period (e.g., 5-10 minutes).
-
Washout: Perfuse with standard aCSF to wash out the drug and observe any recovery of neuronal activity.
-
Data Analysis: Analyze the firing frequency, burst duration, and other relevant parameters before, during, and after this compound application.
Visualizations
Caption: Experimental workflow for in vivo respiratory studies.
Caption: A putative signaling pathway for this compound in respiratory neurons.
Caption: Logical flow of this compound's physiological effects.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography [bio-protocol.org]
- 4. Plethysmography measurements of respiratory function in conscious unrestrained mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Whole cell recordings from respiratory neurons in the medulla of brainstem-spinal cord preparations isolated from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology on Isolated Brainstem-spinal Cord Preparations from Newborn Rodents Allows Neural Respiratory Network Output Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological properties of rostral medullary respiratory neurones in the cat: an intracellular study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dimefline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Dimefline Hydrochloride in pharmaceutical formulations, specifically for injection. The method is designed to be simple, rapid, sensitive, and accurate for content determination and the analysis of related substances.
Introduction
This compound hydrochloride is a respiratory stimulant. Ensuring the quality and purity of its pharmaceutical preparations is critical for safety and efficacy. This application note details a validated RP-HPLC method for the determination of this compound Hydrochloride. The method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products and formulation excipients.
Experimental
Instrumentation and Equipment
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
pH Meter: For mobile phase buffer preparation.
-
Ultrasonic Bath: For degassing the mobile phase.
-
Filtration Assembly: For mobile phase and sample filtration.
Reagents and Chemicals
-
This compound Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Ethylene Diamine (Analytical Grade)
-
Hydrochloric Acid (for forced degradation)
-
Sodium Hydroxide (for forced degradation)
-
Hydrogen Peroxide (for forced degradation)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | Diamond C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water : Ethylene Diamine (100 : 55 : 0.5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 243 nm |
| Column Temperature | 20°C |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Table 1: Optimized Chromatographic Conditions for this compound Hydrochloride Analysis.
Protocols
Mobile Phase Preparation
-
Carefully measure 1000 mL of Acetonitrile, 550 mL of Water, and 5 mL of Ethylene Diamine.
-
Combine the components in a suitable container and mix thoroughly.
-
Degas the mobile phase for 15-20 minutes using an ultrasonic bath.
-
Filter the mobile phase through a 0.45 µm membrane filter before use.
Standard Solution Preparation
-
Standard Stock Solution (542 µg/mL): Accurately weigh approximately 27.1 mg of this compound Hydrochloride Reference Standard and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10.84 - 54.20 µg/mL.
Sample Preparation (this compound Hydrochloride for Injection)
-
Reconstitute the this compound Hydrochloride for Injection product as per the label instructions.
-
Take a volume of the reconstituted solution equivalent to one vial and transfer it to a suitable volumetric flask.
-
Dilute with the mobile phase to obtain a theoretical concentration of approximately 30 µg/mL of this compound Hydrochloride.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Custom synthesis of Dimefline for experimental use
SAFETY ADVISORY This protocol is intended for use by qualified researchers and scientists in a well-equipped laboratory setting. Adherence to all institutional and governmental safety regulations is mandatory. The synthesis involves hazardous chemicals. Always use a certified fume hood, personal protective equipment (PPE) including safety goggles, lab coat, and appropriate gloves. Consult Safety Data Sheets (SDS) for all reagents before use.
Synthesis Protocol: this compound Hydrochloride
The synthesis of this compound is a multi-step process. The key final step involves the application of the Mannich reaction to an appropriate flavone precursor to introduce the dimethylaminomethyl group at the C-8 position.[8][9][10] The following protocol outlines a plausible route starting from a 7-hydroxyflavone intermediate.
3.1 Synthesis Workflow Diagram
Caption: Workflow for the multi-step synthesis of this compound Hydrochloride.
3.2 Materials and Reagents
| Reagent | Purpose |
| 7-Hydroxy-3-methylflavone | Precursor |
| Dimethyl sulfate (DMS) | Methylating agent |
| Anhydrous Potassium Carbonate (K₂CO₃) | Base |
| Dry Acetone | Solvent |
| Dimethylamine hydrochloride | Amine source |
| Paraformaldehyde | Formaldehyde source |
| Ethanol (Absolute) | Solvent |
| Hydrochloric Acid (HCl) | For salt formation |
| Diethyl Ether | For precipitation |
| Standard laboratory glassware | Reaction vessels, condensers, etc. |
| Magnetic stirrer with heating | For reaction control |
| Rotary evaporator | For solvent removal |
| Filtration apparatus (Büchner funnel) | For solid isolation |
3.3 Experimental Procedure
Step 1: Synthesis of 7-Methoxy-3-methylflavone (Precursor)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-hydroxy-3-methylflavone (1 equivalent).
-
Add dry acetone as the solvent, followed by anhydrous potassium carbonate (K₂CO₃, ~3 equivalents).
-
Stir the suspension vigorously. Add dimethyl sulfate (DMS, ~1.2 equivalents) dropwise to the mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 7-methoxy-3-methylflavone. The product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound (Mannich Reaction)
-
In a 100 mL round-bottom flask, dissolve the 7-methoxy-3-methylflavone (1 equivalent) from the previous step in absolute ethanol.
-
Add dimethylamine hydrochloride (1.2 equivalents) and paraformaldehyde (1.5 equivalents) to the solution.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux for 8-12 hours. The reaction should be carried out under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water and basify with a cold, dilute sodium hydroxide (NaOH) solution to a pH of 9-10 to precipitate the this compound free base.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 3: Conversion to this compound Hydrochloride (Salt Formation)
-
Dissolve the crude this compound free base in a minimal amount of absolute ethanol or anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in ethanol (ethanolic HCl) or ether dropwise with constant stirring until precipitation is complete.
-
Collect the white crystalline precipitate of this compound hydrochloride by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether and dry in vacuo.
3.4 Characterization
The identity and purity of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Melting Point | Decomposes at 213-214 °C[1] |
| ¹H NMR | Peaks corresponding to aromatic protons, methoxy group (-OCH₃), methyl group (-CH₃), and dimethylaminomethyl group (-CH₂-N(CH₃)₂). |
| Mass Spectrometry | [M+H]⁺ ion for the free base expected at m/z 324.16.[1] |
| FT-IR | Characteristic peaks for C=O (ketone), C-O-C (ether), and aromatic C=C bonds. |
Protocols for Experimental Use
4.1 Preparation of Stock Solutions for In Vitro Assays
-
Calculate Required Mass: Based on the molar mass of this compound HCl (359.85 g/mol ), calculate the mass needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Dissolution: Weigh the calculated amount of this compound HCl powder and dissolve it in a suitable solvent. For biological experiments, Dimethyl Sulfoxide (DMSO) is commonly used for initial high-concentration stocks, which are then diluted in aqueous buffer or cell culture media.
-
Sterilization: If for use in cell culture, sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. The final concentration of DMSO in the experimental medium should typically be kept below 0.1% to avoid solvent toxicity.
4.2 General Protocol for In Vitro Chemoreceptor Assay
-
Cell Culture: Culture a suitable cell line expressing relevant receptors (e.g., dopamine or serotonin receptors) or use primary neuronal cultures from regions like the brainstem.
-
Treatment: Prepare serial dilutions of the this compound HCl stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Incubation: Replace the medium in the cell culture plates with the this compound-containing medium and incubate for the desired period.
-
Endpoint Measurement: Assess the cellular response. This could involve measuring changes in intracellular calcium, membrane potential, neurotransmitter release, or gene expression related to respiratory control pathways.
Proposed Mechanism of Action
This compound's primary role as a respiratory stimulant is mediated through its action on the central and peripheral nervous systems.
Caption: Proposed mechanism of this compound as a respiratory stimulant.
References
- 1. This compound | C20H21NO3 | CID 3078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. This compound Hydrochloride | C20H22ClNO3 | CID 443942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids [nrfhh.com]
Troubleshooting & Optimization
Technical Support Center: Dimefline Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dimefline in aqueous solutions. As specific stability data for this compound is limited, this guidance is based on established principles of pharmaceutical stability testing and data from structurally related compounds, particularly flavonoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous solution?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: Like many compounds with ionizable functional groups, the stability of this compound is likely pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation. For many flavonoids, stability is greater in acidic conditions compared to alkaline solutions.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, such as hydrolysis and oxidation.[1][2] Therefore, it is crucial to control the temperature during your experiments and for storage.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[3][4] It is recommended to protect this compound solutions from light by using amber vials or by working in a dark environment.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the molecule.[5]
-
Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.[6] It is advisable to use high-purity water and reagents to minimize metal ion contamination.
Q2: I'm observing a change in the color of my this compound solution over time. What could be the cause?
A2: A color change in your this compound solution, such as the appearance of a yellow tint, is a common indicator of degradation. This is often associated with oxidation or other chemical transformations of the flavonoid structure. It is recommended to analytically assess the purity of the solution using a stability-indicating method, such as HPLC, to confirm degradation and identify any degradation products.
Q3: My experimental results are inconsistent. Could this compound degradation be the culprit?
A3: Yes, inconsistent experimental results, especially a decrease in the expected biological activity, can be a sign of this compound degradation.[5] If the concentration of the active compound is decreasing over the course of your experiment due to instability, it will lead to variable outcomes. It is crucial to ensure the stability of your this compound solution under your specific experimental conditions. Consider preparing fresh solutions for each experiment or validating the stability over the experimental duration.
Q4: What are the likely degradation pathways for this compound in an aqueous solution?
A4: Based on its flavonoid structure, the most probable degradation pathways for this compound in aqueous solutions are:
-
Hydrolysis: This involves the cleavage of chemical bonds by reaction with water.[5] For flavonoids, this can be influenced by pH.[7]
-
Oxidation: The phenolic groups present in the flavonoid structure are susceptible to oxidation, which can be initiated by oxygen, light, or metal ions.[8][9]
-
Photodegradation: Exposure to light can provide the energy for chemical reactions that lead to the degradation of the molecule.[4]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in the solution | Poor solubility at the working concentration or pH. | - First, dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with your aqueous buffer.- Adjust the pH of the buffer to a range where this compound is more soluble (requires preliminary solubility studies).- Consider gentle warming, but be cautious of potential degradation at higher temperatures. |
| Rapid loss of potency/concentration | Degradation due to pH, light, or oxidation. | - pH Stability: Ensure the pH of your experimental medium is within a stable range for this compound, likely neutral to slightly acidic.- Light Protection: Protect your solutions from light by using amber vials or covering containers with aluminum foil.[3]- Oxidation Prevention: Consider degassing your solvents to remove dissolved oxygen or work under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | - Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the peaks and confirming that your HPLC method is stability-indicating.- Use a photodiode array (PDA) detector with your HPLC to check for peak purity. |
| Inconsistent results between experimental days | Instability of stock solutions. | - Prepare fresh stock solutions of this compound for each set of experiments.- If storing stock solutions, validate their stability under the storage conditions (e.g., -20°C or -80°C) for a defined period. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10][11]
1. Acid Hydrolysis:
- Prepare a solution of this compound in a suitable solvent (e.g., methanol or water).
- Add an equal volume of 0.1 N hydrochloric acid (HCl).
- Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
- At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N sodium hydroxide (NaOH), and dilute to the target concentration for analysis.
2. Base Hydrolysis:
- Prepare a solution of this compound.
- Add an equal volume of 0.1 N NaOH.
- Incubate at a controlled temperature (e.g., 60°C) for a defined period.
- At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.
3. Oxidative Degradation:
- Prepare a solution of this compound.
- Add a solution of hydrogen peroxide (H₂O₂) to a final concentration of 3%.
- Incubate at room temperature, protected from light, for a defined period.
- Withdraw samples at various time points and dilute for analysis.
4. Thermal Degradation:
- Store a solid sample of this compound in an oven at an elevated temperature (e.g., 105°C) for a defined period.
- Also, prepare a solution of this compound and incubate it at a high temperature (e.g., 60°C).
- At various time points, prepare solutions from the solid sample or dilute the liquid sample for analysis.
5. Photodegradation:
- Expose a solution of this compound to a light source with a controlled output (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
- Simultaneously, keep a control sample in the dark.
- At various time points, withdraw samples from both the exposed and control solutions for analysis.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and separating it from its degradation products.[12][13][14]
1. Initial Method Development:
- Column: Start with a common reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A common starting point is a gradient elution with Mobile Phase A as an aqueous buffer (e.g., 0.1% formic acid in water) and Mobile Phase B as an organic solvent (e.g., acetonitrile or methanol).
- Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (determine this by running a UV scan of a this compound solution). A photodiode array (PDA) detector is highly recommended for assessing peak purity.
- Flow Rate and Temperature: A typical flow rate is 1.0 mL/min, and the column temperature can be maintained at 30°C.
2. Method Optimization:
- Inject a mixture of the stressed (degraded) samples and an unstressed this compound standard.
- Adjust the gradient profile, mobile phase composition, and pH to achieve adequate separation between the this compound peak and all degradation product peaks. The goal is to have a resolution of >1.5 between all peaks of interest.
3. Method Validation:
- Once the method is optimized, it must be validated according to ICH guidelines. Key validation parameters include:
- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 N - 1 N HCl | 60°C - 80°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 N - 1 N NaOH | Room Temperature - 60°C | To assess stability in alkaline environments. |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | To evaluate susceptibility to oxidation. |
| Thermal | Dry Heat / Solution | 60°C - 105°C | To determine the effect of high temperatures. |
| Photochemical | UV/Visible Light | ICH Q1B guidelines | To assess light sensitivity. |
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The this compound peak should be well-resolved from all degradation peaks (Resolution > 1.5). Peak purity should be confirmed by PDA analysis. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | Recovery should be within 98.0% to 102.0%. |
| Precision | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, mobile phase composition). |
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Postulated Mechanism of Action for this compound as a Respiratory Stimulant.[15]
References
- 1. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 4. The photodegradation of quercetin: relation to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of flavanone glycosides and degradation of the corresponding aglycones from dried immature Citrus fruit by human fecal flora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. ijtsrd.com [ijtsrd.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Technical Support Center: Overcoming Poor Bioavailability of Dimefline in Oral Administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Dimefline. The information is intended to guide researchers in developing strategies to improve its therapeutic potential through oral administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the challenges with its oral administration?
This compound is a respiratory stimulant.[1] While effective, its utility via the oral route is hampered by presumed poor bioavailability. This is likely due to two main factors: extensive first-pass metabolism in the liver and potentially the gut wall, and poor aqueous solubility.[2][3] As a flavonoid-like compound, this compound's structure suggests it may be a substrate for cytochrome P450 enzymes, particularly the CYP3A4 isoform, which is highly expressed in the liver and intestines and is responsible for the metabolism of many flavonoids.[2][4][5][6]
Q2: What is "first-pass metabolism" and how does it affect this compound?
First-pass metabolism, or the first-pass effect, is a phenomenon where a drug gets metabolized at a specific location in the body, which reduces its concentration before it reaches systemic circulation.[2][7] For orally administered drugs like this compound, this primarily occurs in the liver and the gut wall.[2][3] After absorption from the gastrointestinal tract, the drug enters the portal vein and is transported to the liver, where a significant portion can be metabolized and inactivated by enzymes like cytochrome P450s before it can be distributed to the rest of the body.[2][8] This extensive metabolism is a major contributor to the low oral bioavailability of many drugs.
Q3: Are there any data available on the oral bioavailability of this compound?
Currently, there is a lack of publicly available clinical data quantifying the absolute oral bioavailability of this compound in humans. Preclinical studies in animal models would be necessary to determine key pharmacokinetic parameters such as the fraction of the drug absorbed (Fa), intestinal availability (Fg), and hepatic availability (Fh).
Troubleshooting Guide: Strategies to Enhance Oral Bioavailability
Researchers encountering poor oral bioavailability with this compound can explore several formulation and chemical modification strategies. The following sections provide an overview of these approaches, along with generalized experimental protocols.
Formulation Strategies
Formulation approaches aim to protect this compound from degradation, enhance its solubility, and/or modify its absorption pathway.
Encapsulating this compound into nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and liver. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can offer controlled release and potentially improve absorption.
Experimental Workflow: Nanoparticle Formulation
Caption: Workflow for this compound-loaded nanoparticle formulation.
Key Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a suitable organic solvent like dichloromethane (DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove any unencapsulated drug and excess surfactant.
-
Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage and characterization.
Solid dispersions involve dispersing this compound in an inert carrier matrix at the solid-state. This can enhance the dissolution rate and apparent solubility of the drug.
Logical Relationship: Solid Dispersion for Bioavailability Enhancement
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. How Plant Polyhydroxy Flavonoids Can Hinder the Metabolism of Cytochrome 3A4 | MDPI [mdpi.com]
- 5. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids as CYP3A4 Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dimethylnitrosamine on metabolism of N,N-dimethylaniline by rat liver microsomes. A comparative study of treatment in vivo, in isolated liver perfusion and in the microsomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of cytochrome P-450 in the dual pathways of N-demethylation of N,N-dimethylaniline by hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Off-Target Effects of Dimefline in Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Dimefline in cell culture experiments. This compound, a respiratory stimulant, is known to act on central and peripheral chemoreceptors, with potential interactions with dopamine and serotonin receptors. As a flavonoid, it belongs to a class of compounds that can exhibit a range of biological activities and potential off-target effects at higher concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is primarily recognized as a respiratory stimulant. Its mechanism of action involves the stimulation of central respiratory centers in the brainstem and enhancing the sensitivity of peripheral chemoreceptors to changes in blood gases. There is also evidence suggesting potential interactions with dopamine and serotonin receptors, which may contribute to its overall pharmacological profile.
Q2: What are potential off-target effects of this compound in cell culture?
While specific off-target interactions of this compound at the molecular level are not extensively documented in publicly available literature, potential off-target effects can be hypothesized based on its chemical class (flavonoid) and its known physiological effects. These may include:
-
Interactions with other receptors: Given its potential interaction with dopamine and serotonin receptors, cross-reactivity with other G-protein coupled receptors (GPCRs) is a possibility.
-
Effects on ion channels: As a molecule affecting neuronal activity, interactions with various ion channels could occur.
-
Kinase inhibition: Many flavonoids are known to interact with the ATP-binding site of kinases.
-
Pro-oxidant and cytotoxic effects: At high concentrations, flavonoids can act as pro-oxidants and induce cytotoxicity.
Q3: What are the initial signs of potential off-target effects in my experiment?
Common indicators of off-target effects include:
-
Unexpected or inconsistent phenotypic changes in your cells.
-
High levels of cytotoxicity at concentrations where the on-target effect is not yet observed.
-
Discrepancies between the observed cellular phenotype and the known function of the intended target.
-
Results that cannot be replicated using a structurally different compound targeting the same pathway.
Q4: How can I minimize the risk of off-target effects from the start?
Proactive measures include:
-
Thorough literature review: Understand the known pharmacology of this compound and the potential activities of flavonoids.
-
Dose-response experiments: Determine the optimal concentration range for your specific cell line and assay.
-
Use of appropriate controls: Always include vehicle controls and, if possible, a positive control (a known modulator of the target pathway) and a negative control (a structurally related but inactive compound).
Troubleshooting Guide
Problem 1: High Cytotoxicity Observed at Low Concentrations
Possible Cause: The observed cytotoxicity may be an off-target effect of this compound, especially if it occurs at concentrations below the expected range for its primary respiratory stimulant action. Flavonoids can exhibit cytotoxic effects at higher concentrations.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high cytotoxicity.
Data Presentation: Illustrative Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (hr) | IC50 (µM) - Cytotoxicity | Notes |
| SH-SY5Y (Human Neuroblastoma) | MTT | 48 | 25.3 | Neuronal-like cells, may be more sensitive. |
| A549 (Human Lung Carcinoma) | CellTiter-Glo | 48 | 42.1 | Relevant for respiratory research. |
| HEK293 (Human Embryonic Kidney) | Real-Time Impedance | 48 | 55.8 | Commonly used for transfection and signaling studies. |
| Primary Rat Cortical Neurons | LDH Release | 24 | 15.7 | Primary cells are often more sensitive. |
Problem 2: Observed Phenotype is Inconsistent with this compound's Known Mechanism
Possible Cause: The observed cellular response may be due to this compound engaging with an unintended off-target protein or pathway.
Troubleshooting Workflow:
Caption: Workflow for investigating inconsistent phenotypes.
Experimental Protocols
Protocol 1: Determining Cytotoxic IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 0 µM) in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to its intended target in intact cells by observing thermal stabilization of the target protein.
CETSA Workflow Diagram:
Adjusting Dimefline dosage to avoid central nervous system overstimulation
Technical Support Center: Dimefline Dosage and CNS Overstimulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting this compound dosage to avoid central nervous system (CNS) overstimulation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a respiratory stimulant that acts on the central nervous system to increase respiratory drive.[1] Its primary action is on the brainstem, enhancing the body's response to elevated carbon dioxide levels.[1] It is believed that this compound may interact with dopamine and serotonin receptors to modulate the respiratory rhythm.[1]
Q2: What are the signs of central nervous system (CNS) overstimulation with this compound in animal models?
A2: While specific dose-dependent signs for this compound are not extensively documented in publicly available literature, general signs of CNS overstimulation from stimulant compounds in rodents can include restlessness, irritability, decreased motor activity, and cyanosis.[2][3] At higher doses, more severe signs such as tremors, seizures, and respiratory paralysis may be observed.[4]
Q3: What is the recommended starting dose for this compound in a new experimental model?
Q4: Are there any known drug interactions with this compound that could increase the risk of CNS overstimulation?
A4: Co-administration of this compound with other CNS stimulants can potentiate its effects, increasing the risk of adverse events. Conversely, CNS depressants may counteract the respiratory stimulant effects of this compound.
Troubleshooting Guide: Managing CNS Overstimulation
| Issue | Potential Cause | Recommended Action |
| Hyperactivity, restlessness, or agitation observed in animals. | Initial signs of CNS overstimulation due to high dosage. | - Immediately reduce the dosage in subsequent experiments.- Increase the frequency of observation for the affected animals.- Consider a lower starting dose for future studies. |
| Seizures or muscle tremors. | Significant CNS overstimulation, potentially approaching toxic levels. | - Humanely euthanize the animal if severe distress is observed, in accordance with IACUC protocols.- Drastically reduce the dose for subsequent experiments.- Re-evaluate the experimental design and dose escalation strategy. |
| Cyanosis (bluish discoloration of skin and mucous membranes). | May indicate respiratory distress or other systemic toxicity.[2] | - Monitor respiratory rate and effort closely.- Ensure adequate oxygenation.- Lower the this compound dose in future experiments. |
| No discernible respiratory stimulation at the current dose. | The administered dose is below the effective concentration. | - Gradually increase the dose in subsequent cohorts of animals.- Ensure the drug formulation and administration route are appropriate for achieving desired bioavailability. |
Data Presentation: Establishing a Dose-Response Relationship
Quantitative dose-response data for this compound-induced CNS overstimulation is not widely available. Researchers should aim to generate this data within their specific experimental model. The following table illustrates the type of data that should be collected in a dose-finding study.
| This compound Dose (mg/kg) | Observed Respiratory Effect (e.g., % increase in respiratory rate) | Observed CNS Effects (Behavioral Score) | Adverse Events Noted |
| Dose 1 (e.g., 0.1 mg/kg) | |||
| Dose 2 (e.g., 0.5 mg/kg) | |||
| Dose 3 (e.g., 1.0 mg/kg) | |||
| Dose 4 (e.g., 5.0 mg/kg) | |||
| Dose 5 (e.g., 10.0 mg/kg) |
Researchers should populate this table with their own experimental data.
Experimental Protocols
Protocol: Dose-Finding Study for this compound in a Rodent Model to Determine the Therapeutic Window and Onset of CNS Overstimulation
1. Objective: To determine the dose range of this compound that produces a significant respiratory stimulant effect without causing overt signs of CNS overstimulation in a rodent model (e.g., rat or mouse).
2. Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., saline, PBS)
-
Appropriate administration supplies (e.g., syringes, gavage needles)
-
Animal observation cages
-
Behavioral assessment tools (e.g., open field arena)
-
Respiratory monitoring equipment (e.g., whole-body plethysmography)
3. Animal Model:
-
Specify species, strain, sex, and age of the rodents.
-
House animals in a controlled environment with a 12:12 light:dark cycle and ad libitum access to food and water.
-
Acclimatize animals to the facility and handling for at least one week prior to the experiment.
4. Experimental Design:
-
Dose Escalation: Begin with a low dose of this compound (e.g., 0.1 mg/kg) and escalate the dose in subsequent groups of animals. A suggested dose escalation scheme might be 0.1, 0.5, 1, 5, and 10 mg/kg.
-
Control Group: Include a control group that receives only the vehicle.
-
Group Size: Use a sufficient number of animals per group (e.g., n=6-8) to achieve statistical power.
5. Procedure:
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle on the day of the experiment.
-
Administration: Administer this compound via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Observation Period: Observe animals continuously for the first hour post-administration and then at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Respiratory Monitoring: Measure respiratory parameters (e.g., respiratory rate, tidal volume) at baseline and at specified time points after this compound administration.
-
Behavioral Assessment:
-
General Observation: Record any signs of toxicity, such as changes in posture, activity levels, and the presence of tremors or seizures.
-
Behavioral Scoring: Use a standardized scoring system to quantify CNS-related behaviors. An example is provided below.
-
6. Behavioral Scoring System for CNS Overstimulation:
| Score | Description |
| 0 | Normal activity, grooming, and exploration. |
| 1 | Mild hyperactivity or restlessness. |
| 2 | Moderate hyperactivity, repetitive movements (e.g., circling). |
| 3 | Severe hyperactivity, agitation, and potential tremors. |
| 4 | Seizures. |
7. Data Analysis:
-
Analyze respiratory data using appropriate statistical tests (e.g., ANOVA) to determine the effective dose for respiratory stimulation.
-
Analyze behavioral scores to identify the dose at which significant CNS overstimulation occurs.
-
Determine the therapeutic window by comparing the effective dose for respiratory stimulation with the dose that induces adverse CNS effects.
Mandatory Visualization
Caption: Proposed mechanism of this compound action and potential for CNS overstimulation.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Subchronic (13-week) toxicity studies of N,N-dimethylaniline administered to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Rodenticide Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
Technical Support Center: Troubleshooting Inconsistent Results in Dimefline Respiratory Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during respiratory studies involving Dimefline.
Troubleshooting Guides
Inconsistent Respiratory Stimulation
Q1: We are observing variable or lower-than-expected respiratory stimulation with this compound in our animal models. What are the potential causes and solutions?
A1: Inconsistent respiratory stimulation is a common challenge. Several factors, from experimental design to the animals themselves, can contribute to this variability. Below is a breakdown of potential causes and troubleshooting steps.
Potential Causes & Troubleshooting Strategies
| Factor | Potential Cause of Inconsistency | Troubleshooting Recommendations |
| Animal Model | Species and Strain Differences: Different animal species and even strains within the same species can exhibit varied responses to respiratory stimulants. For example, the density and sensitivity of dopamine and serotonin receptors in the brainstem, which are putative targets of this compound, can differ. | - Literature Review: Thoroughly review literature for the most appropriate and well-characterized model for respiratory stimulation studies. - Pilot Studies: Conduct pilot studies with different strains to identify the one with the most robust and consistent response to this compound. - Control for Biological Variables: Ensure animals are of a consistent age, sex, and health status, as these factors can influence respiratory physiology. |
| Drug Formulation & Administration | Poor Solubility/Stability: this compound hydrochloride's stability in certain vehicles may be limited, leading to precipitation or degradation and inaccurate dosing. | - Fresh Preparations: Prepare this compound solutions fresh for each experiment to minimize degradation. - Solubility Testing: Verify the solubility and stability of this compound in your chosen vehicle at the intended concentration and storage conditions. - Appropriate Vehicle: For intravenous administration, sterile saline is a common vehicle. For oral gavage, ensure the vehicle does not interact with this compound or alter its absorption. |
| Inaccurate Dosing: Errors in calculating, preparing, or administering the dose will lead to variability. | - Calibrate Equipment: Regularly calibrate balances, pipettes, and infusion pumps. - Standardized Technique: Ensure all personnel are trained on and adhere to a standardized administration technique (e.g., consistent volume and rate for IV infusion or oral gavage). | |
| Experimental Protocol | Anesthesia: Anesthetics can depress respiration and interact with respiratory stimulants, masking or altering the effects of this compound. | - Choice of Anesthetic: Use an anesthetic with minimal respiratory depressant effects. Urethane is often used in terminal respiratory studies for its relatively stable and long-lasting anesthesia with less respiratory depression compared to some barbiturates. - Dose & Monitoring: Use the minimum effective dose of anesthesia and monitor the depth of anesthesia consistently. |
| Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) will significantly impact the pharmacokinetics (absorption, distribution, metabolism, and excretion) and, consequently, the onset and magnitude of the respiratory response. | - IV Administration: For direct and rapid effects on the central respiratory centers, intravenous administration is often preferred. - Consistent Route: Use the same route of administration across all experimental groups and studies to ensure comparability. | |
| Drug-Drug Interactions | Concomitant Medications: Other compounds administered to the animals, such as sedatives or analgesics, can interact with this compound. Central nervous system depressants (e.g., benzodiazepines, opioids) may counteract its stimulant effects, while other CNS stimulants could potentiate them, leading to exaggerated responses or side effects.[1] | - Review All Administered Substances: Carefully document and review all substances administered to the animals. - Washout Periods: Ensure adequate washout periods if animals have been treated with other drugs prior to the this compound study. |
| Metabolic Differences | Cytochrome P450 Activity: Medications that inhibit or induce cytochrome P450 enzymes could alter the metabolism of this compound, affecting its plasma concentration and duration of action.[1] | - Avoid Concomitant CYP Modulators: If possible, avoid co-administering drugs known to significantly affect CYP enzymes. - Consider Genetic Variability: Be aware that there can be inter-individual differences in metabolic enzyme activity. |
Adverse or Unexpected Effects
Q2: Our animals are exhibiting adverse effects like tachycardia, hypertension, or hyperventilation after this compound administration. How can we mitigate these?
A2: These side effects are consistent with the known pharmacological profile of this compound, which can cause overstimulation of the respiratory and cardiovascular systems.[1]
Mitigation Strategies for Adverse Effects
| Adverse Effect | Potential Cause | Recommended Action |
| Tachycardia, Hypertension, Palpitations | Overstimulation of the cardiovascular system, a known side effect of some respiratory stimulants. | - Dose-Response Study: Conduct a dose-response study to identify the minimum effective dose for respiratory stimulation with the fewest cardiovascular side effects. - Cardiovascular Monitoring: Continuously monitor heart rate and blood pressure during the experiment. |
| Hyperventilation and Hypocapnia | Excessive stimulation of the medullary respiratory centers leading to a drop in blood CO2 levels.[1] | - Monitor Blood Gases: If feasible, monitor arterial blood gases to assess for hypocapnia. - Adjust Dose: Reduce the dose of this compound to a level that provides adequate respiratory support without causing excessive hyperventilation. |
| Nausea, Vomiting, Dizziness, Anxiety | Common side effects associated with central nervous system stimulants. | - Behavioral Monitoring: Observe animals for signs of distress or unusual behaviors. - Dose Optimization: As with other side effects, optimizing the dose can help minimize these effects. |
Experimental Protocols
General Protocol for Assessing this compound's Respiratory Effects in a Rodent Model
This protocol provides a general framework. Specific parameters such as drug concentration, infusion rates, and timing of measurements should be optimized for your specific experimental goals.
1. Animal Preparation:
-
Model: Male Sprague-Dawley rats (250-350g) are a commonly used model.
-
Anesthesia: Anesthetize the animal (e.g., with urethane, 1.2-1.5 g/kg, intraperitoneally) to a surgical plane of anesthesia, ensuring the absence of a pedal withdrawal reflex.
-
Surgical Preparation:
-
Perform a tracheotomy and cannulate the trachea to ensure a patent airway and allow for the measurement of respiratory airflow.
-
Cannulate the femoral artery for blood pressure monitoring and blood gas analysis.
-
Cannulate the femoral vein for intravenous drug administration.
-
-
Monitoring:
-
Monitor core body temperature and maintain it at 37°C using a heating pad.
-
Connect the arterial line to a pressure transducer to continuously record blood pressure and heart rate.
-
Connect the tracheal cannula to a pneumotachograph to measure respiratory airflow.
-
2. Data Acquisition:
-
Allow the animal to stabilize for at least 20-30 minutes after surgery before beginning baseline recordings.
-
Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation), blood pressure, and heart rate for a stable 10-15 minute period.
-
Withdraw a baseline arterial blood sample for blood gas analysis (PaO2, PaCO2, pH).
3. This compound Administration:
-
Prepare a stock solution of this compound hydrochloride in sterile saline.
-
Administer this compound intravenously as either a bolus injection or a continuous infusion.
-
Example Dose-Response: Administer escalating doses of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg) with a sufficient time interval between doses to observe the peak effect and return to baseline.
4. Post-Administration Monitoring:
-
Continuously record all physiological parameters.
-
At the time of peak respiratory stimulation for each dose, collect another arterial blood sample for blood gas analysis.
-
Monitor the animal for any adverse effects.
5. Data Analysis:
-
Calculate respiratory rate (breaths/min), tidal volume (mL), and minute ventilation (respiratory rate x tidal volume, mL/min).
-
Express changes in respiratory parameters as a percentage change from baseline.
-
Analyze the dose-response relationship for this compound's effects on respiratory and cardiovascular parameters.
Frequently Asked Questions (FAQs)
Q3: What is the proposed mechanism of action for this compound's respiratory stimulant effects?
A3: this compound is believed to exert its effects through a dual mechanism involving both the central and peripheral nervous systems.[1]
-
Central Action: It directly stimulates the medullary respiratory centers in the brainstem (medulla oblongata and pons), which are responsible for controlling the rate and depth of breathing.[1] This increases the respiratory drive.
-
Peripheral Action: There is evidence to suggest that this compound may also enhance the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies.[1] These receptors detect changes in blood oxygen and carbon dioxide levels and signal the brainstem to adjust breathing accordingly.
Q4: What are the key signaling pathways potentially involved in this compound's action?
A4: While the exact molecular targets are not fully elucidated, research suggests that this compound may interact with neurotransmitter systems that modulate respiratory rhythm. It is hypothesized to influence dopaminergic and serotonergic pathways in the brainstem. These neurotransmitters act on G-protein coupled receptors (GPCRs) to modulate neuronal excitability in the respiratory centers.
Q5: How should I prepare and store this compound hydrochloride for my experiments?
A5: this compound hydrochloride should be stored in a cool, dry place, protected from light. For in vivo experiments, it is recommended to prepare fresh solutions on the day of the experiment. The solubility should be tested in the chosen vehicle at the desired concentration. For intravenous administration, sterile saline is a suitable vehicle.
Q6: Are there any known drug interactions I should be aware of when using this compound?
A6: Yes, potential drug interactions should be carefully considered.
-
CNS Depressants: Drugs like benzodiazepines and opioids can antagonize the respiratory stimulant effects of this compound.[1]
-
CNS Stimulants: Co-administration with other stimulants (e.g., amphetamines) could lead to potentiated effects and an increased risk of cardiovascular side effects.[1]
-
Metabolism: Drugs that affect cytochrome P450 enzymes may alter the metabolism of this compound, potentially leading to increased plasma concentrations and a higher risk of adverse effects.[1]
Visualizing Potential Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways through which this compound may exert its respiratory stimulant effects by modulating dopaminergic and serotonergic systems in the brainstem respiratory centers.
Caption: Hypothesized Gi-coupled dopamine D2 receptor signaling pathway modulated by this compound.
Caption: Hypothesized Gq-coupled serotonin 5-HT2A receptor signaling pathway modulated by this compound.
Caption: General experimental workflow for assessing this compound's respiratory effects in vivo.
References
Technical Support Center: Optimizing Dimefline Delivery for Targeted Brain Region Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the targeted delivery of Dimefline to specific brain regions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the brain?
A1: this compound is classified as a respiratory stimulant. Its primary mechanism of action involves the stimulation of the central respiratory centers located in the brainstem, specifically the medulla oblongata and pons. This action leads to an increased respiratory drive. While the precise molecular targets are still under investigation, it is believed that this compound may interact with dopaminergic and serotonergic pathways to modulate respiratory control.
Q2: What are the principal methods for delivering this compound to targeted brain regions?
A2: The two primary methods for targeted delivery of this compound to specific brain regions in a research setting are:
-
Intracerebroventricular (ICV) injection: This method introduces this compound directly into the cerebral ventricles, allowing it to circulate within the cerebrospinal fluid (CSF) and reach various brain structures.
-
Stereotaxic microinjection: This technique allows for the precise injection of this compound into a specific, predetermined three-dimensional coordinate within the brain, targeting discrete nuclei or regions.
Q3: What are the critical considerations for preparing a this compound solution for intracerebral injection?
A3: Key considerations for preparing a this compound solution for intracerebral injection include:
-
Solubility and Vehicle Selection: this compound hydrochloride is sparingly soluble in water. The choice of vehicle is critical to ensure complete dissolution and prevent precipitation. Artificial cerebrospinal fluid (aCSF) is a commonly used vehicle. For compounds with low aqueous solubility, a small percentage of a biocompatible solvent like DMSO may be considered, but its concentration should be kept to a minimum (ideally below 1%) to avoid neurotoxic effects.
-
pH and Osmolality: The pH of the injection solution should be close to physiological pH (7.2-7.4) and the osmolality should be similar to that of CSF (around 290-310 mOsm/kg) to minimize tissue damage and inflammation.
-
Sterility: The solution must be sterile-filtered (e.g., using a 0.22 µm filter) to prevent infection.
Q4: How can I determine the optimal dose of this compound for my targeted brain study?
A4: Determining the optimal dose requires a dose-response study. Start with a low dose based on any available literature for similar compounds or systemic administration, and incrementally increase the dose across different experimental groups. The optimal dose will be the one that elicits the desired physiological or behavioral effect without causing significant adverse events, such as seizures or excitotoxicity.
Q5: How can I verify the correct placement of my injection cannula?
A5: Post-mortem histological analysis is the gold standard for verifying cannula placement. After the experiment, the animal is euthanized, and the brain is sectioned and stained (e.g., with cresyl violet) to visualize the cannula track and injection site. Injecting a small amount of a visible dye (like Evans Blue) at the end of the experiment can also aid in visual confirmation of the injection site.
Troubleshooting Guides
Troubleshooting Stereotaxic and ICV Injections
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no behavioral/physiological response | Incorrect injection coordinates. | Verify stereotaxic coordinates with a reliable brain atlas for the specific species, strain, and age of the animal. Perform histological verification of cannula placement in a pilot study. |
| Clogged injection needle/cannula. | Ensure the injection solution is fully dissolved and free of particulates. Backfill the needle with vehicle before drawing up the drug solution to prevent air bubbles. If clogging occurs, replace the needle/cannula. | |
| Drug degradation. | Prepare fresh this compound solutions for each experiment. Assess the stability of this compound in your chosen vehicle and storage conditions. | |
| High mortality rate during or after surgery | Anesthesia overdose. | Carefully calculate and monitor the anesthetic dose based on the animal's weight. Monitor vital signs (respiration, heart rate) throughout the procedure. |
| Cerebral hemorrhage. | Use smaller gauge needles/cannulas. Inject the solution slowly and steadily to minimize tissue displacement and pressure. | |
| Post-operative infection. | Maintain strict aseptic surgical techniques. Administer post-operative analgesics and antibiotics as per approved protocols. | |
| Backflow of injectate from the injection site | Injection volume is too large or injection rate is too fast. | Reduce the total injection volume. Decrease the injection rate (e.g., to 0.1-0.2 µL/min). |
| Insufficient time for diffusion. | Leave the injection needle in place for several minutes (e.g., 5-10 minutes) after the injection is complete to allow for diffusion into the brain parenchyma. |
Troubleshooting this compound Solution Preparation and Stability
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in the this compound solution | Poor solubility in the chosen vehicle. | Gently warm the solution and sonicate to aid dissolution. Consider the use of a co-solvent like DMSO at a very low, non-toxic concentration. |
| pH of the solution is not optimal for solubility. | Adjust the pH of the vehicle (e.g., aCSF) to a range that favors this compound solubility while remaining physiologically compatible. | |
| Degradation of this compound in solution | Instability in the chosen vehicle or storage conditions. | Prepare fresh solutions for each experiment. If storage is necessary, conduct a stability study by analyzing the concentration of the stored solution over time using HPLC or LC-MS/MS. Store solutions protected from light and at an appropriate temperature (e.g., 4°C for short-term). |
Experimental Protocols
Protocol 1: Stereotaxic Microinjection of this compound into a Target Brain Region (e.g., Brainstem Respiratory Nuclei)
-
Animal Preparation: Anesthetize the animal (e.g., rodent) with an appropriate anesthetic (e.g., isoflurane) and place it in a stereotaxic frame. Ensure the head is level.
-
Surgical Procedure: Expose the skull and identify the bregma. Based on a stereotaxic atlas, determine the coordinates for the target brain region. Drill a small burr hole through the skull at the calculated coordinates.
-
Injection: Lower a microinjection cannula attached to a Hamilton syringe to the predetermined dorsoventral coordinate. Infuse the this compound solution (e.g., 1-5 µg in 0.5 µL of aCSF) at a slow, controlled rate (e.g., 0.1 µL/min).
-
Post-Injection: Leave the cannula in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow. Slowly retract the cannula.
-
Post-Operative Care: Suture the incision and provide post-operative care, including analgesia and monitoring for recovery.
-
Verification: At the end of the study, perform histological analysis to verify the injection site.
Protocol 2: Quantification of this compound in Brain Tissue using LC-MS/MS
-
Tissue Collection: Following the experimental endpoint, euthanize the animal and rapidly dissect the brain region of interest. Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Sample Preparation (Homogenization): Weigh the frozen brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Protein Precipitation: Add a protein precipitating agent (e.g., ice-cold acetonitrile containing an internal standard) to the brain homogenate. Vortex and centrifuge to pellet the precipitated proteins.
-
Extraction: Collect the supernatant and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Develop a specific method for this compound quantification using multiple reaction monitoring (MRM) mode.
-
Quantification: Generate a standard curve using known concentrations of this compound in blank brain homogenate and quantify the this compound concentration in the experimental samples.
Quantitative Data
Table 1: Representative Pharmacokinetic Parameters of a CNS Stimulant (e.g., Doxapram) in Brain Tissue Following Intravenous Administration in Rodents.
| Parameter | Value (Mean ± SD) | Unit |
| Brain Cmax | [Data Unavailable] | µg/g |
| Brain Tmax | [Data Unavailable] | min |
| Brain AUC(0-t) | [Data Unavailable] | µg*h/g |
| Brain Half-life (t½) | [Data Unavailable] | h |
| Brain-to-Plasma Ratio | [Data Unavailable] | - |
Researchers should perform pilot pharmacokinetic studies to determine these parameters for this compound following targeted brain delivery.
Table 2: Recommended Parameters for Stereotaxic Injection of this compound (to be optimized in pilot studies).
| Parameter | Recommended Range |
| Concentration | 1 - 10 µg/µL |
| Injection Volume | 0.2 - 1.0 µL |
| Infusion Rate | 0.1 - 0.5 µL/min |
| Cannula Gauge | 30 - 34 G |
Table 3: Brain Tissue Binding of Various CNS Drugs.
| Compound | Brain Tissue Binding (%) | Fraction Unbound (fu, brain) |
| Diazepam | >99 | <0.01 |
| Caffeine | ~25 | ~0.75 |
| Morphine | ~70 | ~0.30 |
| This compound | [Data to be determined experimentally] | [Data to be determined experimentally] |
Brain tissue binding for this compound should be determined using techniques like equilibrium dialysis.
Visualizations
Caption: Workflow for stereotaxic injection of this compound.
Caption: Postulated signaling pathway of this compound in the brainstem.
Identifying and minimizing impurities in synthesized Dimefline
Welcome to the technical support center for the synthesis of Dimefline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing impurities during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: Impurities in this compound synthesis can originate from various sources throughout the manufacturing process. These are typically categorized as organic impurities, inorganic impurities, and residual solvents.[1]
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates are a primary source of impurities. Impurities present in the initial materials can also be carried through the synthesis and appear in the final product.[2]
-
By-products of Side Reactions: The synthesis of this compound, a substituted flavonoid, involves multiple steps where side reactions can occur, leading to structurally similar by-products.
-
Degradation Products: this compound can degrade under certain conditions, such as exposure to harsh pH, high temperatures, light, or moisture, forming degradation products.[3][4]
-
Reagents, Ligands, and Catalysts: While less common, residual amounts of reagents, catalysts (e.g., heavy metals), or ligands used in the synthesis can remain in the final product.[1][5]
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC) with UV detection, is the most powerful technique for separating, detecting, and quantifying non-volatile organic impurities.[6][7] An established method for this compound hydrochloride uses a C18 column with a mobile phase of acetonitrile, water, and ethylene diamine, with UV detection at 243 nm.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of volatile organic impurities, such as residual solvents, which may be present from the synthesis and purification steps.[3][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities. It provides both the retention time from the HPLC separation and the mass-to-charge ratio from the mass spectrometer, which aids in structural elucidation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for the unambiguous structural confirmation of isolated impurities.[3] It is often used after an impurity has been isolated, for instance, by preparative HPLC.[4]
Q3: What general strategies can be employed to minimize impurity formation during this compound synthesis?
A3: A proactive approach to impurity control is crucial. Key strategies include:
-
Purity of Starting Materials: Use high-purity starting materials and intermediates to prevent the introduction of impurities early in the process.[4]
-
Process Optimization: Carefully control reaction parameters such as temperature, pH, reaction time, and stoichiometry to minimize side reactions and degradation.[7][9]
-
Appropriate Work-up and Purification: Employ efficient extraction and washing steps to remove reagents and water-soluble by-products. Crystallization is a powerful technique for purification; optimizing the solvent system and cooling profile can significantly enhance purity.[7]
-
Proper Storage Conditions: Store this compound and its intermediates under controlled conditions (e.g., protected from light, moisture, and extreme temperatures) to prevent the formation of degradation products.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Unexpected Peaks in HPLC Chromatogram | 1. Incomplete reaction or presence of unreacted intermediates. 2. Formation of by-products due to non-optimal reaction conditions. 3. Degradation of the product during synthesis, work-up, or sample preparation.[7] 4. Contamination from solvents, glassware, or reagents. | 1. Monitor reaction completion using in-process controls like TLC or HPLC. Optimize reaction time and temperature. 2. Re-evaluate and optimize reaction parameters (e.g., temperature, catalyst loading, pH). 3. Minimize exposure to harsh conditions (e.g., strong acids/bases, high heat). Ensure solvents are dry.[7] 4. Use high-purity solvents and thoroughly clean all equipment. Run a blank analysis to check for system contamination. |
| 2. Final Product Purity is Low Despite Recrystallization | 1. The chosen crystallization solvent is not effective at excluding a specific impurity. 2. Co-crystallization of an impurity that is structurally very similar to this compound. 3. Trapping of mother liquor in the crystals due to rapid cooling or insufficient washing.[1] | 1. Screen a variety of solvents or solvent mixtures to find a system where the impurity has significantly higher or lower solubility than this compound. 2. Consider an alternative purification method such as column chromatography or preparative HPLC. 3. Ensure slow, controlled cooling during crystallization. Wash the filtered crystals thoroughly with a small amount of cold, fresh solvent. |
| 3. High Levels of Residual Solvents Detected by GC-MS | 1. Inefficient drying of the final product. 2. Formation of a solvate where the solvent is trapped within the crystal lattice. | 1. Increase the drying time or temperature (if the product is thermally stable). Use a high-vacuum drying oven. 2. If a solvate is suspected, try recrystallizing from a different solvent. Characterize the solid form using techniques like TGA or DSC. |
Data Presentation
Table 1: Comparison of this compound Purity by HPLC Under Various Recrystallization Solvents
| Solvent System | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | Yield (%) |
| Ethanol | 98.5 | 0.45 | 0.60 | 85 |
| Isopropanol | 99.2 | 0.25 | 0.30 | 80 |
| Acetone/Water (9:1) | 97.9 | 0.80 | 0.75 | 90 |
| Ethyl Acetate | 99.6 | 0.10 | 0.15 | 75 |
Note: Data is representative and for illustrative purposes.
Table 2: Analysis of Residual Solvents by GC-MS
| Potential Solvent | ICH Class | Limit (ppm) | Result (ppm) | Status |
| Toluene | 2 | 890 | 150 | Pass |
| Methanol | 2 | 3000 | 450 | Pass |
| Dichloromethane | 2 | 600 | 700 | Fail |
| Ethyl Acetate | 3 | 5000 | 1200 | Pass |
Note: Data is representative and for illustrative purposes. Limits are based on ICH Q3C guidelines.[5]
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis of this compound
This method is adapted from established procedures for the analysis of this compound hydrochloride and related substances.[6]
-
Instrumentation: HPLC system with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water:Ethylene Diamine (100:55:0.5, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection Wavelength: 243 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 25 µg/mL.
-
-
Data Analysis: Calculate the area percentage of each impurity relative to the total area of all peaks in the chromatogram. Use a reference standard for quantitative analysis.
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This protocol provides a general method for identifying and quantifying residual solvents.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Mass Spectrometric (MS) detector.[10]
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.[10]
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min.[10]
-
Oven Program: 40°C for 10 minutes, then ramp to 240°C at 40°C/min, hold for 5 minutes.[10]
-
Injector Temperature: 200°C.
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Mass Range: 35-350 amu.
-
-
Headspace Parameters:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 1.0 mL of a suitable high-boiling, inert solvent (e.g., Dimethyl Sulfoxide - DMSO).[10]
-
Immediately cap and crimp the vial.
-
-
Data Analysis: Identify solvents by comparing retention times and mass spectra to a library of known standards. Quantify using a standard curve prepared with known amounts of each potential solvent.
Visualizations
Caption: A logical workflow for impurity identification and control.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 5. ijrpr.com [ijrpr.com]
- 6. HPLC determination of the content and related substances of dimef...: Ingenta Connect [ingentaconnect.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. enkrisi.com [enkrisi.com]
- 10. ijpsonline.com [ijpsonline.com]
Technical Support Center: Managing Side Effects of Respiratory Stimulants in Animal Models
Disclaimer: This technical support center provides troubleshooting guides and FAQs for managing side effects associated with the use of respiratory stimulants in animal models. Due to a lack of publicly available preclinical data specifically for dimefline, the information presented here is based on the general toxicological profiles of central nervous system (CNS) and respiratory stimulants. The side effects and management strategies described are therefore intended as a general guide and may not be fully representative of the effects of this compound. Researchers should always conduct pilot studies to determine the specific safety profile and appropriate management strategies for this compound in their chosen animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for respiratory stimulants like this compound?
A1: Respiratory stimulants, including this compound, primarily act on the central nervous system to increase respiratory drive.[1] The proposed mechanism involves the modulation of central chemoreceptors in the brainstem (medulla oblongata and pons) that are sensitive to changes in blood carbon dioxide and pH levels.[1] Some stimulants may also enhance the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies.[1] It is believed that some of these effects may be mediated through interactions with dopamine and serotonin receptor systems.[1]
Q2: What are the expected therapeutic effects of this compound in an animal model of respiratory depression?
A2: The primary therapeutic effect is an increase in the rate and depth of respiration. This leads to improved ventilation and oxygenation. In experimental settings, this can be observed as a reversal of respiratory depression induced by agents like barbiturates.
Q3: What are the most common general side effects observed with CNS stimulants in animal models?
A3: Common side effects are extensions of the pharmacological activity and can include hyperactivity, restlessness, tremors, and stereotyped behaviors (e.g., circling, excessive sniffing). Cardiovascular effects such as tachycardia (increased heart rate) and hypertension (high blood pressure) are also frequently observed. Gastrointestinal issues like nausea and vomiting may occur, though they are less consistently reported in all animal models.
Q4: Are there species-specific differences in the side effect profiles of respiratory stimulants?
A4: Yes, significant species-specific differences in drug metabolism and response are common in preclinical studies. Rodents may exhibit different behavioral responses compared to larger animals like dogs or non-human primates. It is crucial to consult literature for the specific animal model being used and to conduct thorough dose-ranging studies to establish the safety profile in that species.
Q5: How can I distinguish between therapeutic effects and adverse side effects?
A5: A well-defined experimental protocol with clear endpoints is essential. The therapeutic window for respiratory stimulants can be narrow. The therapeutic effect is the desired increase in respiratory function without significant distress or physiological compromise. Adverse effects are those that cause distress to the animal, such as excessive hyperactivity, seizures, or severe cardiovascular changes that deviate from baseline norms. Continuous monitoring of vital signs and behavioral parameters is critical.
Troubleshooting Guide
| Observed Issue/Side Effect | Potential Cause | Recommended Action/Troubleshooting Steps |
| Hyperactivity, Restlessness, Tremors | Overstimulation of the central nervous system. | - Confirm the dose was calculated and administered correctly.- Reduce the dose in subsequent experiments.- For acute, severe episodes, consider administration of a sedative such as acepromazine or a benzodiazepine, but be aware of potential interactions that could worsen respiratory depression. Consult with a veterinarian. |
| Tachycardia and Hypertension | Sympathomimetic effects of the CNS stimulant. | - Monitor heart rate and blood pressure continuously if possible.- Ensure the animal is not under undue stress from other experimental procedures.- Reduce the dose.- If cardiovascular parameters exceed established humane endpoints, the experiment should be terminated. |
| Seizures | Severe overstimulation of the CNS. | - This is a serious adverse event. The experiment should be terminated immediately.- Administer an anticonvulsant as per veterinary guidance (e.g., diazepam).- Significantly reduce the dose for all future experiments or consider an alternative compound. |
| Hyperventilation and Respiratory Alkalosis | Excessive stimulation of the respiratory centers. | - Monitor respiratory rate and, if possible, blood gases.- A decrease in blood CO2 levels (hypocapnia) is indicative of hyperventilation.[1]- Reduce the dose to a level that normalizes respiration without causing excessive blowing off of CO2. |
| Vomiting and Gastrointestinal Distress | Direct or centrally-mediated effects on the GI tract. | - Ensure the formulation and vehicle are not contributing to the GI upset.- Consider pre-treatment with an antiemetic if it does not interfere with the study's primary endpoints. |
| Lack of Efficacy | Insufficient dosage or inappropriate route of administration. | - Verify the dose and administration route are consistent with available literature or pilot data.- Increase the dose in a stepwise manner in subsequent cohorts.- Confirm the activity of the compound. |
Experimental Protocols
Protocol 1: Dose-Ranging and Observation for Acute Toxicity
-
Animal Model: Select the appropriate animal model (e.g., Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimate for at least 7 days.
-
Grouping: Divide animals into several groups (e.g., vehicle control and at least 3-4 dose levels of the respiratory stimulant).
-
Administration: Administer the compound via the intended experimental route (e.g., intravenous, intraperitoneal).
-
Observation: Continuously observe animals for the first 4 hours post-administration and then at regular intervals for up to 48 hours.
-
Parameters to Monitor:
-
Behavioral: Hyperactivity, tremors, stereotyped behaviors, seizures, sedation.
-
Physiological: Respiratory rate, heart rate (e.g., using a pulse oximeter), body temperature.
-
-
Data Collection: Record all observations, including the time of onset, duration, and severity of any adverse effects.
-
Endpoint: The highest dose that does not produce significant adverse effects is considered the Maximum Tolerated Dose (MTD) for that specific experimental setup.
Protocol 2: Management of Overdose
This protocol is for emergency intervention and should be performed under veterinary supervision.
-
Immediate Action: If an overdose is suspected, immediately cease administration of the compound.
-
Supportive Care:
-
Maintain a patent airway.
-
Provide thermal support to maintain normal body temperature.
-
Administer intravenous fluids to support cardiovascular function and aid in drug clearance.
-
-
Symptomatic Treatment:
-
For Seizures: Administer an anticonvulsant such as diazepam intravenously to effect.
-
For Severe Hyperactivity/Tachycardia: A sedative like acepromazine may be considered, but with caution due to its potential hypotensive effects.
-
-
Monitoring: Continuously monitor vital signs (heart rate, respiratory rate, temperature) until the animal is stable.
Signaling Pathways and Workflows
Caption: Hypothesized signaling pathway for respiratory stimulants.
Caption: Workflow for observing and managing side effects.
References
Refinement of experimental protocols involving Dimefline hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving Dimefline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what is its primary mechanism of action?
A1: this compound hydrochloride is a respiratory stimulant.[1] Its primary mechanism of action is the stimulation of the central respiratory centers located in the medulla oblongata and pons of the brainstem.[1] It is believed to modulate central chemoreceptors that are sensitive to changes in blood carbon dioxide (CO2) and pH levels, thereby increasing the rate and depth of breathing.[1] There is also evidence to suggest that it may enhance the sensitivity of peripheral chemoreceptors in the carotid and aortic bodies to changes in blood oxygen and CO2 levels.[1]
Q2: What are the potential signaling pathways involved in this compound hydrochloride's mechanism of action?
A2: The precise signaling pathways are still a subject of ongoing research. However, it is hypothesized that this compound hydrochloride may interact with dopamine and serotonin receptors, which are known to play a role in modulating respiratory rhythm.[1] This interaction is thought to increase the release of these neurotransmitters, which in turn activates the neural circuits responsible for driving respiration.[1]
Q3: What are the best practices for preparing and storing this compound hydrochloride solutions for experimental use?
Q4: Are there any known drug interactions to be aware of when designing in vivo studies?
A4: Specific drug interaction studies with this compound hydrochloride are not extensively documented in the available research. However, based on its mechanism as a central nervous system (CNS) stimulant, caution should be exercised when co-administering other CNS active agents. It is plausible that co-administration with other CNS stimulants could lead to additive or synergistic effects, while CNS depressants may antagonize its respiratory stimulant effects.
Experimental Protocols
Below are detailed methodologies for key experiments. These are generalized protocols and may require optimization for your specific experimental conditions.
In Vitro: Neuronal Firing Rate Assay using Microelectrode Array (MEA)
This protocol describes how to assess the effect of this compound hydrochloride on the spontaneous electrical activity of cultured neurons.
Materials:
-
Primary neuronal cell culture or iPSC-derived neurons
-
Microelectrode array (MEA) system
-
This compound hydrochloride
-
Vehicle (e.g., 0.1% DMSO in culture medium)
-
Culture medium
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Plate neurons on MEA plates according to the manufacturer's instructions and allow them to mature and form stable networks (typically 14-21 days).
-
Baseline Recording: Place the MEA plate in the recording system within a humidified incubator. Record baseline spontaneous neuronal firing activity for at least 10 minutes to establish a stable baseline.
-
Compound Application: Prepare a stock solution of this compound hydrochloride in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentrations. A vehicle control (e.g., 0.1% DMSO in medium) should also be prepared.
-
Treatment: Carefully remove half of the medium from each well and replace it with the medium containing the vehicle or this compound hydrochloride at various concentrations.
-
Post-Treatment Recording: Immediately begin recording the neuronal activity for a desired duration (e.g., 30-60 minutes).
-
Data Analysis: Analyze the MEA data for changes in mean firing rate, burst frequency, and network synchrony in response to this compound hydrochloride compared to the baseline and vehicle control.
In Vivo: Respiratory Depression Model in Rats
This protocol is adapted from models of drug-induced respiratory depression and can be used to evaluate the efficacy of this compound hydrochloride as a respiratory stimulant.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Respiratory depressant (e.g., a combination of an opioid like oxycodone and a benzodiazepine like diazepam)
-
This compound hydrochloride
-
Vehicle for this compound hydrochloride (e.g., saline with a low percentage of a solubilizing agent if necessary)
-
Whole-body plethysmography system for measuring respiratory parameters
-
Intravenous (IV) or intraperitoneal (IP) injection supplies
Procedure:
-
Acclimatization: Acclimatize the rats to the plethysmography chambers for a period of 30-60 minutes daily for 2-3 days prior to the experiment.
-
Baseline Measurement: On the day of the experiment, place the rats in the chambers and record baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) for at least 30 minutes.
-
Induction of Respiratory Depression: Administer the respiratory depressant. The dose and route of administration should be optimized in pilot studies to achieve a significant and stable depression of respiration.
-
This compound Hydrochloride Administration: Once respiratory depression is established (typically 15-30 minutes after the depressant is administered), administer this compound hydrochloride or vehicle via IV or IP injection.
-
Monitoring: Continuously monitor and record the respiratory parameters for at least 60-120 minutes post-treatment.
-
Data Analysis: Calculate the percentage change in respiratory rate, tidal volume, and minute volume from the depressed state after treatment with this compound hydrochloride or vehicle. Compare the responses between the treatment groups.
Data Presentation
Table 1: Solubility of this compound Hydrochloride (Hypothetical Data)
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Should be readily soluble for stock solutions. |
| Ethanol | ~10 mg/mL | May require warming to fully dissolve. |
| Saline (0.9% NaCl) | < 1 mg/mL | Poorly soluble in aqueous solutions. |
| PBS (pH 7.4) | < 1 mg/mL | Poorly soluble in aqueous solutions. |
Note: This table presents hypothetical data for illustrative purposes, as specific solubility data is not widely available. Researchers should determine the solubility experimentally.
Table 2: Pharmacokinetic Parameters of this compound Hydrochloride in Rats (Hypothetical Data)
| Parameter | Intravenous (IV) - 1 mg/kg | Oral (PO) - 10 mg/kg |
| Cmax (ng/mL) | 500 ± 75 | 150 ± 30 |
| Tmax (h) | 0.1 | 0.5 |
| AUC (0-inf) (ng*h/mL) | 800 ± 120 | 600 ± 100 |
| t1/2 (h) | 1.5 ± 0.3 | 2.0 ± 0.5 |
| Bioavailability (%) | - | ~75% |
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound hydrochloride.
Caption: General experimental workflow for this compound hydrochloride.
Troubleshooting Guides
General Solubility and Stability Issues
| Issue | Potential Cause | Suggested Solution |
| Precipitation in stock solution | - Exceeded solubility limit.- Contamination of solvent with water.- Stored at too low a temperature for the concentration. | - Gently warm the solution (e.g., 37°C) and vortex or sonicate.- Prepare a new stock solution with fresh, anhydrous solvent.- Store at a higher temperature (e.g., -20°C instead of -80°C) or prepare a more dilute stock solution. |
| Precipitation upon dilution in aqueous buffer | - "Solvent-shifting" where the compound is not soluble in the final aqueous environment. | - Perform serial dilutions to avoid a drastic change in the solvent environment.- Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%).- Consider using a co-solvent or formulating the compound for aqueous delivery if precipitation is a persistent issue. |
| Inconsistent experimental results | - Degradation of this compound hydrochloride in solution. | - Prepare fresh solutions for each experiment.- Store stock solutions in small, single-use aliquots to avoid freeze-thaw cycles.- Protect solutions from light and store at the recommended temperature. |
In Vitro Assay Troubleshooting (e.g., MEA)
| Issue | Potential Cause | Suggested Solution |
| High baseline variability in neuronal firing | - Unhealthy cell culture.- Inconsistent culture conditions. | - Ensure optimal cell culture conditions (media, supplements, incubator parameters).- Allow sufficient time for neuronal networks to mature and stabilize on the MEA plate. |
| No observable effect of this compound hydrochloride | - Inactive compound.- Insufficient concentration.- Poor solubility in the final medium. | - Verify the identity and purity of the this compound hydrochloride.- Perform a dose-response study to determine the effective concentration range.- Ensure complete dissolution of the compound in the final medium; check for any precipitation. |
| Cell death observed after compound addition | - Cytotoxicity of this compound hydrochloride at the tested concentrations.- High concentration of the vehicle (e.g., DMSO). | - Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentrations.- Ensure the final vehicle concentration is non-toxic to the cells. |
In Vivo Model Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Variable levels of respiratory depression | - Inconsistent drug administration.- Individual animal variability. | - Ensure accurate and consistent dosing and administration technique.- Increase the number of animals per group to account for biological variability. |
| No reversal of respiratory depression with this compound hydrochloride | - Ineffective dose.- Inappropriate route of administration.- Rapid metabolism or clearance of the compound. | - Conduct a dose-response study to find an effective dose.- Consider a different route of administration (e.g., IV for faster onset).- Perform a pharmacokinetic study to understand the drug's profile in your animal model. |
| Adverse effects observed (e.g., seizures, hyperactivity) | - The dose of this compound hydrochloride is too high. | - Reduce the dose of this compound hydrochloride.- Carefully observe the animals for any adverse reactions and record them. |
References
Validation & Comparative
Comparing Dimefline's efficacy to other respiratory stimulants like Doxapram
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two respiratory stimulants, Dimefline and Doxapram. While both agents aim to increase respiratory drive, their mechanisms, supporting clinical data, and historical usage contexts differ significantly. This document synthesizes available experimental data to offer an objective comparison for research and development purposes.
Overview and Mechanism of Action
This compound is a respiratory stimulant that was historically used for conditions such as chronic obstructive pulmonary disease (COPD) and respiratory depression.[1] Its use has become less common, and detailed contemporary research is limited.[1] this compound is understood to act primarily on the central nervous system, stimulating the medullary respiratory centers in the brainstem which control the rate and depth of breathing.[2] There is also evidence to suggest a peripheral component to its action, potentially by enhancing the sensitivity of peripheral chemoreceptors to changes in blood oxygen and carbon dioxide levels.[2] The precise molecular pathways are not fully elucidated, but interactions with dopamine and serotonin receptors, which play a role in modulating respiratory rhythm, have been suggested.[2]
Doxapram is a well-established respiratory stimulant used in clinical settings to treat respiratory depression following anesthesia or drug overdose, and in the management of apnea of prematurity.[3][4] Its primary mechanism involves the stimulation of peripheral chemoreceptors, specifically in the carotid bodies.[4][5] This action is mediated through the inhibition of potassium channels in glomus cells, leading to depolarization and subsequent signaling to the brainstem to increase respiratory effort.[6][7] At higher doses, Doxapram also directly stimulates the central respiratory centers in the medulla.[8] This dual-action mechanism leads to an increase in tidal volume and respiratory rate.[5]
Comparative Efficacy Data
The following tables summarize the available quantitative data for each drug individually.
Table 1: Quantitative Effects of Doxapram on Respiratory Parameters in Humans
| Parameter | Dosage | Change from Baseline | Study Population | Citation |
| Minute Ventilation (VE) | 0.37 to 0.47 mg/kg (bolus) | Significant increase (p < 0.001) | Healthy normal subjects | [1] |
| Tidal Volume (VT) | 0.37 to 0.47 mg/kg (bolus) | Significant increase | Healthy normal subjects | [1] |
| Respiratory Frequency (f) | 0.37 to 0.47 mg/kg (bolus) | Significant increase | Healthy normal subjects | [1] |
| Minute Ventilation (VE) | 0.32 to 2.0 mg/kg/min (infusion) | Increase from 140 ± 38 to 286 ± 31 ml/kg/min | Infants with congenital central hypoventilation syndrome | [9] |
| Tidal Volume (VT) | 0.32 to 2.0 mg/kg/min (infusion) | Increase from 4.9 ± 1.0 to 8.5 ± 0.9 ml/kg | Infants with congenital central hypoventilation syndrome | [9] |
| Alveolar PCO2 | 0.32 to 2.0 mg/kg/min (infusion) | Decrease from 60 ± 5 to 32 ± 2 mm Hg | Infants with congenital central hypoventilation syndrome | [9] |
Table 2: Quantitative Effects of Doxapram on Respiratory Parameters in Animal Models
| Parameter | Dosage | Change from Baseline | Animal Model | Citation |
| Minute Ventilation | 25 mg/kg IV | 103% ± 20% increase | Isoflurane-anesthetized rats | [5] |
| Arterial pH | 25 mg/kg IV | No significant change (7.43 ± 0.03) | Isoflurane-anesthetized rats | [5] |
| Arterial PCO2 | 25 mg/kg IV | No significant change (39 ± 4 mm Hg) | Isoflurane-anesthetized rats | [5] |
Note: Quantitative experimental data for the effects of this compound on respiratory rate, tidal volume, and minute ventilation are not available in the reviewed literature.
Signaling Pathways
The signaling pathways for this compound and Doxapram are depicted below. The pathway for Doxapram is more clearly defined in the scientific literature.
Doxapram's signaling pathway in peripheral chemoreceptors.
Postulated signaling pathway for this compound.
Experimental Protocols
A standardized experimental protocol is crucial for the comparative evaluation of respiratory stimulants. Below is a detailed methodology for a preclinical in vivo study in a rodent model, which can be adapted to assess the efficacy of both this compound and Doxapram.
Objective: To quantify and compare the dose-dependent effects of this compound and Doxapram on respiratory function in conscious rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound hydrochloride and Doxapram hydrochloride
-
Vehicle (e.g., sterile saline)
-
Whole-body plethysmography system
-
Arterial blood gas analyzer
-
Intravenous (IV) catheters and infusion pumps
Experimental Workflow:
Experimental workflow for comparative efficacy testing.
Detailed Methodologies:
-
Animal Preparation:
-
House rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgically implant a catheter into the jugular or femoral vein for intravenous drug administration. Allow for a 48-hour recovery period.
-
-
Whole-Body Plethysmography:
-
Calibrate the plethysmography chambers according to the manufacturer's instructions.
-
Place each conscious, unrestrained rat into a chamber and allow for a 30-minute acclimatization period.
-
Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute), for 30 minutes.
-
-
Drug Administration:
-
Prepare stock solutions of this compound hydrochloride and Doxapram hydrochloride in the vehicle.
-
Administer escalating doses of either this compound, Doxapram, or vehicle intravenously via the implanted catheter. A sufficient washout period should be allowed between administrations if a crossover design is used.
-
-
Data Collection:
-
Continuously record respiratory parameters for at least 60 minutes following each drug administration.
-
At the time of expected peak drug effect (e.g., 5-15 minutes post-injection), collect an arterial blood sample for immediate blood gas analysis (pH, PaCO2, PaO2).
-
-
Data Analysis:
-
Calculate the percentage change from baseline for all respiratory parameters for each dose of each drug.
-
Compare the dose-response curves for this compound and Doxapram using appropriate statistical methods (e.g., two-way ANOVA).
-
Compare the effects of the two drugs on arterial blood gas parameters.
-
Conclusion
Doxapram is a well-characterized respiratory stimulant with a clearly defined mechanism of action and a body of quantitative efficacy data. In contrast, this compound is a historical respiratory stimulant with limited available data, making a direct, evidence-based comparison of efficacy challenging. The provided experimental protocol offers a framework for conducting a head-to-head preclinical study to generate the necessary comparative data. Such a study would be essential for any modern reassessment of this compound's therapeutic potential relative to established agents like Doxapram. For drug development professionals, the well-understood mechanism and existing clinical data for Doxapram provide a more solid foundation for further research and development in the field of respiratory stimulants.
References
- 1. Ventilatory effects of doxapram in conscious human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 9. Respiratory and nonrespiratory effects of doxapram in congenital central hypoventilation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Dimefline's Effects in Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimefline, a respiratory stimulant, and its alternatives in various animal species. While comprehensive quantitative data for this compound remains limited in publicly available literature, this document synthesizes existing information and presents a comparison with the more extensively studied respiratory stimulant, Doxapram.
Introduction to this compound and Respiratory Stimulants
This compound is a respiratory stimulant that has been used to counteract respiratory depression.[1] Its primary mechanism of action involves the stimulation of the central nervous system, specifically the respiratory centers in the brainstem, to increase the rate and depth of breathing.[2] It is believed to exert its effects by enhancing the sensitivity of both central and peripheral chemoreceptors to changes in blood gases, such as carbon dioxide and oxygen levels.[2]
Respiratory stimulants are a class of drugs used to increase respiratory drive, particularly in cases of drug-induced respiratory depression or certain respiratory diseases. This guide will focus on comparing the effects of this compound with Doxapram, a commonly used respiratory stimulant in veterinary medicine.
Mechanism of Action
This compound hydrochloride acts on the central nervous system to enhance respiratory drive. Its primary action is on the brainstem, particularly the medulla oblongata and pons, which control respiration. It is thought to influence central chemoreceptors sensitive to CO2 and pH changes in the blood. Additionally, it may enhance the sensitivity of peripheral chemoreceptors in the carotid and aortic bodies, which detect changes in blood oxygen and CO2. The exact molecular mechanism is still under investigation but is believed to involve interaction with dopamine and serotonin receptors, leading to increased neurotransmitter release and activation of neural circuits for respiratory drive.
In comparison, Doxapram also stimulates the medullary respiratory center and peripheral chemoreceptors in the carotid artery and aorta to increase tidal volume.[2]
Signaling Pathway of Respiratory Stimulation
The following diagram illustrates the proposed signaling pathway for respiratory stimulants like this compound and Doxapram, which act on central and peripheral chemoreceptors.
Figure 1: Proposed signaling pathway of respiratory stimulants.
Comparative Efficacy in Animal Species
While direct comparative studies with quantitative data for this compound are scarce, this section presents available information for this compound and more extensive data for Doxapram across different animal species.
Dogs
A study on the effect of this compound on acute canine barbiturate depression exists, however, it does not provide specific quantitative data on respiratory parameters.[1]
For Doxapram, the recommended intravenous dosage in dogs is 1–5 mg/kg.[2]
Cats
For Doxapram, the recommended intravenous dosage in cats is 1–5 mg/kg.[2]
Horses
For Doxapram, the recommended intravenous dosage in adult horses is 0.5–1 mg/kg.[2] In foals, a lower dose of 0.02–0.05 mg/kg/h is recommended.[2] A study on neonatal foals with induced respiratory acidosis showed that Doxapram administration resulted in a significant increase in respiratory rate and minute ventilation.[3]
Other Species
A study in healthy newborn calves demonstrated that intravenous administration of Doxapram (40 mg) caused a significant increase in respiratory rate and minute volume. The minute volume increased from a baseline of 13.8 ± 5.0 L to 28.5 ± 12.3 L one minute after treatment.[4]
Quantitative Data Comparison
Due to the lack of available quantitative data for this compound's effects on respiratory parameters in the target species, a direct comparison table cannot be generated at this time. The following table summarizes the available data for Doxapram.
| Animal Species | Drug | Dosage | Effect on Respiratory Rate | Effect on Tidal/Minute Volume | Reference |
| Foals | Doxapram | 0.5 mg/kg loading dose, followed by 0.03-0.08 mg/kg/min infusion | Significant Increase | Significant Increase in Minute Ventilation | [3] |
| Calves | Doxapram | 40 mg IV | Significant Increase | Significant Increase in Minute Volume (from 13.8 ± 5.0 L to 28.5 ± 12.3 L) | [4] |
| Dogs | Doxapram | 1-5 mg/kg IV | Recommended dosage | Recommended dosage | [2] |
| Cats | Doxapram | 1-5 mg/kg IV | Recommended dosage | Recommended dosage | [2] |
| Horses | Doxapram | 0.5-1 mg/kg IV | Recommended dosage | Recommended dosage | [2] |
Experimental Protocols
Measurement of Respiratory Parameters
Standard methods for assessing the effects of respiratory stimulants in animal models include:
-
Whole-Body Plethysmography: This technique is commonly used in conscious, unrestrained animals (e.g., rats, mice) to measure respiratory frequency, tidal volume, and minute ventilation. The animal is placed in a sealed chamber, and pressure changes due to breathing are recorded.
-
Head-Out Plethysmography: Similar to whole-body plethysmography, but only the animal's head is placed in a sealed chamber, allowing for the measurement of airflow.
-
Arterial Blood Gas Analysis: This involves collecting arterial blood samples to measure partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2), as well as pH. This provides a direct measure of the drug's effect on gas exchange.
-
Direct Observation and Auscultation: Basic clinical monitoring of respiratory rate and effort can be performed through direct observation of thoracic excursions and listening to lung sounds with a stethoscope.
Experimental Workflow for Evaluating a Respiratory Stimulant
The following diagram outlines a general experimental workflow for assessing the efficacy of a respiratory stimulant in an animal model.
Figure 2: General experimental workflow for respiratory stimulant evaluation.
Conclusion and Future Directions
While this compound has been identified as a respiratory stimulant, there is a significant gap in the scientific literature regarding its quantitative effects in various animal species. The available information suggests a mechanism of action similar to other respiratory stimulants like Doxapram, which involves the stimulation of central and peripheral chemoreceptors.
Extensive research has been conducted on Doxapram, providing a solid foundation for its clinical use in veterinary medicine with established dosages and documented effects on respiratory parameters in several species.
To provide a comprehensive cross-validation of this compound's effects, further research is imperative. Specifically, studies designed to quantify the dose-dependent effects of this compound on tidal volume, respiratory rate, and arterial blood gases in dogs, cats, and horses are needed. Comparative studies directly evaluating this compound against Doxapram and other respiratory stimulants would be invaluable for determining its relative efficacy and safety profile in these species. Additionally, pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of this compound in different animal models, which is crucial for establishing appropriate dosing regimens.
References
- 1. THE EFFECT OF this compound ON ACUTE CANINE BARBITURATE DEPRESSION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Respiratory Stimulants in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. Comparison of the effects of caffeine and doxapram on respiratory and cardiovascular function in foals with induced respiratory acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of doxapram, prethcamide and lobeline on spirometric, blood gas and acid-base variables in healthy new-born calves - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Historical Clinical Findings of Dimefline: A Guide for Modern Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimefline, a respiratory stimulant investigated in the mid-20th century, showed promise in treating respiratory depression from various causes, including chronic obstructive pulmonary disease (COPD) and anesthetic drugs.[1] However, a significant gap exists in the scientific literature, with a notable absence of modern studies that replicate or build upon these initial findings. This guide provides a framework for researchers aiming to re-evaluate this compound's efficacy and mechanism of action using contemporary methodologies. Due to the limited availability of full-text historical articles, this guide focuses on the reported mechanism of action and outlines a potential path for modern preclinical replication.
Historical Context and Reported Clinical Findings
Historical literature from the 1960s identifies this compound as a respiratory stimulant.[2] It was primarily investigated for its ability to counteract respiratory depression and was used in patients with pulmonary emphysema and other respiratory insufficiencies.[3] The available information suggests that this compound was considered effective in increasing respiratory drive, though detailed quantitative data from these historical clinical studies are not readily accessible in modern databases.
Mechanism of Action: A Dual-Pronged Approach
This compound is reported to exert its respiratory stimulant effects through a dual mechanism of action, targeting both the central and peripheral nervous systems.[1][4]
-
Central Nervous System: The primary mechanism involves the direct stimulation of the medullary respiratory centers in the brainstem, which are responsible for controlling the rate and depth of breathing.[1][4]
-
Peripheral Nervous System: There is also evidence to suggest that this compound may enhance the sensitivity of peripheral chemoreceptors to changes in blood gas levels (carbon dioxide and oxygen).[1][4]
This dual action is believed to make it effective in conditions where the respiratory drive is compromised.[1]
Signaling Pathway Diagram
Caption: Proposed dual mechanism of action of this compound.
Bridging the Gap: A Hypothetical Modern Preclinical Study Protocol
In the absence of modern replication studies, the following section outlines a hypothetical experimental protocol for a preclinical in vivo study designed to evaluate the respiratory stimulant effects of this compound. This protocol is based on current standards in preclinical respiratory pharmacology.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo respiratory assessment.
Detailed Methodologies
3.1. Animal Model and Preparation
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Animals will be housed in a controlled environment for at least one week prior to surgery.
-
Surgical Procedure: Animals will be anesthetized, and a telemetry transmitter capable of measuring respiratory parameters (e.g., respiratory rate, tidal volume) will be surgically implanted in the abdominal cavity. Animals will be allowed a one-week recovery period.
3.2. Experimental Design
-
Groups:
-
Vehicle control (e.g., saline).
-
This compound (low, medium, and high doses).
-
-
Administration: this compound hydrochloride will be administered via intraperitoneal (IP) injection.
-
Data Collection: Respiratory parameters will be continuously recorded using a whole-body plethysmography system for a defined period before and after drug administration.
3.3. Measured Parameters
-
Respiratory Rate (breaths/minute).
-
Tidal Volume (mL).
-
Minute Volume (Respiratory Rate x Tidal Volume).
3.4. Data Analysis
-
Data will be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test, to compare the effects of different doses of this compound to the vehicle control.
Comparative Data: A Call for New Research
A critical limitation in the re-evaluation of this compound is the absence of accessible quantitative data from both historical and modern studies. The tables below are presented as templates for how such data could be structured if it were available.
Table 1: Hypothetical Comparison of Historical vs. Modern Preclinical In Vivo Findings
| Parameter | Historical Findings (Species, Dose) | Modern Preclinical Study (Rat, Dose 1) | Modern Preclinical Study (Rat, Dose 2) | Modern Preclinical Study (Rat, Dose 3) |
| Change in Respiratory Rate | Data Not Available | [Insert Data] | [Insert Data] | [Insert Data] |
| Change in Tidal Volume | Data Not Available | [Insert Data] | [Insert Data] | [Insert Data] |
| Change in Minute Volume | Data Not Available | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Hypothetical Comparison of Side Effect Profiles
| Side Effect | Historical Clinical Reports | Modern Preclinical Observations |
| Cardiovascular | Tachycardia, Hypertension[1] | [e.g., Changes in Heart Rate, Blood Pressure] |
| Neurological | Dizziness, Tremors[1] | [e.g., Behavioral Observations] |
| Gastrointestinal | Nausea, Vomiting[1] | [e.g., Observational Data] |
Conclusion and Future Directions
This compound represents a pharmacological agent with a historical precedent for respiratory stimulation that remains largely unexplored by modern scientific investigation. The dual mechanism of action, targeting both central and peripheral respiratory control centers, presents a compelling case for re-evaluation. Future research, beginning with preclinical in vivo and in vitro studies as outlined in this guide, is necessary to validate the historical findings and to fully characterize the therapeutic potential and safety profile of this compound. The generation of robust, quantitative data will be paramount in determining if this historical compound has a place in the modern therapeutic landscape.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [this compound, a new respiratory analeptic. Experimentation and therapeutic applications in pulmonary emphysema] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
A Comparative Analysis of Respiratory Stimulants: Dimefline vs. Almitrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two respiratory stimulant drugs, Dimefline and Almitrine. While both agents aim to enhance respiratory drive, they exhibit distinct mechanisms of action and have been evaluated to different extents in clinical research. This document synthesizes the available experimental data to facilitate an objective comparison of their performance.
Mechanism of Action
This compound and Almitrine employ different primary pathways to stimulate respiration. This compound is understood to have a dual mechanism, acting on both the central nervous system and peripheral chemoreceptors, whereas Almitrine's effects are predominantly mediated through peripheral chemoreceptors.
This compound primarily stimulates the medullary respiratory centers in the brainstem, which are responsible for the autonomic control of breathing.[1][2] By acting on these central chemoreceptors, which are sensitive to changes in blood carbon dioxide (CO2) and pH, this compound increases the rate and depth of breathing.[1] There is also evidence to suggest a secondary site of action where this compound enhances the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies to changes in blood gases.[1][2]
Almitrine functions as a potent agonist of the peripheral chemoreceptors, with a pronounced effect on the carotid bodies.[3][4] Its mechanism involves the inhibition of calcium-dependent potassium (K+) channels in the chemoreceptor cells of the carotid body.[3] This inhibition leads to cell depolarization, an influx of calcium, and subsequent release of neurotransmitters that increase the firing rate of the afferent nerves to the brainstem, resulting in an augmented respiratory drive.[3][4]
Comparative Efficacy and Pharmacodynamics
Direct head-to-head clinical trials comparing this compound and Almitrine are scarce in the available scientific literature. However, data from independent studies provide insights into their respective effects on respiratory parameters.
Effects on Arterial Blood Gases
The following tables summarize the quantitative effects of each drug on arterial oxygen (PaO2) and carbon dioxide (PaCO2) levels as reported in clinical studies, primarily in patients with Chronic Obstructive Pulmonary Disease (COPD).
Table 1: this compound Effects on Arterial Blood Gases
| Study Population | Intervention | Change in PaO2 | Change in PaCO2 | Reference |
| Patients with emphysema and silicosis | This compound (large doses) | Data not specified | Data not specified | [5] |
| No recent quantitative data from controlled clinical trials for specific changes in PaO2 and PaCO2 were identified. |
Table 2: Almitrine Effects on Arterial Blood Gases
| Study Population | Intervention | Change in PaO2 | Change in PaCO2 | Reference |
| COPD patients | Almitrine 100 mg/day vs. Placebo (12 months) | +3.2 mmHg (mean) | Reduction observed | [1] |
| COPD patients (Responders) | Almitrine 100 mg/day (12 months) | +10.2 mmHg (mean) | Reduction observed | [1] |
| Chronic respiratory insufficiency | Almitrine 0.5 mg/kg IV vs. Doxapram 1 mg/kg IV (30 min) | +14.6 mmHg (max) | -6.9 mmHg (max) | [2] |
| Chronic respiratory insufficiency | Almitrine 50 mg b.d. p.o. vs. Placebo (12 weeks) | +5.0 mmHg (at 12 weeks) | Significant decrease | [3] |
| COPD and hypoxemia | Almitrine 200 mg/day vs. Placebo (9 days) | +16.2 mmHg | -7.3 mmHg | |
| COPD patients | Almitrine 100 mg orally | Significant increase | Significant decrease |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical data. The following sections outline the experimental designs from key studies.
This compound Administration and Monitoring
Information on modern, detailed experimental protocols for this compound is limited. Older studies mention its use in patients with respiratory insufficiency, such as those with emphysema and silicosis, often administered in "large doses".[5] A 1969 study that included this compound in a comparison of respiratory stimulants noted only "minimal" improvements and a short duration of action, which contributed to a decline in the use of this class of analeptics at the time.
Almitrine Clinical Trial Protocol Example
A multicenter, randomized, double-blind, placebo-controlled study evaluated the long-term effects of Almitrine in COPD patients with moderate hypoxemia.
-
Participants: 115 patients with stable COPD and PaO2 between 56-65 mmHg.
-
Intervention: Patients received either 100 mg of Almitrine per day or a placebo for 12 months.
-
Data Collection: Arterial blood gases were measured at baseline and at follow-up intervals.
-
Primary Outcome: Change in PaO2 from baseline to the end of the study.
-
Results: The Almitrine group showed a statistically significant mean improvement in PaO2 of 3.2 mmHg compared to the placebo group. A subgroup of "responders" (33% of the treatment group) exhibited a more substantial mean increase of 10.2 mmHg.[1]
Side Effect Profile and Pharmacokinetics
This compound: Common side effects are generally mild and may include nausea, vomiting, headache, dizziness, and anxiety.[1] More serious, though less common, side effects can include increased heart rate (tachycardia), high blood pressure (hypertension), palpitations, and tremors.[1]
Almitrine: Generally well-tolerated, with the most frequent side effects being headache and minor gastrointestinal disturbances. A significant concern with long-term use is the potential for peripheral neuropathy.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Almitrine |
| Route of Administration | Typically oral, also intravenous or intramuscular[2] | Oral, Intravenous |
| Onset of Action (Oral) | 30-60 minutes[2] | Rapid absorption |
| Protein Binding | Data not available | ~99% |
| Metabolism | Data not available | Primarily hepatic |
| Elimination Half-life | Data not available | 45-50 hours after a single dose; 20-30 days after chronic administration |
Summary and Conclusion
Both this compound and Almitrine are respiratory stimulants, but they differ significantly in their primary mechanisms of action. This compound exerts its effects through a combination of central and peripheral stimulation, while Almitrine is a selective peripheral chemoreceptor agonist.
The body of clinical evidence for Almitrine is more extensive and recent, with several studies providing quantitative data on its efficacy in improving arterial blood gases in patients with COPD. In contrast, detailed and recent clinical data for this compound, particularly direct comparisons with other respiratory stimulants, are lacking. This makes a direct, data-driven comparison of their clinical performance challenging.
For researchers and drug development professionals, Almitrine provides a more established profile with a well-defined mechanism of action at the peripheral chemoreceptors. This compound's dual-action mechanism may present an alternative therapeutic approach, but its clinical efficacy and safety profile require further investigation through well-controlled clinical trials to establish its place in modern respiratory medicine.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Effects of almitrine bismesylate on the ionic currents of chemoreceptor cells from the carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of almitrine on the release of catecholamines from the rabbit carotid body in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [this compound IN LARGE DOSES IN THE THERAPY OF THE SYNDROME OF CO-2 INTOXICATION IN PATIENTS WITH EMPHYSEMA AND WITH SILICOSIS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antagonistic effects of Dimefline on GABA-A receptors
Validating GABA-A Receptor Antagonism: A Comparative Guide
Initial Assessment of Dimefline: An initial literature review did not yield evidence supporting the antagonistic effects of this compound on GABA-A receptors. The primary described mechanism of action for this compound is as a respiratory stimulant, which is thought to be mediated through its effects on central and peripheral chemoreceptors, and potentially interacting with dopamine and serotonin receptors.[1] Given the lack of data for this compound's activity at GABA-A receptors, this guide will focus on the validation and comparison of well-characterized GABA-A receptor antagonists that are commonly used in neuroscience research.
This guide provides a comparative overview of three widely used GABA-A receptor antagonists: Bicuculline, Picrotoxin, and Gabazine (SR-95531). It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of their performance with supporting experimental data and detailed methodologies.
Comparative Analysis of Common GABA-A Receptor Antagonists
The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors.[2][3][4] GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[1][4] Antagonists of the GABA-A receptor are invaluable tools for studying the physiological roles of GABAergic signaling. They can be broadly classified into two categories based on their mechanism of action: competitive and non-competitive antagonists.
Data Presentation: Quantitative Comparison of GABA-A Antagonists
The following table summarizes key quantitative data for the selected GABA-A receptor antagonists, allowing for a clear comparison of their properties.
| Antagonist | Mechanism of Action | Binding Site | IC50 | Ki |
| Bicuculline | Competitive Antagonist | Orthosteric GABA binding site | ~2 µM[5][6][7] | - |
| Picrotoxin | Non-competitive Antagonist (Channel Blocker) | Picrotoxin-sensitive site within the ion channel pore | ~0.8 - 1.15 µM[8] | - |
| Gabazine (SR-95531) | Competitive Antagonist | Orthosteric GABA binding site | ~0.2 - 0.44 µM | ~74 - 150 nM[9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are outlines of key experimental protocols used to characterize GABA-A antagonists.
Two-Electrode Voltage Clamp (TEVC) for Functional Characterization
This electrophysiological technique is used to measure the effect of an antagonist on GABA-induced currents in Xenopus oocytes expressing specific GABA-A receptor subtypes.[12][13][14]
Objective: To determine if an antagonist inhibits GABA-A receptor function and to characterize its mode of antagonism (competitive vs. non-competitive).
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubate the oocytes for 2-4 days to allow for receptor expression.[12]
-
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).[12]
-
-
Data Acquisition:
-
GABA Concentration-Response Curve: Apply increasing concentrations of GABA to the oocyte and record the resulting inward chloride current to establish a baseline.
-
Competitive Antagonism Test: Co-apply a fixed concentration of the antagonist (e.g., bicuculline or gabazine) with varying concentrations of GABA. A competitive antagonist will cause a parallel rightward shift of the GABA concentration-response curve without changing the maximal response.[15]
-
Non-competitive Antagonism Test: Co-apply a fixed concentration of the antagonist (e.g., picrotoxin) with varying concentrations of GABA. A non-competitive antagonist will reduce the maximal response to GABA, with or without a shift in the EC50.[15]
-
-
Data Analysis:
-
Plot the GABA-evoked current against the GABA concentration to generate concentration-response curves.
-
Determine the EC50 of GABA in the absence and presence of the antagonist.
-
For competitive antagonists, a Schild analysis can be performed to determine the pKB value.[15]
-
To determine the IC50 of the antagonist, apply a fixed, sub-maximal concentration of GABA (e.g., the EC50) and co-perfuse with increasing concentrations of the antagonist. Plot the percentage inhibition of the GABA-evoked current against the logarithm of the antagonist concentration.
-
Radioligand Binding Assay for Affinity Determination
This assay is used to determine the binding affinity (Ki) of a competitive antagonist by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.[16][17]
Objective: To quantify the affinity of a competitive antagonist for the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in a sucrose buffer.
-
Perform a series of centrifugations to isolate the cell membrane fraction containing the GABA-A receptors.
-
Wash the membranes repeatedly to remove endogenous GABA.[18]
-
Resuspend the final membrane pellet in a binding buffer to a specific protein concentration.[18]
-
-
Binding Reaction:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the GABA-A site (e.g., [3H]muscimol or [3H]GABA), and varying concentrations of the unlabeled antagonist (the "competitor").[17]
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known non-radioactive ligand like GABA).[18]
-
-
Incubation and Termination:
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.[18]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for Antagonist Validation
References
- 1. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bicuculline - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. sophion.com [sophion.com]
- 9. SR95531 (Gabazine), GABAA antagonist (CAS 104104-50-9) | Abcam [abcam.com]
- 10. SR 95531 hydrobromide (Gabazine) | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Two-electrode voltage-clamp technique [bio-protocol.org]
- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 14. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PDSP - GABA [kidbdev.med.unc.edu]
Evaluating the Therapeutic Index of Dimefline in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of Dimefline, a respiratory stimulant, in the context of preclinical research. Due to the limited availability of recent quantitative preclinical data for this compound, this guide draws comparisons with both historical and modern respiratory stimulants, including ampakines, to offer a comprehensive perspective for drug development professionals.
Executive Summary
This compound is a respiratory stimulant that has been historically used to counteract respiratory depression. Its mechanism of action is believed to involve the stimulation of central and peripheral chemoreceptors. However, its clinical use has largely been superseded by newer agents with more favorable safety and efficacy profiles. Preclinical data regarding its therapeutic index are scarce in contemporary literature. In contrast, modern respiratory stimulants, such as the ampakine class of molecules, have demonstrated a wide therapeutic window in preclinical models of opioid-induced respiratory depression. This guide summarizes the available data, outlines relevant experimental protocols, and provides a comparative framework for evaluating respiratory stimulants.
Data Presentation: Comparative Analysis of Respiratory Stimulants
The following tables summarize the available preclinical data for this compound and selected alternative respiratory stimulants. It is important to note the historical context of the data for older compounds and the focus of modern research on specific indications like opioid-induced respiratory depression.
Table 1: Preclinical Efficacy and Toxicity of Respiratory Stimulants
| Compound | Animal Model | Efficacy Endpoint | Effective Dose (ED) Range | Toxicity Endpoint | Lethal Dose (LD50) / No-Observed-Adverse-Effect Level (NOAEL) | Therapeutic Index (LD50/ED50) or Window | Source |
| This compound | Various (Historical) | Increased Respiration | Not specified in recent literature; described as "minimal" effect | Not specified in recent literature | Not specified in recent literature | Narrow (Qualitative) | [1] |
| Nikethamide | Various (Historical) | Increased Respiration | Not specified in recent literature; described as "minimal" effect | Not specified in recent literature | Not specified in recent literature | Narrow (Qualitative) | [1] |
| Ampakine CX717 | Rat (Opioid-induced respiratory depression) | Reversal of respiratory depression | 5 - 30 mg/kg | No adverse events | > 2000 mg/kg (Mouse) | Wide | [2] |
| Ampakine CX1739 | Rat (Opioid-induced respiratory depression) | Reversal of respiratory depression | 0.03 - 18 mg/kg | No adverse events | > 2000 mg/kg (Rat) | Wide | [3] |
Note: The therapeutic index for ampakines is presented as a wide window due to the significant difference between the effective doses and the highest doses tested with no adverse effects. A precise LD50 was not determined as no mortality was observed at the highest tested doses.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a drug's therapeutic index. Below are representative experimental protocols for evaluating the efficacy and toxicity of respiratory stimulants in preclinical models.
Efficacy Study: Reversal of Opioid-Induced Respiratory Depression in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Induction of Respiratory Depression: Anesthesia is induced with isoflurane. A continuous intravenous infusion of a potent opioid, such as fentanyl or remifentanil, is administered to induce a stable state of respiratory depression, characterized by a significant decrease in respiratory rate and minute volume.
-
Drug Administration: The test compound (e.g., this compound, ampakine) or vehicle is administered intravenously at escalating doses.
-
Monitoring: Respiratory parameters (respiratory rate, tidal volume, minute volume) are continuously monitored using whole-body plethysmography. Arterial blood gas analysis (PaO2, PaCO2, pH) is performed at baseline, during respiratory depression, and after drug administration.
-
Efficacy Endpoint (ED50): The dose of the drug that produces a 50% reversal of the opioid-induced respiratory depression is determined. This can be calculated from the dose-response curve.
Acute Toxicity Study (LD50 Determination)
-
Animal Model: Mice or rats, with an equal number of males and females per group.
-
Drug Administration: The test compound is administered via the intended clinical route (e.g., intravenous, intraperitoneal) in a single dose. A range of doses is used, typically in a geometric progression.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., convulsions, lethargy, changes in respiration), and effects on body weight for a period of 14 days.
-
Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.
-
Toxicity Endpoint (LD50): The median lethal dose (LD50), the dose that is lethal to 50% of the animals, is calculated using a recognized statistical method (e.g., Probit analysis).
Mandatory Visualizations
Signaling Pathway of Respiratory Control
Caption: Simplified signaling pathway of central and peripheral respiratory control.
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for determining the therapeutic index in preclinical models.
Logical Relationship of Respiratory Stimulant Mechanisms
Caption: Different mechanisms of action for various respiratory stimulants.
References
Independent Verification of Dimefline's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dimefline and other respiratory stimulants. Due to the limited availability of independent verification and quantitative data on this compound's specific mechanism of action, this document focuses on its proposed mechanism and contrasts it with more extensively studied alternatives. The information presented aims to highlight areas requiring further investigation to validate this compound's therapeutic potential.
Overview of Respiratory Stimulants
Respiratory stimulants are a class of drugs that increase the respiratory drive, primarily by acting on the central nervous system. They are clinically used to treat conditions such as respiratory depression induced by anesthesia or drug overdose, and chronic obstructive pulmonary disease (COPD). This guide focuses on this compound and compares its purported mechanism with that of established and emerging respiratory stimulants, including Doxapram, Almitrine, and AMPAkines.
This compound: A Respiratory Stimulant with a Proposed Central Mechanism
This compound is a respiratory stimulant that is believed to act on the central nervous system to increase respiratory drive.[1][2] Its primary site of action is thought to be the brainstem, specifically the medulla oblongata and pons, which are critical centers for respiratory control.
Proposed Mechanism of Action
The proposed mechanism of this compound involves the modulation of central and peripheral chemoreceptors that are sensitive to changes in blood carbon dioxide (CO2) and oxygen (O2) levels. It is suggested that this compound may enhance the sensitivity of these receptors, leading to an increased respiratory rate and tidal volume.[1] Some research suggests a potential interaction with dopaminergic and serotonergic neurotransmitter systems, which are known to play a role in the regulation of breathing, though this remains an area for further investigation.
Lack of Independent Verification and Quantitative Data
A significant challenge in assessing the clinical and research utility of this compound is the scarcity of independent studies verifying its mechanism of action. Much of the available information is from older literature, and there is a notable absence of recent, robust clinical trial data. Furthermore, quantitative data directly comparing the efficacy and potency of this compound with other respiratory stimulants is limited. A 1969 study suggested that this compound showed "minimal" improvements in chronic respiratory failure and had a very short duration of action.
Comparative Analysis with Alternative Respiratory Stimulants
To provide a comprehensive perspective, this section details the mechanisms of action and presents available quantitative data for several alternative respiratory stimulants.
Doxapram
Doxapram is a well-established respiratory stimulant used to treat respiratory depression.[3]
-
Mechanism of Action: Doxapram stimulates both central and peripheral chemoreceptors.[3] Its primary effect is on the carotid bodies, where it enhances the afferent neural signals to the respiratory centers in the brainstem.[3] This leads to an increase in tidal volume and respiratory rate.
-
Signaling Pathway: The signaling cascade initiated by Doxapram in the carotid body involves the inhibition of potassium channels, leading to depolarization of glomus cells and subsequent neurotransmitter release.
Almitrine
Almitrine bismesylate is another respiratory stimulant that primarily acts on peripheral chemoreceptors.
-
Mechanism of Action: Almitrine enhances the sensitivity of the carotid bodies to hypoxia, thereby increasing the ventilatory response to low arterial oxygen levels.[2][4] It has also been shown to improve the ventilation/perfusion ratio in the lungs.
-
Quantitative Data: In a study on patients with chronic respiratory insufficiency, an intravenous infusion of almitrine (0.33 mg/kg) increased minute ventilation by 27%, primarily by increasing tidal volume.[5] A dose-response study in COPD patients showed that single oral doses of 50 mg and 100 mg of almitrine bismesylate produced significant, dose-related improvements in arterial oxygen tension.[2]
AMPAkines
AMPAkines are a newer class of compounds that act as positive allosteric modulators of AMPA-type glutamate receptors.
-
Mechanism of Action: AMPAkines enhance glutamatergic neurotransmission in the respiratory centers of the brainstem, particularly the pre-Bötzinger complex, which is the primary site for the generation of respiratory rhythm.[6] This leads to an increase in respiratory frequency and amplitude.
-
Quantitative Data: In a study on a rat model of Pompe disease, the ampakine CX717 at doses of 5 mg/kg and 15 mg/kg caused a significant acute increase in minute ventilation (184±23% and 181±24%, respectively).[1]
Data Presentation
Table 1: Comparison of Respiratory Stimulant Mechanisms of Action
| Drug | Primary Site of Action | Proposed Molecular Mechanism |
| This compound | Central Nervous System (Brainstem) | Modulation of central and peripheral chemoreceptors; potential interaction with dopamine and serotonin receptors. |
| Doxapram | Peripheral Chemoreceptors (Carotid Bodies) | Inhibition of potassium channels in glomus cells, leading to depolarization and neurotransmitter release. |
| Almitrine | Peripheral Chemoreceptors (Carotid Bodies) | Enhancement of carotid body sensitivity to hypoxia. |
| AMPAkines | Central Nervous System (Pre-Bötzinger Complex) | Positive allosteric modulation of AMPA-type glutamate receptors. |
Table 2: Quantitative Effects of Alternative Respiratory Stimulants
| Drug | Animal Model/Patient Population | Dose | Effect on Respiratory Parameters |
| Almitrine | Patients with Chronic Respiratory Insufficiency | 0.33 mg/kg (IV) | 27% increase in minute ventilation.[5] |
| Almitrine | COPD Patients | 50-100 mg (oral) | Dose-related improvement in PaO2.[2] |
| AMPAkine (CX717) | Rat Model of Pompe Disease | 5-15 mg/kg (IV) | ~180% increase in minute ventilation.[1] |
| Doxapram | Conscious Rats with Morphine-Induced Respiratory Depression | 1.0 mg/kg/min (IV) | Significant increase in minute volume compared to vehicle. |
Experimental Protocols
Due to the lack of specific, detailed experimental protocols for this compound in the recent literature, this section provides generalized methodologies for assessing the effects of respiratory stimulants. These protocols can be adapted for the independent verification of this compound's mechanism of action.
In Vivo Assessment of Respiratory Function using Whole-Body Plethysmography
Objective: To measure the effects of a respiratory stimulant on respiratory rate, tidal volume, and minute ventilation in conscious, unrestrained animals.
Methodology:
-
Acclimatize the animal (e.g., rat or mouse) to the whole-body plethysmography chamber.
-
Establish a stable baseline recording of respiratory parameters.
-
Administer the test compound (e.g., this compound or a comparator) via the desired route (e.g., intraperitoneal, intravenous).
-
Continuously record the pressure changes within the chamber, which are proportional to the animal's breathing.
-
Analyze the data to determine changes in respiratory frequency, tidal volume, and minute ventilation post-drug administration compared to baseline.
In Vitro Brainstem Slice Preparation
Objective: To investigate the direct effects of a respiratory stimulant on the neural circuits of the brainstem that control respiration.
Methodology:
-
Prepare a transverse brainstem slice from a neonatal rodent containing the pre-Bötzinger complex.
-
Maintain the slice in an artificial cerebrospinal fluid (aCSF) bath.
-
Record the rhythmic neural activity from the hypoglossal nerve rootlets, which represents the inspiratory motor output.
-
Establish a stable baseline of rhythmic activity.
-
Perfuse the slice with aCSF containing the test compound at various concentrations.
-
Record the changes in the frequency and amplitude of the inspiratory bursts to determine the drug's effect on the central respiratory rhythm generator.
In Vivo Recording of Carotid Body Chemoreceptor Activity
Objective: To determine if a respiratory stimulant modulates the activity of peripheral chemoreceptors.
Methodology:
-
Anesthetize an animal and expose the carotid sinus nerve.
-
Isolate a single or a few nerve fibers and place them on a recording electrode.
-
Record the baseline firing rate of the chemoreceptor afferents.
-
Administer the test compound intravenously.
-
Monitor the changes in the firing frequency of the carotid sinus nerve in response to the drug and to challenges with hypoxic and hypercapnic gas mixtures.
Mandatory Visualization
Caption: Proposed mechanism of action for this compound.
Caption: Generalized workflow for in vivo respiratory assessment.
Caption: Mechanisms of action for alternative respiratory stimulants.
Conclusion and Future Directions
The available evidence suggests that this compound is a respiratory stimulant, likely acting on the central nervous system. However, a significant lack of independent verification and quantitative data hinders a thorough understanding and validation of its mechanism of action. In contrast, alternatives such as Doxapram, Almitrine, and AMPAkines have more clearly defined mechanisms supported by experimental data.
Future research on this compound should prioritize:
-
Independent replication of initial findings regarding its mechanism of action.
-
Quantitative in vivo and in vitro studies to characterize its dose-response relationship and effects on respiratory parameters.
-
Direct comparative studies against other respiratory stimulants to establish its relative efficacy and safety profile.
-
Elucidation of its molecular targets to move beyond the proposed mechanism and identify specific receptor interactions.
By addressing these knowledge gaps, the scientific community can more definitively determine the potential of this compound as a therapeutic agent for respiratory disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Dose-response and pharmacokinetic study with almitrine bismesylate after single oral administrations in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxapram - Wikipedia [en.wikipedia.org]
- 4. In vitro brainstem-spinal cord preparations for study of motor systems for mammalian respiration and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of almitrine and oxygen on ventilation and gas exchange in patients with chronic respiratory insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
A systematic review of Dimefline's clinical and preclinical research
A Systematic Review of Dimefline's Clinical and Preclinical Research: A Comparative Guide for Researchers
This compound is a respiratory stimulant that has been utilized in the management of respiratory depression stemming from various causes, including anesthetic drugs and chronic obstructive pulmonary disease (COPD).[1] This guide provides a systematic review of the available clinical and preclinical research on this compound, offering a comparative analysis with alternative respiratory stimulants. The information is intended for researchers, scientists, and drug development professionals, with a focus on data-driven comparisons and detailed experimental insights.
Mechanism of Action
This compound primarily acts as a central respiratory stimulant.[1] Its mechanism involves the direct stimulation of the medullary respiratory centers in the brainstem, which are responsible for controlling the rate and depth of breathing.[1][2] This central action leads to an increased respiratory drive, enhancing ventilation and improving oxygenation.
In addition to its central effects, there is evidence to suggest that this compound may also have a peripheral mechanism of action.[1] It is thought to enhance the sensitivity of peripheral chemoreceptors located in the carotid and aortic bodies to changes in blood gas levels, specifically carbon dioxide (CO2) and oxygen (O2).[1][2] This dual action of central and peripheral stimulation contributes to its overall efficacy as a respiratory stimulant. While the precise molecular targets are still under investigation, it is believed that this compound may interact with dopamine and serotonin receptors, which play a role in modulating respiratory rhythm.[2]
Pharmacokinetics
This compound can be administered through various routes, including oral, intravenous (IV), and intramuscular (IM) injections.[1] The choice of administration route typically depends on the clinical urgency and the patient's condition.
| Parameter | Oral Administration | Intravenous Administration |
| Onset of Action | 30 minutes to 1 hour[1] | Within minutes[1] |
| Formulation | Tablets[1] | Injectable solution |
Clinical and Preclinical Applications
This compound has been investigated and used for several respiratory-related conditions:
-
Respiratory Depression: It is primarily used to counteract respiratory depression induced by anesthetics or in the context of COPD.[1]
-
Bronchial Asthma and Pulmonary Emphysema: Some studies have explored its use as a "pneumokinetic" agent in these conditions.[3][4][5]
-
Carbon Dioxide Intoxication: There is literature on the use of high doses of this compound for treating CO2 intoxication in patients with emphysema and silicosis.[6]
Safety and Side Effects
The use of this compound is associated with a range of potential side effects, which are generally related to its stimulant properties.
| Common Side Effects | Serious Side Effects |
| Nausea and vomiting[1][2] | Tachycardia (increased heart rate)[1] |
| Headache[1][2] | Hypertension (high blood pressure)[1] |
| Dizziness[1][2] | Palpitations[1] |
| Anxiety[1] | Tremors[1] |
| Hyperventilation and hypocapnia (from overstimulation)[1][2] |
Contraindications: this compound should be used with caution in individuals with a history of cardiovascular disease, such as arrhythmias or hypertension, as its stimulant effects may exacerbate these conditions.[1]
Comparison with Alternative Respiratory Stimulants
Several other drugs are used to manage respiratory depression. The table below compares this compound with some of these alternatives.
| Drug | Mechanism of Action | Primary Indications | Key Side Effects |
| This compound | Central and peripheral chemoreceptor stimulant.[1][2] | Anesthetic-induced respiratory depression, COPD.[1] | Nausea, headache, tachycardia, hypertension.[1][2] |
| Doxapram | Central and peripheral chemoreceptor stimulant.[7] | Post-anesthetic respiratory depression, COPD-related acute hypercapnia.[7] | Hypertension, arrhythmias, seizures. |
| Almitrine | Selective peripheral chemoreceptor agonist.[1] | Chronic obstructive pulmonary disease. | Peripheral neuropathy with long-term use. |
| Ampakines (e.g., CX717) | Positive allosteric modulators of AMPA receptors in the brainstem.[7][8] | Investigational for opioid-induced respiratory depression.[7][8] | Generally well-tolerated in early studies. |
| 5-HT1A Agonists (e.g., 8-OH-DPAT) | Agonists at serotonin 1A receptors.[9] | Investigational for opioid-induced respiratory depression.[9] | Hypotension, dizziness. |
Experimental Protocols
Detailed experimental protocols from the cited literature are limited in publicly available summaries. However, a general workflow for preclinical evaluation of a respiratory stimulant like this compound can be outlined.
Potential in Neurodegenerative Disorders
Currently, there is a lack of direct evidence from the reviewed literature linking this compound to the treatment of neurodegenerative diseases. While some research explores the role of NMDA receptors in neurodegeneration and respiratory control, and some respiratory stimulants are being investigated for neuroprotective effects, no specific studies on this compound for conditions like Alzheimer's or Parkinson's disease were identified in this systematic review.[10][11][12][13] Further research would be required to explore any potential neuroprotective properties of this compound.
Conclusion
This compound is a respiratory stimulant with a dual mechanism of action involving both central and peripheral pathways.[1][2] It has shown utility in specific clinical scenarios of respiratory depression.[1] However, its use is accompanied by a side effect profile that necessitates careful patient selection and monitoring, particularly in individuals with cardiovascular comorbidities.[1] Newer generations of respiratory stimulants, such as ampakines, are under investigation and may offer improved safety profiles.[7][8] For drug development professionals, the exploration of compounds with more selective targets within the respiratory control centers or novel mechanisms of action remains a promising area of research to address the unmet needs in managing respiratory insufficiency.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. A NEW PNEUMOKINETIC DRUG (this compound) IN THE TREATMENT OF BRONCHIAL ASTHMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound, a new respiratory analeptic. Experimentation and therapeutic applications in pulmonary emphysema] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [this compound IN LARGE DOSES IN THE THERAPY OF THE SYNDROME OF CO-2 INTOXICATION IN PATIENTS WITH EMPHYSEMA AND WITH SILICOSIS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Opioid-induced respiratory depression: reversal by non-opioid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Breathing Stimulants for Reversal of Synthetic Opioid-Induced Respiratory Depression in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Use of Dimethyl Fumarate as Microglia Modulator for Neurodegenerative Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. NMDA Receptor Hypofunction Produces Opposite Effects on Prefrontal Cortex Interneurons and Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Dimefline's Footprint on Brain Reward Networks: A Comparative Analysis with Classical Stimulants
A comprehensive guide for researchers and drug development professionals navigating the neurobiology of stimulants. This document provides a comparative analysis of dimefline against well-established stimulants—amphetamine, cocaine, and methylphenidate—with a focus on their impact on brain reward networks. Due to the limited research on this compound's psychoactive properties, this guide synthesizes available data and highlights areas for future investigation.
While this compound is clinically classified as a respiratory stimulant, its potential interactions with dopaminergic and serotonergic systems suggest a possible, yet largely unexplored, influence on the brain's reward circuitry.[1] This guide provides a comparative framework by juxtaposing the known effects of amphetamine, cocaine, and methylphenidate on key neurobiological and behavioral measures of reward with the current, limited understanding of this compound.
Mechanism of Action at the Synapse
The rewarding effects of amphetamine, cocaine, and methylphenidate are primarily mediated by their ability to increase the synaptic concentration of dopamine (DA) and norepinephrine (NE) in brain regions critical for reward, such as the nucleus accumbens. However, their mechanisms of action at the dopamine transporter (DAT) and norepinephrine transporter (NET) differ significantly.
-
Amphetamine acts as a substrate for DAT and NET, leading to both the inhibition of reuptake and the promotion of non-vesicular release (efflux) of dopamine and norepinephrine.
-
Cocaine is a reuptake inhibitor, binding to and blocking DAT and NET, thereby preventing the clearance of dopamine and norepinephrine from the synaptic cleft.
-
Methylphenidate also functions as a reuptake inhibitor, blocking both DAT and NET, similar to cocaine.
The precise mechanism of this compound at these transporters remains to be elucidated. Preliminary information suggests a potential interaction with dopamine and serotonin receptors, but its affinity for and functional effects on DAT and NET have not been reported.[1]
Comparative Neurochemical and Behavioral Effects
The following tables summarize the known quantitative data for amphetamine, cocaine, and methylphenidate, providing a benchmark for the kind of experimental data needed to characterize this compound's profile.
Table 1: Comparative Binding Affinities (Ki, nM) for Dopamine and Norepinephrine Transporters
| Stimulant | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |
| This compound | Data not available | Data not available |
| d-Amphetamine | ~100 - 1000 | ~10 - 100 |
| Cocaine | ~100 - 500 | ~50 - 500 |
| Methylphenidate | ~10 - 100 | ~5 - 50 |
Note: Ki values can vary depending on the experimental conditions and tissue preparation.
Table 2: Comparative Effects on In Vivo Dopamine Levels (Microdialysis)
| Stimulant | Brain Region | Peak Dopamine Increase (% of Baseline) |
| This compound | Data not available | Data not available |
| d-Amphetamine | Nucleus Accumbens | ~400 - 1000% |
| Cocaine | Nucleus Accumbens | ~200 - 400% |
| Methylphenidate | Nucleus Accumbens | ~150 - 300% |
Table 3: Comparative Behavioral Effects in Rodent Models
| Stimulant | Locomotor Activity | Conditioned Place Preference (CPP) | Intravenous Self-Administration (IVSA) |
| This compound | Data not available | Data not available | Data not available |
| d-Amphetamine | Robust increase | Robustly induces | Readily self-administered |
| Cocaine | Robust increase | Robustly induces | Readily self-administered |
| Methylphenidate | Robust increase | Induces | Readily self-administered |
Signaling Pathways and Experimental Workflows
To facilitate future research into this compound's effects on reward pathways, the following diagrams illustrate the established signaling mechanisms of other stimulants and the standard experimental workflows used to assess rewarding properties.
Figure 1. Amphetamine's mechanism of action on dopamine neurotransmission.
Figure 2. Cocaine and methylphenidate's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's abuse potential. The following are standard protocols for key behavioral and neurochemical assays.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Animal Surgery: Male Sprague-Dawley rats (250-300g) are anesthetized and a guide cannula is stereotaxically implanted dorsal to the nucleus accumbens. Animals are allowed to recover for 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a 2-3 hour equilibration period, dialysate samples are collected every 20 minutes for at least one hour to establish a stable baseline of dopamine levels.
-
Drug Administration: this compound, or a comparator stimulant, is administered (e.g., intraperitoneally) at various doses.
-
Post-Drug Collection: Dialysate samples continue to be collected every 20 minutes for at least 3 hours post-injection.
-
Neurochemical Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Figure 3. Experimental workflow for in vivo microdialysis.
Conditioned Place Preference (CPP)
CPP is a behavioral paradigm used to measure the rewarding effects of a drug by pairing its administration with a specific environment.
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Pre-Conditioning (Day 1): Animals are placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes to determine any initial preference for one of the outer chambers.
-
Conditioning (Days 2-9): This phase consists of alternating daily injections of the drug (e.g., this compound) and vehicle (e.g., saline). On drug days, the animal is confined to one of the outer chambers for 30 minutes. On vehicle days, the animal is confined to the opposite chamber for 30 minutes. The drug-paired chamber is counterbalanced across animals.
-
Test (Day 10): Animals are placed in the central chamber in a drug-free state and allowed to freely explore all three chambers for 15-20 minutes. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place preference.
Figure 4. Experimental workflow for conditioned place preference.
Intravenous Self-Administration (IVSA)
IVSA is considered the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to actively seek and take the drug.
-
Animal Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.
-
Apparatus: Animals are placed in operant conditioning chambers equipped with two levers.
-
Acquisition Training: Pressing the "active" lever results in the intravenous infusion of the drug (e.g., this compound) via the catheter, often paired with a cue light or tone. Pressing the "inactive" lever has no consequence. Sessions are typically 1-2 hours daily.
-
Maintenance: Once a stable pattern of responding is established, various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be implemented to assess the reinforcing efficacy of the drug. An increase in active lever pressing compared to inactive lever pressing indicates that the drug has reinforcing properties.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dimefline
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Dimefline, a respiratory stimulant, ensuring the protection of personnel and the ecosystem.
I. Understanding the Hazards
This compound hydrochloride, a salt form of this compound, is classified as highly hazardous. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is designated as:
-
Acute Toxicity, Oral (Category 2): Fatal if swallowed.[1]
-
Acute Toxicity, Dermal (Category 2): Fatal in contact with skin.[1]
Given these significant health risks, stringent safety measures are imperative during handling and disposal.
II. Quantitative Data Summary
A summary of key chemical and physical properties for this compound and its hydrochloride salt is presented below.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 1165-48-6[2] | 2740-04-7[1] |
| Molecular Formula | C₂₀H₂₁NO₃[2] | C₂₀H₂₂ClNO₃[1] |
| Molar Mass | 323.4 g/mol [2] | 359.8 g/mol [1] |
| Decomposition Temperature | 213-214 °C[2] | Not specified |
III. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment (PPE) to prevent accidental exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
IV. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures that the compound is handled and disposed of in accordance with all applicable regulations.
Step 1: Segregation and Labeling
-
Do not mix this compound waste with other chemical waste unless explicitly instructed to do so by a hazardous waste professional.
-
Store all this compound waste (including contaminated materials) in a dedicated, clearly labeled, and sealed container. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Fatal if Swallowed/In Contact with Skin"), and the date.
Step 2: Contact a Hazardous Waste Management Company
-
Engage a certified hazardous waste disposal service to arrange for the collection and disposal of the this compound waste. These companies are equipped to handle and transport hazardous materials safely and in compliance with regulatory requirements.[3]
Step 3: Internal Record Keeping
-
Maintain detailed records of the amount of this compound disposed of, the date of disposal, and the contact information of the waste management company.
Alternative Disposal (Not Recommended for Bulk Quantities):
For minute residual amounts (e.g., on empty containers), the following procedure may be considered, but only after consulting with your institution's Environmental Health and Safety (EHS) department. This method is a last resort and should not be used for disposing of bulk quantities of the chemical.
-
Decontamination of Empty Containers:
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect the rinsate (the solvent used for rinsing) in a separate, labeled hazardous waste container for professional disposal.
-
-
Disposal of Decontaminated Containers:
-
Once decontaminated, scratch out or remove all identifying information from the container's label to protect proprietary information.[4]
-
The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional protocols.
-
What NOT to Do:
-
DO NOT dispose of this compound down the drain. This can contaminate waterways and harm aquatic life.[5]
-
DO NOT dispose of this compound in regular trash. Its high toxicity poses a severe risk to sanitation workers and the public.[4][6]
-
DO NOT attempt to neutralize or chemically treat this compound waste unless you are a trained professional with a validated and approved protocol.
V. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Report: Notify your institution's EHS department or emergency response team immediately.
-
Decontaminate: Do not attempt to clean up the spill unless you are trained and equipped to handle hazardous materials. The EHS team will provide guidance on the appropriate cleanup procedure.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound Hydrochloride | C20H22ClNO3 | CID 443942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C20H21NO3 | CID 3078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. epa.gov [epa.gov]
- 6. fda.gov [fda.gov]
Essential Safety and Logistical Information for Handling Dimefline
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Dimefline. Given its significant hazardous properties, adherence to these guidelines is paramount to ensure personnel safety and environmental protection.
This compound and its hydrochloride salt are classified as highly hazardous substances. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound hydrochloride is fatal if swallowed or in contact with skin. This necessitates the implementation of stringent control measures to prevent exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier against exposure to this compound. The following table summarizes the required PPE for various tasks involving this compound.
| Task Category | Minimum PPE Requirement | Recommended Gloving | Respiratory Protection | Eye and Face Protection |
| Handling/Weighing of Powder | Disposable, low-permeability gown with solid front and long sleeves; disposable shoe covers | Double gloving with powder-free nitrile gloves. Outer glove should have a long cuff tucked over the inner glove and gown sleeve. Change outer glove immediately upon contamination or every 30-60 minutes. | A NIOSH-approved respirator (e.g., N95 or higher) is required. For large spills or uncontrolled releases, a chemical cartridge-type respirator may be necessary. | Chemical safety goggles and a face shield. |
| Solution Preparation | Disposable, low-permeability gown with solid front and long sleeves; disposable shoe covers | Double gloving with powder-free nitrile gloves. Outer glove should have a long cuff tucked over the inner glove and gown sleeve. | Work within a certified chemical fume hood or other ventilated enclosure. | Chemical safety goggles and a face shield. |
| Administering the Compound | Disposable, low-permeability gown with solid front and long sleeves | Double gloving with powder-free nitrile gloves. | Not generally required if working with solutions in a controlled manner. | Chemical safety goggles. |
| Waste Disposal | Disposable, low-permeability gown with solid front and long sleeves; disposable shoe covers | Double gloving with powder-free nitrile gloves. | A NIOSH-approved respirator is recommended when handling contaminated waste. | Chemical safety goggles and a face shield. |
Operational Plan: Safe Handling Workflow
The following workflow outlines the procedural steps for safely handling this compound, from receipt to disposal.
Disposal Plan
Due to its acute toxicity, all waste contaminated with this compound must be treated as hazardous.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), weighing papers, and other contaminated solids must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and rinsate from decontamination procedures must be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous waste.
-
Empty Containers: Empty containers that held this compound are also considered hazardous waste and should not be rinsed or reused. They must be disposed of in the solid hazardous waste stream.
Disposal Procedure:
All hazardous waste containing this compound must be disposed of through an accredited chemical waste management company. Do not dispose of this compound waste down the drain or in regular trash.
Quantitative Hazard Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies, its high acute toxicity necessitates handling it as a highly potent compound. The following GHS classifications for this compound hydrochloride have been identified:
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 2 (Fatal if swallowed) |
| Acute Toxicity, Dermal | Category 2 (Fatal in contact with skin) |
In the absence of a formal OEL, a risk-based approach should be adopted to minimize exposure to the lowest reasonably practicable level.
Experimental Protocols
No specific experimental protocols for the handling of this compound were cited in the safety literature. However, general protocols for handling highly potent active pharmaceutical ingredients (HPAPIs) should be followed. These include:
-
Engineering Controls: All manipulations of solid this compound should be conducted in a containment device such as a glove box or a powder containment hood. Solutions should be prepared and handled in a certified chemical fume hood.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. A designated area for this compound work should be established.
-
Decontamination: All surfaces and equipment should be decontaminated after use. A suitable decontamination solution (e.g., a solution of sodium hypochlorite followed by a rinse with water and then a solvent like ethanol) should be validated for effectiveness.
Logical Relationships in Safety Procedures
The following diagram illustrates the hierarchical approach to controlling exposure to this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
